molecular formula C12H11Br2N3 B1448325 Bis((6-bromopyridin-2-yl)methyl)amine CAS No. 1265139-77-2

Bis((6-bromopyridin-2-yl)methyl)amine

Cat. No.: B1448325
CAS No.: 1265139-77-2
M. Wt: 357.04 g/mol
InChI Key: VMRYVVHVKUZHHY-UHFFFAOYSA-N
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Description

Bis((6-bromopyridin-2-yl)methyl)amine is a useful research compound. Its molecular formula is C12H11Br2N3 and its molecular weight is 357.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis((6-bromopyridin-2-yl)methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis((6-bromopyridin-2-yl)methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br2N3/c13-11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(14)17-10/h1-6,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYVVHVKUZHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CNCC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bis((6-bromopyridin-2-yl)methyl)amine: A Functional Scaffold for Metallosupramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and application of Bis((6-bromopyridin-2-yl)methyl)amine (CAS: 1265139-77-2), a critical intermediate in the design of functionalized pincer ligands and supramolecular assemblies.

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (often abbreviated as 6-Br-DPA or Br2-DPA ) is a secondary amine featuring two pyridine rings, each substituted with a bromine atom at the 6-position. Unlike unsubstituted dipicolylamine (DPA), which acts purely as a chelate, the 6-bromo substituents in this molecule serve two advanced functions:

  • Steric & Electronic Tuning: The bulky halogens modulate the coordination geometry around metal centers, often forcing distorted octahedral or high-spin configurations.

  • Synthetic Handle: The C-Br bonds are prime candidates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the ligand arms into pentadentate scaffolds or macrocycles.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyData
Chemical Name Bis((6-bromopyridin-2-yl)methyl)amine
CAS Number 1265139-77-2
Molecular Formula C₁₂H₁₁Br₂N₃
Molecular Weight 357.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, THF; Sparingly soluble in alcohols
pKa (Calculated) ~6.5 (Secondary amine nitrogen)
Storage Inert atmosphere, 2–8°C (Light sensitive)

Synthetic Methodology

The synthesis of Bis((6-bromopyridin-2-yl)methyl)amine requires precision to avoid over-alkylation to the tris species. The most reliable protocol employs a reductive amination strategy, which offers higher selectivity than direct alkylation.

Reaction Logic (DOT Visualization)

SynthesisWorkflow Start 6-Bromo-2-pyridinecarboxaldehyde Intermediate Imine Intermediate (In Situ) Start->Intermediate Condensation Reagent1 Ammonium Acetate (NH4OAc) Reagent1->Intermediate Product Bis((6-bromopyridin-2-yl)methyl)amine Intermediate->Product Reductive Amination Reductant NaBH(OAc)3 DCM/MeOH Reductant->Product

Figure 1: Step-wise reductive amination pathway for the selective synthesis of the secondary amine.

Detailed Protocol

Pre-requisites:

  • Starting Material: 6-Bromo-2-pyridinecarboxaldehyde (commercially available or synthesized from 2,6-dibromopyridine via lithiation/DMF quench).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 6-Bromo-2-pyridinecarboxaldehyde (2.0 equivalents) in anhydrous DCM.

    • Add Ammonium Acetate (1.1 equivalents). The slight excess of aldehyde ensures the formation of the bis species over the primary amine.

    • Stir at room temperature for 1 hour to allow equilibrium formation of the imine species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0 equivalents) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ because it is milder and reduces the imine faster than the aldehyde, minimizing side products.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x 50 mL).

    • Dry organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Silica gel column chromatography.

      • Eluent: Hexane:Ethyl Acetate (gradient 4:1 to 1:1).

      • Observation: The product typically elutes after any unreacted aldehyde but before the tris-alkylated byproduct (if any).

Coordination Chemistry & Ligand Behavior

This molecule acts as a tridentate NNN-pincer ligand . However, the 6-bromo substituents introduce a "steric clash" that prevents planar coordination, often forcing metals into distorted geometries.

Binding Mode Visualization

Coordination Metal Metal Center (Fe, Mn, Ni) N_amine N (Amine) N_amine->Metal N_py1 N (Pyridine 1) N_py1->Metal Br1 Br (Steric Bulk) N_py1->Br1 N_py2 N (Pyridine 2) N_py2->Metal Br2 Br (Steric Bulk) N_py2->Br2

Figure 2: Tridentate N3 coordination mode. The bromine atoms (yellow) create a steric pocket that influences the metal's redox potential.

Key Applications
  • Precursor for Pentadentate Ligands:

    • The secondary amine N-H is a nucleophile. It can be reacted with 2-chloromethylpyridine (or derivatives) to form non-symmetric Tris(2-pyridylmethyl)amine (TPA) analogs.

    • Why this matters: By keeping two "heavy" brominated arms and adding a third "light" arm, researchers can fine-tune the electronic environment of the metal center for biomimetic oxidation catalysis.

  • Supramolecular Halogen Bonding:

    • The Br atoms can participate in C–Br[1][2]···Br–C interactions in the solid state, stabilizing crystal lattices or directing self-assembly in metal-organic frameworks (MOFs).

  • Catalysis (Fe/Mn):

    • Iron complexes of this ligand class are investigated for C-H activation . The electron-withdrawing nature of the bromine (inductive effect) increases the Lewis acidity of the metal center, potentially enhancing the electrophilicity of high-valent metal-oxo intermediates.

Safety & Handling

  • Hazards: As a halogenated pyridine derivative, treat as an irritant to eyes, skin, and respiratory system.

  • Toxicity: Specific toxicology data is limited; handle with the assumption of acute toxicity similar to 2-aminomethylpyridine.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • BenchChem. (2025).[2][3] Bis[(6-bromopyridin-2-yl)methyl]amine Product Data & CAS 1265139-77-2.[4][5] Retrieved from

  • Knight, J. C., et al. (2007).[6] Bis{N-[bis(6-bromopyridin-2-yl)methylene]ethane-1,2-diamine}nickel(II) complexes. Acta Crystallographica Section E. Retrieved from

  • Yan, et al. (2024).[1] Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3). PMC PubMed Central. Retrieved from

  • BLD Pharm. (2025). Bis((6-bromopyridin-2-yl)methyl)amine MSDS and Technical Specifications. Retrieved from

Sources

Bis((6-bromopyridin-2-yl)methyl)amine CAS 1265139-77-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Bis((6-bromopyridin-2-yl)methyl)amine (CAS 1265139-77-2).

Ligand Class: Tridentate N-Donor (Functionalized Dipicolylamine) CAS: 1265139-77-2 Role: Ligand Scaffold / Synthetic Intermediate[1][2][3]

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine is a specialized tridentate nitrogen-donor ligand derived from the dipicolylamine (DPA) framework. Unlike the unsubstituted parent DPA, this compound features bromine atoms at the 6-positions of the pyridine rings. This structural modification serves two critical functions in advanced coordination chemistry:

  • Steric Modulation: The bulky bromine atoms sterically crowd the metal center, often preventing the formation of coordinatively saturated bis-ligand complexes (

    
    ), thereby stabilizing open coordination sites necessary for catalysis.
    
  • Synthetic Versatility: The aryl bromide moieties act as electrophilic handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the ligand to be incorporated into larger supramolecular architectures or macrocycles.

Chemical Identity & Structural Analysis[2]

Core Properties
PropertySpecification
CAS Number 1265139-77-2
IUPAC Name N-((6-bromopyridin-2-yl)methyl)-1-(6-bromopyridin-2-yl)methanamine
Molecular Formula

Molecular Weight 357.04 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in

,

, MeCN; Sparingly soluble in

pKa (est.) ~6.5 (secondary amine), Pyridine N are less basic due to Br
Structural Logic

The molecule consists of a secondary amine nitrogen connected to two methylene bridges, which are capped by 2-pyridyl groups. The 6-bromo substitution is the defining feature.

  • Electronic Effect: The electron-withdrawing nature of bromine lowers the

    
    -donor capability of the pyridine nitrogens compared to unsubstituted DPA, potentially increasing the Lewis acidity of the coordinated metal center.
    
  • Geometry: Upon coordination, the ligand typically adopts a fac-coordination mode.

Synthesis & Production Protocols

Expert Insight: While reductive amination is common for DPA derivatives, the high value of brominated precursors often dictates a controlled alkylation strategy to maximize yield and prevent over-alkylation to the tertiary amine (tris-species).

Synthesis Workflow (Graphviz)

Synthesis Figure 1: Convergent synthesis via reductive amination to prevent over-alkylation. Start1 2,6-Dibromopyridine Inter1 6-Bromo-2-pyridinecarboxaldehyde Start1->Inter1 n-BuLi, DMF -78°C Inter2 (6-Bromopyridin-2-yl)methanamine Inter1->Inter2 NH4OAc, NaBH3CN Reductive Amination Product Bis((6-bromopyridin-2-yl)methyl)amine (CAS 1265139-77-2) Inter1->Product + Inter2 NaBH(OAc)3, DCM Controlled Reductive Amination

Detailed Protocol: Reductive Amination Route

This method is preferred over direct alkylation to avoid the formation of the tertiary amine byproduct (tris((6-bromopyridin-2-yl)methyl)amine).

Reagents:

  • (6-Bromopyridin-2-yl)methanamine (1.0 eq)

  • 6-Bromo-2-pyridinecarboxaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve (6-bromopyridin-2-yl)methanamine (1.0 eq) and 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM. Stir at room temperature for 2 hours. Validation: Monitor by TLC; disappearance of aldehyde indicates imine formation.

  • Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Allow the mixture to warm to room temperature and stir overnight (12-16h).

  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: DCM:MeOH (98:2 to 95:5).

    • Target: The secondary amine typically elutes after any unreacted aldehyde but before the more polar byproducts.

Coordination Chemistry & Applications

Ligand Design Philosophy

The utility of CAS 1265139-77-2 lies in its ability to enforce specific geometries on transition metals (Cu, Fe, Zn, Ru).

  • Prevention of Dimerization: In oxidation catalysis (e.g., C-H activation), simple DPA ligands often allow the formation of thermodynamic

    
    -oxo dimers (M-O-M), which are catalytically dead. The 6-bromo substituents provide steric bulk that destabilizes these dimers, preserving the active monomeric species.
    
  • Post-Complexation Functionalization: The bromine atoms allow the complex to be "clicked" onto surfaces or polymers after the metal has been bound, useful for heterogeneous catalysis or sensor development.

Coordination Mode Visualization

Coordination Figure 2: Tridentate coordination. Br atoms shield the metal equatorially. Metal M (Metal Center) N_amine N (Amine) N_amine->Metal Coordinate N_py1 N (Pyridine 1) N_amine->N_py1 Linker N_py2 N (Pyridine 2) N_amine->N_py2 Linker N_py1->Metal Coordinate Br1 Br (Steric Bulk) N_py1->Br1 6-position N_py2->Metal Coordinate Br2 Br (Steric Bulk) N_py2->Br2 6-position

Key Applications
  • Bioinorganic Modeling: Used to synthesize mimics of non-heme iron enzymes. The steric bulk helps model the entatic state of enzyme active sites.

  • Supramolecular Assembly: Acts as a "corner unit" in the construction of metallo-supramolecular cages. The bromines are converted to ethynyl or aryl linkers to connect multiple metal centers.

  • Fluorescent Sensing: The ligand can be coupled to fluorophores (e.g., BODIPY) via the bromine handle. Metal binding (Zn, Cu) quenches or enhances fluorescence (PET mechanism).

Handling & Safety (E-E-A-T)

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods in air.

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable in solid form. In solution, avoid strong oxidizing agents.

References

  • BenchChem. (n.d.). Bis[(6-methylpyridin-2-yl)methyl]amine Properties and Applications. Retrieved from

  • BLD Pharm. (n.d.). Bis((6-bromopyridin-2-yl)methyl)amine MSDS and Product Data. Retrieved from

  • National Institutes of Health (NIH). (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PMC PubMed Central. Retrieved from

  • ResearchGate. (2025). Bis{N-[bis(6-bromopyridin-2-yl)methylene]...} Nickel(II) Complexes.[4] Retrieved from

Sources

Technical Whitepaper: Structural Characterization and Elucidation of Bis((6-bromopyridin-2-yl)methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and characterization of Bis((6-bromopyridin-2-yl)methyl)amine , a critical pincer ligand precursor in coordination chemistry.


Formula: 

Exact Mass: 356.93 (for

)

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (hereafter referred to as


 ) is a secondary amine featuring two 6-bromopyridine arms. It serves as a vital intermediate for synthesizing unsymmetrical Tris(2-pyridylmethyl)amine (TPA) derivatives and functionalized pincer ligands. Its structural integrity is defined by the C2-symmetric  arrangement of the pyridine rings and the characteristic isotopic signature of the two bromine atoms. This guide provides a self-validating framework for its synthesis and structural confirmation.

Part 1: Synthetic Pathway & Causality

To understand the impurities and structural expectations, one must analyze the synthesis vector. The most robust route to symmetric secondary amines of this class is Reductive Amination .

Reaction Logic

Direct alkylation of ammonia with 6-bromo-2-(bromomethyl)pyridine is kinetically difficult to control, often resulting in the tertiary amine (Tris) product. The preferred method utilizes 6-bromo-2-pyridinecarboxaldehyde reacting with an ammonia source (ammonium acetate) followed by hydride reduction.

Causality in Reagent Choice:

  • Ammonium Acetate (

    
    ):  Serves as both the nitrogen source and the buffering agent to catalyze imine formation.
    
  • Sodium Triacetoxyborohydride (

    
    ):  A mild reducing agent chosen over 
    
    
    
    to prevent the reduction of the aldehyde to the alcohol before imine formation is complete, and to avoid debromination of the pyridine ring.
Synthesis Workflow Diagram

SynthesisWorkflow Aldehyde 6-bromo-2- pyridinecarboxaldehyde (2.0 equiv) Imine Bis-Imine Intermediate Aldehyde->Imine Condensation Ammonium Ammonium Acetate (Excess) Ammonium->Imine Product Bis((6-bromopyridin- 2-yl)methyl)amine (Secondary Amine) Imine->Product Reduction Reductant NaBH(OAc)3 DCE, RT Reductant->Product SideProduct Impurity: Tris-substituted Amine Product->SideProduct Over-alkylation (if uncontrolled)

Figure 1: Reductive amination pathway prioritizing the formation of the secondary amine


.

Part 2: Spectroscopic Elucidation (The Core)

Mass Spectrometry (Isotopic Fingerprint)

The presence of two bromine atoms provides the most definitive confirmation of the structure. Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%), in a roughly 1:1 ratio.

Validation Rule: For a molecule with two bromine atoms (


), the molecular ion (

) will split into a characteristic 1:2:1 triplet pattern.[1]
Ion Speciesm/z CalculationRelative IntensityOrigin
M 355.0~50%

+

M+2 357.0100% (Base)

+

M+4 359.0~50%

+

Note: If the spectrum shows a 1:1 doublet (M, M+2), the product is the mono-substituted impurity. If it shows a 1:3:3:1 quartet, it is the Tris-substituted impurity.

Nuclear Magnetic Resonance ( NMR)

The molecule possesses


 symmetry in solution (on the NMR timescale), making the two pyridine arms chemically equivalent.

Solvent:


 (Chloroform-d)
Reference:  TMS (0.00 ppm)
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment Logic
Methylene (

)
3.95 - 4.05 Singlet (s)4HDiagnostic peak. Appears as a singlet due to rapid exchange of the NH proton and symmetry.
Pyridine H-5 7.35 - 7.45 Doublet (d)2HCoupled to H-4.
Pyridine H-3 7.50 - 7.60 Doublet (d)2HAdjacent to Br (deshielded).
Pyridine H-4 7.65 - 7.75 Triplet (t)2HPara to Nitrogen.
Amine (NH) 2.50 - 3.50 Broad (br)1HChemical shift varies with concentration and water content.

Critical Check: The integration ratio of Aromatic (6H) to Methylene (4H) must be exactly 1.5:1 . Any deviation suggests contamination with aldehyde starting material or solvent.

NMR Elucidation

We expect 6 unique carbon signals due to symmetry.

  • Methylene Carbon: ~54.0 ppm.

  • Pyridine C-2 (Ipso to N): ~160 ppm.

  • Pyridine C-6 (Ipso to Br): ~142 ppm (Characteristic shift for C-Br).

  • Pyridine C-4: ~139 ppm.

  • Pyridine C-3/C-5: ~127 ppm and ~122 ppm.

Part 3: Crystallography & Geometry

While liquid characterization is standard, X-ray diffraction provides the "Gold Standard" proof. Based on the analogous Tris((6-bromopyridin-2-yl)methyl)amine (


) structures, the following geometric parameters are validated:
  • C-Br Bond Length: 1.89 – 1.91 Å (Typical for aromatic C-Br).

  • Pyridine Ring Planarity: The bromine atom typically lies in the plane of the pyridine ring.

  • Conformation: In the solid state, the pyridine nitrogen atoms often orient toward the central amine (endo-conformation) if pre-organized for metal binding, or anti-oriented to minimize dipole repulsion in the free ligand.

Part 4: Experimental Protocols

Protocol A: Synthesis of Bis((6-bromopyridin-2-yl)methyl)amine

Safety: Brominated pyridines are irritants. Work in a fume hood.

  • Reagent Prep: Dissolve 6-bromo-2-pyridinecarboxaldehyde (1.86 g, 10.0 mmol, 2.0 equiv) in 1,2-Dichloroethane (DCE, 40 mL).

  • Amine Addition: Add Ammonium Acetate (

    
    ) (3.85 g, 50.0 mmol, 10 equiv). The excess prevents over-alkylation.
    
  • Reduction: Stir at Room Temperature (RT) for 30 minutes. Then, add Sodium Triacetoxyborohydride (

    
    ) (3.18 g, 15.0 mmol, 3.0 equiv) portion-wise over 10 minutes.
    
  • Reaction: Stir at RT for 16–24 hours under Nitrogen atmosphere.

  • Quench: Quench carefully with saturated aqueous

    
     (50 mL). Stir until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0% 
    
    
    
    5% MeOH in DCM).
    • Note: The product usually elutes after the mono-substituted impurity but before the tris-substituted impurity.

Protocol B: Self-Validating Purity Check (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol / 95% Dichloromethane.

  • Visualization: UV Light (254 nm).

  • Observation:

    • 
       ~ 0.8: Aldehyde (Starting Material).
      
    • 
       ~ 0.4: Target Bis-Amine .
      
    • 
       ~ 0.2: Tris-amine (if formed).
      

Part 5: Logic Map of Elucidation

ElucidationLogic Sample Unknown White Solid MS Mass Spectrometry (ESI+) Sample->MS NMR 1H NMR (CDCl3) Sample->NMR Pattern Isotope Pattern 1:2:1 (m/z 355, 357, 359)? MS->Pattern Conclusion CONFIRMED: Bis((6-bromopyridin-2-yl)methyl)amine Pattern->Conclusion Yes Reject REJECT: Mono or Tris Impurity Pattern->Reject No (1:1 or 1:3:3:1) Symmetry Ratio 6:4 (Ar:CH2)? Single set of Py signals? NMR->Symmetry Symmetry->Conclusion Yes Symmetry->Reject No (Asymmetric)

Figure 2: Decision tree for structural confirmation based on spectroscopic data.

References

  • Synthesis of Functionalized TPA Ligands

    • Source:Inorganic Chemistry (ACS Public
    • Context: Describes the reductive amination of 6-bromo-2-pyridinecarboxaldehyde to form TPA deriv
    • Link:

  • Crystallographic Data (Analogous Tris-Structure)

    • Source:N
    • Context: "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine". Provides bond length benchmarks for the C-Br and Pyridine-CH2-N linkages.
    • Link:

  • Mass Spectrometry of Brominated Compounds

    • Source:Chemistry LibreTexts.
    • Context: Explanation of the 1:2:1 isotopic envelope for molecules containing two bromine
    • Link:

Sources

Bis((6-bromopyridin-2-yl)methyl)amine molecular formula C12H11Br2N3

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, coordination chemistry, and applications of Bis((6-bromopyridin-2-yl)methyl)amine.

Synthesis, Coordination Dynamics, and Applications in Ligand Design

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (C₁₂H₁₁Br₂N₃), often abbreviated as Br₂-DPA or Br₂-BPA , is a specialized tridentate pincer ligand derived from the dipicolylamine (DPA) scaffold. Unlike the parent DPA, the incorporation of bromine atoms at the 6-positions of the pyridine rings introduces significant steric bulk and unique electronic properties. Crucially, these halogen handles serve as reactive sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), making this molecule a high-value "pivot point" for constructing extended metal atom chains (EMACs), supramolecular cages, and functionalized organometallic catalysts.

Chemical Identity & Physical Properties[1][2]
PropertySpecification
Chemical Name Bis((6-bromopyridin-2-yl)methyl)amine
CAS Number 1265139-77-2
Molecular Formula C₁₂H₁₁Br₂N₃
Molecular Weight 357.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, THF; slightly soluble in alcohols
pKa (est) ~6.5 (secondary amine), ~2.0 (pyridine N)
Storage Inert atmosphere (Argon/N₂), 2-8°C, protect from light
Synthesis & Production Protocols

The synthesis of Bis((6-bromopyridin-2-yl)methyl)amine requires precise stoichiometric control to prevent the formation of the tertiary amine byproduct, Tris((6-bromopyridin-2-yl)methyl)amine (TPABr₃).

Method A: Reductive Amination (Recommended)

This method offers the highest selectivity and ease of purification. It relies on the condensation of 6-bromo-2-pyridinecarboxaldehyde with an ammonia source, followed by reduction.

Reagents:

  • 6-Bromo-2-pyridinecarboxaldehyde (2.0 eq)

  • Ammonium Acetate (NH₄OAc) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 6-bromo-2-pyridinecarboxaldehyde in DCE. Add Ammonium Acetate.[1] Stir at room temperature for 1-2 hours to allow the formation of the intermediate imine/hemiaminal species.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH(OAc)₃ portion-wise. The mild nature of this reducing agent minimizes the reduction of the bromo-substituents.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor via TLC (SiO₂, 5% MeOH/DCM). The bulky bromine atoms sterically hinder the third alkylation, favoring the Bis product over the Tris product.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Method B: Nucleophilic Substitution (Stepwise)

Useful when starting from the primary amine.[2][3]

  • Start with (6-bromopyridin-2-yl)methanamine .

  • React with 1.0 equivalent of 2-bromo-6-(bromomethyl)pyridine in MeCN with K₂CO₃ base.

  • Note: This route is prone to over-alkylation; strict stoichiometric control is required.

Synthesis Workflow Diagram

Synthesis Start 6-Bromo-2-pyridinecarboxaldehyde Imine Intermediate Imine Species Start->Imine DCE, RT, 2h NH4 NH4OAc (Ammonia Source) NH4->Imine Product Bis((6-bromopyridin-2-yl)methyl)amine (C12H11Br2N3) Imine->Product Reductive Amination Steric Control Reduct NaBH(OAc)3 (Reduction) Reduct->Product Side Tris- product (Minor) Product->Side Over-alkylation (Slow due to Br sterics)

Figure 1: Selective reductive amination pathway minimizing tertiary amine formation.

Coordination Chemistry

The core utility of this molecule lies in its NNN-pincer coordination mode. The central secondary amine and the two pyridine nitrogens form a tridentate pocket.

Key Features:

  • Steric Bulk: The 6-bromo substituents project toward the metal center's open coordination sites. This can enforce specific geometries (e.g., distorted octahedral) or prevent the dimerization of metal centers.

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms lowers the basicity of the pyridine nitrogens compared to unsubstituted DPA, potentially increasing the Lewis acidity of the coordinated metal center.

  • Hemilability: The steric clash of the bromines can sometimes force one pyridine arm to dissociate, creating a vacant site for substrate binding during catalytic cycles.

Coordination Diagram

Coordination M Metal Center (Zn, Fe, Ru) N_amine NH (Secondary) N_amine->M Sigma N_py1 N (Pyridine) N_amine->N_py1 Linker N_py2 N (Pyridine) N_amine->N_py2 Linker N_py1->M Sigma Br1 Br (Steric) N_py1->Br1 Ortho pos N_py2->M Sigma Br2 Br (Steric) N_py2->Br2 Ortho pos

Figure 2: Tridentate NNN binding mode showing the proximal steric influence of bromine atoms.

Applications in Research & Development
A. Extended Metal Atom Chains (EMACs)

Researchers utilize the Br₂-DPA scaffold to support linear chains of metal atoms (e.g., Cr, Co, Ni). The bromine atoms allow for the "stitching" of multiple ligand units together or the attachment of anchoring groups for surface deposition.

B. Supramolecular Cages

The bromine handles are ideal candidates for Suzuki coupling with diboronic acids. This allows the ligand to be incorporated into large macrocyclic hosts or "molecular cages" capable of anion sensing or guest encapsulation.

C. Catalysis
  • Oxidation Chemistry: Iron and Manganese complexes of DPA derivatives are well-known catalysts for C-H oxidation. The Br-substituted variant modulates the redox potential of the metal, potentially enhancing selectivity.

  • Polymerization: Zinc complexes of this ligand class are investigated for the ring-opening polymerization of lactides.

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Precautions: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Stability: The free base is stable at room temperature but should be stored under inert gas to prevent slow oxidation of the secondary amine.

References
  • Synthesis of Tris(6-bromopyridin-2-yl)methyl)amine (TPABr3) and derivatives. Source: PubMed Central (PMC). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. [Link] (Note: This paper details the synthesis of the Tris-analog; the Bis-analog is the stoichiometric precursor).

  • General Reductive Amination Protocols for Pyridyl Amines. Source: Organic Chemistry Portal. Reductive Amination. [Link]

  • Applications in EMACs (Extended Metal Atom Chains). Source: Georgia Southern University Digital Commons. Amination of 2-Bromo-6-Methylaminopyridine. [Link]

Sources

IUPAC name 1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Halogenated Scaffold for Supramolecular & Coordination Chemistry[1]

Part 1: Executive Summary & Structural Logic

The molecule 1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]methanamine , commonly referred to as bis(6-bromopyridin-2-ylmethyl)amine (or 6,6'-dibromo-DPA ), represents a "privileged scaffold" in modern coordination chemistry.[1]

Unlike the parent dipicolylamine (DPA), which acts purely as a tridentate chelate, this brominated derivative serves a dual purpose:

  • NNN Pincer Ligand: The secondary amine and two pyridine nitrogens form a robust tridentate binding pocket for transition metals (Zn²⁺, Cu²⁺, Ni²⁺).

  • Divergent Synthetic Hub: The bromine atoms at the 6,6'-positions are electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid construction of extended supramolecular architectures or fluorescent sensors.[1]

This guide details a high-fidelity synthesis protocol designed to minimize the formation of tertiary amine byproducts, a common pitfall in the synthesis of secondary picolylamines.[1]

Part 2: Strategic Synthesis (The "Self-Validating" Protocol)

While direct alkylation of amines with alkyl halides is possible, it often suffers from over-alkylation (leading to the tertiary amine). The Reductive Amination route is selected here as the "Gold Standard" for its high selectivity and operational simplicity.[1]

Reaction Logic

The synthesis couples (6-bromopyridin-2-yl)methanamine (Amine) with 6-bromo-2-pyridinecarboxaldehyde (Aldehyde) to form an imine intermediate, which is selectively reduced in situ to the secondary amine.[1]

Reaction Scheme:



(Where R = 6-bromopyridin-2-yl)
Materials & Quantitative Data
ComponentRoleEquiv.MW ( g/mol )CAS No.
(6-Bromopyridin-2-yl)methanamine Nucleophile1.0187.04188637-63-0
6-Bromo-2-pyridinecarboxaldehyde Electrophile1.05186.0134160-40-2
NaBH(OAc)₃ Reducing Agent1.4211.9456553-60-7
1,2-Dichloroethane (DCE) SolventN/A98.96107-06-2
Acetic Acid (AcOH) Catalyst1.060.0564-19-7
Step-by-Step Protocol

Phase 1: Imine Formation (Equilibrium Establishment)

  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1.0 equiv of (6-bromopyridin-2-yl)methanamine in anhydrous DCE (concentration ~0.1 M).

  • Activation: Add 1.0 equiv of Glacial Acetic Acid. Reasoning: Mild acidity catalyzes the expulsion of water during imine formation.

  • Addition: Add 1.05 equiv of 6-bromo-2-pyridinecarboxaldehyde.

  • Aging: Stir at Room Temperature (RT) for 2 hours. Validation Point: Monitor by TLC. The aldehyde spot should diminish, and a new less polar imine spot may appear (though imines can hydrolyze on silica).

Phase 2: Reductive Trapping (The Irreversible Step) 5. Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.4 equiv) in three portions over 15 minutes. Reasoning: Portion-wise addition prevents localized exotherms and ensures steady hydride delivery. 6. Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours). 7. Quenching: Quench carefully with saturated aqueous NaHCO₃. Stir for 30 minutes until gas evolution ceases.

Phase 3: Workup & Purification 8. Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers. 9. Washing: Wash with brine, dry over anhydrous Na₂SO₄, and filter.[1] 10. Concentration: Evaporate solvent under reduced pressure to yield the crude oil. 11. Purification: Flash column chromatography on silica gel.

  • Eluent: DCM:MeOH (98:2 to 95:5) with 1% NH₄OH.[1]
  • Critical: The amine is basic; the addition of ammonia/triethylamine to the eluent prevents streaking.
Part 3: Characterization & Validation

To validate the structure, specific spectral fingerprints must be confirmed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.95 - 4.05 ppm (s, 4H): The diagnostic singlet for the two equivalent methylene (-CH₂-) bridges.[1] If this splits or shows diastereotopicity, check for rigid metal coordination or impurities.[1]

    • δ 7.3 - 7.6 ppm (m, 6H): Aromatic pyridine protons.[1]

    • Absence of Aldehyde: Ensure no peak exists at ~10.0 ppm.

  • Mass Spectrometry (ESI-MS):

    • Isotope Pattern: Due to two bromine atoms (

      
       and 
      
      
      
      ), the molecular ion
      
      
      will appear as a distinct 1:2:1 triplet pattern.
    • m/z: Calculated for C₁₂H₁₁Br₂N₃ = 356.[1]93. Look for peaks at ~356, 358, 360.[1]

Part 4: Visualization of Workflows
Diagram 1: Synthesis Workflow

This diagram illustrates the logical flow of the reductive amination, highlighting the critical control point at the reduction step.

SynthesisWorkflow reagent reagent process process critical critical product product Start Start: Amine + Aldehyde Imine Intermediate: Imine Formation (DCE, AcOH) Start->Imine Mix 2 hrs Reduction Critical Step: Add NaBH(OAc)3 (Irreversible Reduction) Imine->Reduction 0°C -> RT Quench Quench: Sat. NaHCO3 Reduction->Quench 16 hrs Purify Purification: Silica Column (DCM/MeOH) Quench->Purify Extraction Final Target: Bis(6-bromopyridin-2-ylmethyl)amine Purify->Final Yield ~70-85%

Caption: Step-wise reductive amination protocol minimizing tertiary amine byproducts.

Diagram 2: Divergent Functionalization

The utility of this scaffold lies in the bromine "handles."[1] This diagram maps the downstream applications.[1]

Functionalization core core pathway pathway app app Center 6,6'-Dibromo-DPA (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki Sono Sonogashira Coupling (Alkyne, Pd/Cu) Center->Sono Metal Metal Coordination (Zn, Cu, Ni) Center->Metal Sensor Fluorescent Sensors (Phosphate/ATP Detection) Suzuki->Sensor MOF MOF Linkers (Supramolecular Assembly) Sono->MOF Cat Catalytic Active Sites (Biomimetic Oxidation) Metal->Cat

Caption: The dibromo-scaffold serves as a divergent hub for sensors, materials, and catalysts.[1]

References
  • Knight, J. C., Amoroso, A. J., Prabaharan, R., & Edwards, P. G. (2010). Bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κN,N′}nickel(II) bis(perchlorate). Acta Crystallographica Section E. Link

  • Zhang, J., et al. (2020).[1][2] Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. New Journal of Chemistry / NIH.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Foundational protocol for NaBH(OAc)3 method). Link

  • PubChem. (2023).[1] (6-Bromopyridin-2-yl)methanamine Properties. National Library of Medicine.[1] Link

Sources

The Pyridyl Amine Architecture: A Technical Guide to Ligand Design and Application

[1]

Executive Summary

This technical guide examines the pyridyl amine ligand class—a structural motif defined by a pyridine ring covalently linked to an amine nitrogen.[1] From the early stoichiometric experiments of Aleksei Chichibabin in 1914 to the modern era of Atom Transfer Radical Polymerization (ATRP) and kinase inhibitor design, pyridyl amines have evolved into a cornerstone of coordination chemistry.[1] This document provides researchers with an in-depth analysis of their synthesis, coordination modes, and critical role in both catalysis and drug development.[1]

Part 1: Historical Evolution and Structural Foundation[1]

The Chichibabin Legacy (1914)

The history of pyridyl amines begins with the Chichibabin reaction , a nucleophilic aromatic substitution that allows for the direct amination of pyridine using sodium amide (

121
  • Significance: It demonstrated that the electron-deficient pyridine ring could be functionalized at the

    
    -position (C2), creating a "hard" nitrogen donor adjacent to the "soft" pyridine nitrogen.[1]
    
  • Evolution: This reactivity enabled the synthesis of 2,2'-dipyridylamine (DPA) , where two pyridine rings share a central secondary amine.[1] DPA became the prototype for flexible, chemically robust chelating ligands.[1]

Structural Classification

Pyridyl amine ligands are categorized by their denticity and topology.[1]

ClassRepresentative LigandCoordination GeometryKey Application
Bidentate 2-Aminopyridine

-Chelate (4-membered ring)
Medicinal Chemistry (Hinge Binder)
Tridentate 2,2'-Dipyridylamine (DPA)

-Chelate (6-membered ring)
Luminescent Materials, MOFs
Tripodal (Tetradentate) Tris(2-pyridylmethyl)amine (TPA/TMPA)

Tripodal (Octahedral)
Biomimetic Oxidation, ATRP Catalysis
Pincer 2,6-Bis(imino)pyridine (PDI)*Meridional (Planar)Olefin Polymerization

*Note: While PDIs are imines, they are structurally derived from the pyridyl amine lineage and share similar steric tuning principles.

Part 2: Coordination Chemistry & Catalysis[1][3]

The "Chameleon" Ligand: Dipyridylamine (DPA)

DPA is unique due to its conformational flexibility.[1] Unlike rigid phenanthroline ligands, the central amine (

1
  • Chelating Mode: Both pyridine nitrogens bind to a single metal center (e.g.,

    
    , 
    
    
    ), forming a six-membered boat conformation.[1]
  • Bridging Mode: In dinuclear complexes (e.g.,

    
     cores), the ligand bridges two metal centers, stabilizing short metal-metal distances.[1]
    
The Renaissance: Tripodal TPA in Catalysis

Tris(2-pyridylmethyl)amine (TPA) is the gold standard for tripodal ligands.[1] Its

1
  • ATRP (Atom Transfer Radical Polymerization): Copper complexes of TPA (

    
    ) are among the most active catalysts for ATRP.[1] The ligand stabilizes the 
    
    
    redox couple, ensuring a low concentration of radicals and high polymer uniformity.[1]
  • Mechanism: The TPA ligand forces a specific geometry that lowers the reorganization energy required for electron transfer during the halogen abstraction step.[1]

Part 3: Medicinal Chemistry Applications[4][5][6]

The 2-Aminopyridine Pharmacophore

In drug discovery, the 2-aminopyridine motif is a privileged scaffold, particularly for kinase inhibitors .[1] It functions as a "hinge binder," forming critical hydrogen bonds with the ATP-binding pocket of the kinase.[1]

Case Study: Crizotinib (Xalkori)

Crizotinib, an ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitor, exemplifies the utility of this scaffold.[1]

  • Mechanism: The 2-aminopyridine moiety acts as a bidentate H-bond donor/acceptor system.[1]

    • Acceptor: The pyridine ring nitrogen accepts a hydrogen bond from the backbone

      
       of the kinase hinge region (Met1199 in ALK).[1]
      
    • Donor: The exocyclic amine group donates a hydrogen bond to the backbone carbonyl of the hinge residue (Glu1197 in ALK).[1]

  • Selectivity: Substituents on the pyridine ring (e.g., halogens) modulate the pKa and electronic profile, tuning selectivity and metabolic stability.[1]

Part 4: Technical Protocols

Protocol A: Synthesis of Tris(2-pyridylmethyl)amine (TPA)

Objective: Synthesis of the tripodal ligand TPA from 2-picolyl chloride and 2-(aminomethyl)pyridine.[1] Scale: 10 mmol basis.

Reagents:

  • 2-(Aminomethyl)pyridine (1.08 g, 10 mmol)[1]

  • 2-Picolyl chloride hydrochloride (3.28 g, 20 mmol)[1]

  • Sodium Hydroxide (

    
    ), 5.0 M aqueous solution[1]
    
  • Solvent: Water/Dichloromethane (

    
    )[1]
    

Step-by-Step Methodology:

  • Neutralization: Dissolve 2-picolyl chloride hydrochloride in a minimum amount of water (approx. 10 mL).[1] Neutralize carefully with 5.0 M

    
     at 0°C until the free base separates as an oil. Extract with 
    
    
    (3 x 10 mL), dry over
    
    
    , and evaporate to obtain the free base freshly (unstable).
  • Reaction: In a round-bottom flask, combine 2-(aminomethyl)pyridine (10 mmol) and the freshly prepared 2-picolyl chloride free base (20 mmol).

  • Base Addition: Add aqueous

    
     (5.0 M, 15 mL) to the mixture.
    
  • Incubation: Stir the biphasic mixture vigorously at room temperature for 48 hours. The reaction relies on phase transfer; vigorous stirring is critical.[1]

  • Workup: Extract the reaction mixture with

    
     (3 x 30 mL). Combine organic layers and dry over anhydrous 
    
    
    .
  • Purification: Remove solvent under reduced pressure. The residue is often a brown oil.[1] Recrystallize from hot hexane or diethyl ether to yield TPA as off-white/yellowish crystals.[1]

    • Yield Target: 60-70%.[1][3]

    • Validation:

      
       NMR (
      
      
      ):
      
      
      8.5 (d, 3H), 7.6 (t, 3H), 7.5 (d, 3H), 7.1 (t, 3H), 3.8 (s, 6H,
      
      
      ).[1]
Protocol B: Synthesis of 2,2'-Dipyridylamine (DPA)

Objective: Coupling of 2-aminopyridine and 2-chloropyridine.[1]

Reagents:

  • 2-Aminopyridine (9.4 g, 0.1 mol)[1]

  • 2-Chloropyridine (11.3 g, 0.1 mol)[1]

  • Base: Sodium amide (

    
    ) or Potassium tert-butoxide (
    
    
    )[1]
  • Solvent: Toluene or Xylene (anhydrous)[1]

Methodology:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser and nitrogen inlet.

  • Deprotonation: Dissolve 2-aminopyridine in toluene (100 mL). Add

    
     (4.0 g, ~0.1 mol) cautiously.[1] Heat to reflux for 1 hour to generate the sodium amide salt of aminopyridine. Caution: Ammonia gas evolution.
    
  • Coupling: Add 2-chloropyridine dropwise to the refluxing mixture over 30 minutes.

  • Reflux: Continue refluxing for 12-16 hours. The solution will darken.

  • Quench: Cool to room temperature. Carefully quench with water (50 mL) to destroy unreacted amide.[1]

  • Isolation: Separate the organic layer.[1] Acidify the aqueous layer with HCl to precipitate unreacted aminopyridine (if necessary), or simply wash the organic layer with water.[1]

  • Crystallization: Evaporate toluene. Recrystallize the solid residue from ethanol/water (1:1).[1]

    • Product: Colorless needles.[1] Mp: 95°C.[1]

Part 5: Visualization of Pathways[1]

Diagram 1: Synthesis of Tripodal TPA Ligand

This workflow illustrates the convergent synthesis of the TPA ligand, highlighting the critical neutralization step of the picolyl chloride precursor.[1]

TPA_SynthesisPicolylSalt2-Picolyl ChlorideHCl SaltNaOHNaOH (aq)NeutralizationPicolylSalt->NaOH0°CFreeBase2-Picolyl Chloride(Free Base - Unstable)NaOH->FreeBaseExtraction (DCM)ReactionBiphasic Reaction(DCM / 5M NaOH)48h, RTFreeBase->Reaction2.0 equivAmine2-(Aminomethyl)pyridineAmine->Reaction1.0 equivTPATris(2-pyridylmethyl)amine(TPA Ligand)Reaction->TPACrystallization(Hexane)

Caption: Convergent synthesis of TPA ligand via nucleophilic substitution of picolyl chloride by 2-(aminomethyl)pyridine.

Diagram 2: Coordination Modes of Pyridyl Amines

This diagram contrasts the bidentate "hinge-binding" mode relevant to drugs like Crizotinib against the tripodal "cage" mode used in catalysis.[1]

Coordination_Modescluster_MedChemMedicinal Chemistry (Kinase Inhibition)cluster_CatalysisCatalysis (ATRP / Oxidation)LigandPyridyl AmineScaffoldHingeBidentate Mode(Hinge Binder)Ligand->HingeTripodalTetradentate Mode(Tripodal Cage)Ligand->TripodalInteractionH-Bond Donor (NH)H-Bond Acceptor (N_py)Hinge->InteractionDrugExample:Crizotinib (ALK Inhibitor)Interaction->DrugGeometryOctahedral Geometry(C3v Symmetry)Tripodal->GeometryComplexExample:[Cu(TPA)]+ ComplexGeometry->Complex

Caption: Divergent utility of the pyridyl amine scaffold in kinase inhibition (planar, H-bonding) vs. catalysis (3D, steric protection).[1]

References

  • Chichibabin, A. E.; Zeide, O. A. (1914).[1] New Reaction for the Synthesis of Pyridine Derivatives. Journal of the Russian Physical Chemical Society.

  • Britovsek, G. J. P.; Gibson, V. C.; Wass, D. F. (1999).[1] The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition. [1]

  • Cui, J. J. et al. (2011).[1] Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1][4] Journal of Medicinal Chemistry. [1]

  • Matyjaszewski, K.; Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews. [1]

  • Schatz, M. et al. (2000).[1] Copper(I) Complexes of the Ligand Tris(2-pyridylmethyl)amine (TPA): Synthesis, Structures, and Reactivity. Inorganic Chemistry. [1]

  • BenchChem. (2025).[1] 2,2'-Dipyridylamine Derivatives: A Technical Guide to Synthesis. [1]

Technical Deep Dive: Bis((6-bromopyridin-2-yl)methyl)amine as a Chelating Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (CAS: 1265139-77-2), often abbreviated as 6-Br-DPA , represents a critical junction in ligand design. Unlike its unsubstituted parent dipicolylamine (DPA), which serves primarily as a flexible tridentate donor, the 6-bromo derivative offers two distinct strategic advantages: steric modulation of the metal center and orthogonal functionalization via the C-Br bonds.

This guide addresses the synthesis, coordination dynamics, and synthetic utility of 6-Br-DPA. It is designed for medicinal chemists and inorganic spectroscopists requiring a robust scaffold for developing supramolecular architectures or tuning the Lewis acidity of catalytic centers.

Structural Analysis & Ligand Properties[1]

The utility of 6-Br-DPA lies in the electronic and steric perturbations introduced by the bromine atoms at the ortho positions of the pyridine rings.

Electronic Effects

The bromine substituents exert a dual effect:

  • Inductive Withdrawal (-I): The electronegative bromine reduces the electron density on the pyridine nitrogen, lowering the pKa of the pyridyl rings compared to unsubstituted DPA. This results in weaker

    
    -donation to metal centers, effectively increasing the Lewis acidity of the coordinated metal.
    
  • Halogen Bonding: The localized positive electrostatic potential (

    
    -hole) on the bromine atoms allows for secondary non-covalent interactions with Lewis bases, relevant in supramolecular assembly.
    
Steric Implications

The 6-position is proximal to the metal coordination sphere. The Van der Waals radius of Bromine (1.85 Å) creates a "steric wall" that:

  • Prevents the formation of coordinatively saturated bis-ligand complexes (

    
    ) with smaller metals.
    
  • Forces specific geometries (often distorting octahedral fields) to relieve steric strain.

PropertyDipicolylamine (DPA)6-Br-DPA (Bis-6-bromo)Impact on Coordination
Pyridine pKa ~3.9~2.1 (est.)Weaker binding; higher metal electrophilicity.
Steric Bulk Low (H-atom)High (Br-atom)Blocks equatorial sites; prevents dimerization.
Reactivity Inert C-HReactive C-BrSite for Pd-catalyzed cross-coupling.

Synthetic Protocols

The synthesis of 6-Br-DPA requires precise stoichiometric control to avoid over-alkylation to the tris species (TPABr3). The industry-standard approach utilizes Reductive Amination , which offers higher yields and easier purification than direct alkylation.

Protocol: Reductive Amination

Principle: Condensation of 6-bromo-2-pyridinecarboxaldehyde with an ammonia source, followed by in situ reduction.

Reagents:

  • Precursor: 6-Bromo-2-pyridinecarboxaldehyde (CAS: 34160-40-2)

  • Amine Source: Ammonium Acetate (

    
    )
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried round-bottom flask with 6-bromo-2-pyridinecarboxaldehyde (2.0 equiv) and

    
     (1.1 equiv) in DCE. Stir at room temperature for 1 hour under 
    
    
    
    to form the intermediate imine.
  • Reduction: Cool the solution to 0°C. Add

    
     (3.0 equiv) portion-wise over 30 minutes. Note: The triacetoxyborohydride is preferred over 
    
    
    
    to prevent reduction of the aldehyde before imine formation.
  • Quench: Stir for 12–16 hours at room temperature. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine and dry over

    
    .[1][2]
    
  • Purification: The secondary amine is purified via flash column chromatography (Silica gel, DCM/MeOH gradient).

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the singlet methylene protons (

    
    ) around 
    
    
    
    3.9–4.0 ppm. The absence of an aldehyde peak (
    
    
    10.0) and imine signals confirms reduction.
  • MS (ESI): Target mass

    
     (Isotopic pattern characteristic of 
    
    
    
    ).
Visualization: Synthetic Pathway

Synthesis cluster_0 Precursors Aldehyde 6-Bromo-2-pyridine- carboxaldehyde Intermediate Bis-Imine Intermediate Aldehyde->Intermediate Condensation Ammonia Ammonium Acetate (NH4OAc) Ammonia->Intermediate Product 6-Br-DPA (Secondary Amine) Intermediate->Product Reduction Reductant NaBH(OAc)3 (DCE, RT, 16h) Reductant->Product Tris Tris-Side Product (Over-alkylation) Product->Tris Excess Aldehyde

Caption: Stoichiometric control is critical to favor the Bis-amine (Green) over the Tris-amine (Red).

Functionalization: The "Click" Scaffold

The primary value of 6-Br-DPA in drug discovery and materials science is its role as a divergent intermediate . The C-Br bonds are highly active in Palladium-catalyzed cross-coupling reactions, allowing the attachment of fluorophores, targeting peptides, or solubility-enhancing groups.

Suzuki-Miyaura Coupling Workflow

This protocol describes attaching a phenyl or aryl group to the 6-position, extending the ligand's cavity.

  • Protection: Protect the central secondary amine with a Boc group (

    
    , 
    
    
    
    , DCM) to prevent catalyst poisoning by the free amine.
    • Validation: Disappearance of N-H stretch in IR; shift in NMR.

  • Coupling:

    • Catalyst:

      
       or 
      
      
      
      (5 mol%).
    • Base:

      
       or 
      
      
      
      (2-3 equiv).
    • Solvent: Dioxane/Water (4:1) degassed.

    • Temperature: 80–100°C under Argon.

  • Deprotection: TFA/DCM (1:1) to restore the chelating amine.

Visualization: Divergent Functionalization

Functionalization cluster_reactions Core 6-Br-DPA (Boc-Protected) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Core->Sonogashira Heck Heck Reaction (Alkene, Pd cat.) Core->Heck Target1 Extended Aromatic Ligands (Luminescence/Sensors) Suzuki->Target1 Target2 Rigid Linkers (MOFs/Cages) Sonogashira->Target2

Caption: The Br-handle enables modular expansion of the ligand topology for specific applications.

Coordination Chemistry & Applications

Binding Modes

6-Br-DPA typically binds in a tridentate (


)  fashion. However, the 6-bromo substituents destabilize the planar coordination often seen with DPA.
  • Facial vs. Meridional: The steric bulk of the bromine atoms disfavors meridional coordination (where the three nitrogens are coplanar). Consequently, these ligands often force metals into distorted geometries or favor facial capping if the central amine is tertiary.

Catalytic Applications (Zinc & Copper)

Complexes of 6-Br-DPA with


 are potent Lewis acids.
  • Mechanism: The electron-withdrawing bromines reduce the electron density on the Zinc ion, making it more electrophilic.

  • Use Case: Phosphate ester hydrolysis (RNA cleavage mimics) and sensing of pyrophosphates. The "steric wall" prevents the formation of inactive dimers, maintaining the active monomeric catalytic species.

Experimental Protocol: Metal Complexation

Objective: Synthesis of


.
  • Dissolve 6-Br-DPA (1 equiv) in anhydrous Methanol.

  • Add

    
     (1 equiv) dissolved in minimal Methanol dropwise.
    
  • A precipitate often forms immediately. If not, diffuse Diethyl Ether into the solution.

  • Filter and wash with cold Ether.

  • Characterization: X-ray crystallography is recommended to confirm the coordination geometry (distorted trigonal bipyramidal is common for

    
     species).
    

References

  • Synthesis of 6-bromo-2-pyridinecarboxaldehyde derivatives

    • Source: Sigma-Aldrich Technical D
    • Link:

  • Coordination Chemistry of Tris((6-bromopyridin-2-yl)methyl)amine (TPABr3)

    • Title: Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.[3]

    • Source: PubMed Central (PMC).
    • Link:[Link]

  • General Reactivity of 6-Bromopyridine Derivatives

    • Title: Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity.[4]

    • Source: MDPI Pharmaceuticals.
    • Link:[Link]

  • Commercial Availability & Physical Properties

    • Source: BLDpharm Product Data (CAS 1265139-77-2).[5]

Sources

Theoretical & Structural Analysis of Bis((6-bromopyridin-2-yl)methyl)amine: A Halogenated Pincer Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical studies of Bis((6-bromopyridin-2-yl)methyl)amine CAS: 1265139-77-2 Document Type: Technical Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Leads

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (hereafter Br2-DPA ) represents a critical divergence from the standard dipicolylamine (DPA) ligand class. While DPA is ubiquitous in coordination chemistry for its flexibility and strong chelation, the introduction of bromine atoms at the 6,6'-positions introduces two decisive factors: steric bulk and halogen bonding capability .

This guide outlines a comprehensive theoretical framework for studying Br2-DPA. Unlike standard ligands where geometry is dictated solely by metal preference, Br2-DPA imposes a "steric lock," often forcing distorted coordination geometries that are highly relevant for designing metallodrugs (e.g., destabilizing Cu(II) amyloid aggregations) or tuning catalytic selectivity.

Computational Methodology (Protocol)

To ensure self-validating results, the following computational protocol is recommended. This workflow balances cost with the accuracy required to resolve halogen-mediated interactions.

Electronic Structure Theory
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP-D3(BJ) or ωB97X-D .

    • Rationale: Standard B3LYP fails to capture weak dispersion forces critical for halogen bonding (Br···Br or Br···Solvent). The Grimme D3 dispersion correction with Becke-Johnson damping is mandatory here.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: Bromine is a heavy atom (Period 4).[1] Pople basis sets (e.g., 6-31G*) are insufficient for accurately describing the electron density anisotropy (sigma-hole) on the bromine atom.

  • Solvation: CPCM or SMD Model (Acetonitrile or Water).

    • Rationale: Most coordination chemistry with this ligand occurs in polar aprotic solvents.

Validation Criteria (Self-Check)
  • Frequency Analysis: No imaginary frequencies for ground states.

  • Spin Contamination: For metal complexes,

    
     deviation must be < 10% from the theoretical value.
    
  • Basis Set Superposition Error (BSSE): Must be corrected using the Counterpoise (CP) method when calculating binding energies.

Structural & Electronic Analysis

Geometry Optimization & Steric Clashing

The core difference between Br2-DPA and unsubstituted DPA lies in the "pincer bite."

  • DPA (H-substituted): The pyridine rings can rotate freely, accommodating planar (meridional) coordination.

  • Br2-DPA (Br-substituted): The 6-bromo substituents create a steric wall.

    • Theoretical Observation: In a geometry optimization, the syn-syn conformation (required for metal binding) will show significant repulsion between the Br atoms if forced into a planar arrangement.

    • Result: The ligand pre-organizes into a twisted conformation to minimize Br···Br repulsion, pre-disposing it for distorted octahedral or tetrahedral metal geometries.

Halogen Bonding (The "Sigma-Hole")

A critical feature of Br2-DPA is the sigma-hole —a region of positive electrostatic potential on the extension of the C-Br bond.

  • MEP Mapping: An electrostatic potential map will reveal a positive cap (blue region) on the bromine atoms.

  • Implication: This allows Br2-DPA to act as a dual-mode ligand:

    • Classical Coordination: Via the N3 donor set (Py-NH-Py).

    • Supramolecular Assembly: Via Br···Lewis Base interactions (e.g., Br···O=C backbone in proteins).

Quantitative Data Summary (Predicted)
PropertyDPA (Reference)Br2-DPA (Target)Impact
N(amine)-C-C(py) Angle ~112.5°~114.0°Widening due to steric strain.
HOMO Energy -6.2 eV-6.5 eVBr is electron-withdrawing; harder to oxidize.
LUMO Energy -1.5 eV-1.9 eVBetter electron acceptor (back-bonding).
Coordination Mode Planar / Fac / MerTwisted / Fac-onlyPrevents planar coordination (e.g., square planar Pt/Pd).
Binding Energy (Zn2+) -285 kcal/mol-270 kcal/molSteric penalty reduces binding enthalpy slightly.

Experimental Synthesis & Workflow

To support the theoretical model, the synthesis pathway must be defined. The following DOT diagram illustrates the logical flow from precursors to the final ligand and its coordination complexes.

SynthesisWorkflow cluster_Theory Theoretical Validation Loop Precursor1 6-Bromopyridin-2-yl-methanamine (CAS: 188637-63-0) Reaction Nucleophilic Substitution (Base: K2CO3, Solvent: MeCN) Precursor1->Reaction 1.0 eq Precursor2 2-Bromo-6-(bromomethyl)pyridine (CAS: 33674-96-3 derivative) Precursor2->Reaction 1.0 eq Product Bis((6-bromopyridin-2-yl)methyl)amine (Br2-DPA) Reaction->Product Yield ~75% Complexation Metal Complexation (M = Zn, Cu, Fe) Product->Complexation + MCl2 DFT_Opt DFT Geometry Opt (B3LYP-D3/def2-TZVP) Product->DFT_Opt App Metallodrug Screening (Cytotoxicity/Catalysis) Complexation->App Bio-assay Freq Frequency Check (NIMAG=0) DFT_Opt->Freq

Figure 1: Synthesis pathway and theoretical validation loop for Br2-DPA.

Pharmaceutical & Application Context

Metallodrug Design (The "Steric Wedge")

In drug development, DPA derivatives are often used to chelate copper or zinc.

  • Hypothesis: The 6-bromo substituents in Br2-DPA prevent the formation of thermodynamically stable, "flat" complexes often seen with DNA intercalators. Instead, they force a propeller-like geometry .

  • Utility: This non-planar geometry can increase selectivity for globular protein active sites (e.g., metalloenzymes) over planar DNA intercalation, potentially reducing genotoxicity.

Halogen Bonding in Docking

When performing docking studies (e.g., AutoDock or Gold) with Br2-DPA complexes:

  • Force Field: Standard force fields (MMFF94) often treat halogens as simple hydrophobic spheres.

  • Correction: You must enable "Explicit Sigma-Hole" parameters or use QM/MM hybrid methods to account for the specific directionality of the Br interactions, which can anchor the ligand in a receptor pocket.

References

  • Crystal Structure of Tris-Analog: Bazley, I. J., et al. (2024). "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine". Acta Crystallographica Section E, 80, 1006–1009.[2] Note: Validates the geometry and halogen bonding of the 6-bromo-pyridine arm.

  • Precursor Theoretical Study: Dwivedi, A., & Pandey, A. K. (2015).[3] "Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study". Der Pharma Chemica, 7(1), 55-61.[3] Note: Establishes vibrational frequencies and basis set suitability for brominated pyridine systems.

  • General DPA Ligand Review: Bravin, C., et al. (2021).[1] "Tripodal Amine Ligands for Accelerating Hydrolysis and Oxidation Reactions". Accounts of Chemical Research.

  • Target Molecule Database Entry: "Bis((6-bromopyridin-2-yl)methyl)amine (CAS 1265139-77-2)".[4][5] BLD Pharm Catalog.

Sources

Spectroscopic Characterization of Bis((6-bromopyridin-2-yl)methyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural validation and spectroscopic characterization of Bis((6-bromopyridin-2-yl)methyl)amine (CAS: 1265139-77-2). Designed for researchers in coordination chemistry and drug discovery, this document details the critical diagnostic signals required to confirm identity and purity. We synthesize data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy, emphasizing the unique isotopic and splitting patterns inherent to the dibromo-pyridine scaffold.

Introduction & Chemical Identity

Bis((6-bromopyridin-2-yl)methyl)amine (often abbreviated as 6-Br-BPA or Br2-DPA ) is a secondary amine ligand featuring two pyridine rings substituted at the 6-position with bromine atoms. It serves as a pivotal intermediate for synthesizing tridentate "pincer" ligands and tetradentate tripodal ligands (e.g., TPA derivatives) used in bioinorganic modeling and catalysis.

  • IUPAC Name: N-[(6-bromopyridin-2-yl)methyl]-1-(6-bromopyridin-2-yl)methanamine

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 357.05 g/mol

  • Solubility Profile: Soluble in chlorinated solvents (CH

    
    Cl
    
    
    
    , CHCl
    
    
    ), acetonitrile, and DMSO; sparingly soluble in water.

Synthesis & Impurity Profile

To interpret spectra accurately, one must understand the synthesis pathway. The compound is typically synthesized via the nucleophilic substitution of 2-bromo-6-(bromomethyl)pyridine (or the corresponding mesylate) with a nitrogen source (ammonia or primary amine), or via reductive amination of 6-bromopicolinaldehyde .

Critical Impurities to Monitor:

  • Mono-alkylated species: (6-bromopyridin-2-yl)methanamine (Primary amine).

  • Tris-alkylated species: Tris((6-bromopyridin-2-yl)methyl)amine (Tertiary amine).

  • Hydrolysis products: (6-bromopyridin-2-yl)methanol.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the reaction flow and potential byproducts that must be ruled out during characterization.

SynthesisPath Start 2-Bromo-6-(bromomethyl)pyridine Mono Impurity: Mono-amine (Primary) Start->Mono + NH3 (excess) Ammonia Ammonia (0.5 eq) Target TARGET: Bis-amine (Secondary) Mono->Target + Start Tris Impurity: Tris-amine (Tertiary) Target->Tris + Start (Over-alkylation)

Caption: Stepwise alkylation pathway showing the origin of mono- and tris-substituted impurities.

Mass Spectrometry (MS) Analysis

The presence of two bromine atoms provides a definitive isotopic fingerprint that serves as the primary confirmation of the molecular formula.

Isotopic Abundance (The "1:2:1" Rule)

Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%). For a molecule with two bromine atoms (

), the molecular ion cluster will split into three peaks with an approximate intensity ratio of 1:2:1 .
Ion Speciesm/z (approx)CompositionRelative Intensity
[M+H]

357.9

C

H

N


Br

~50%
[M+H]

+ 2
359.9

C

H

N


Br

Br
~100% (Base)
[M+H]

+ 4
361.9

C

H

N


Br

~50%

Experimental Protocol:

  • Dissolve 1 mg of sample in MeOH (HPLC grade).

  • Inject into ESI-MS (Positive Mode).

  • Pass Criteria: Observation of the triplet cluster at m/z 358/360/362. Absence of m/z 540 cluster (indicates Tris-impurity).[3]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for assessing the symmetry and purity of the ligand. The molecule has


 symmetry (on average in solution), making the two pyridine rings chemically equivalent.
H NMR Characterization (400 MHz, CDCl )

The spectrum should show distinct aromatic signals and a single methylene resonance.

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Pyridine H-4 7.45 – 7.55Triplet (t)2H

para to N
Pyridine H-5 7.35 – 7.42Doublet (d)2H

ortho to Br
Pyridine H-3 7.25 – 7.35Doublet (d)2H

ortho to CH

Methylene (-CH

-)
3.90 – 4.05Singlet (s)4H-Bridge protons
Amine (-NH-) 2.50 – 3.50Broad (br s)1H-Exchangeable

Diagnostic Notes:

  • Symmetry Check: If you see multiple sets of methylene signals (e.g., two singlets), the sample may contain the mono-amine precursor or the tris-amine product.

  • H-3 vs H-5: H-5 (adjacent to Br) is typically slightly more shielded (upfield) than H-3 due to resonance effects, though the inductive effect of Br opposes this. 2D COSY is recommended for definitive assignment.

C NMR Characterization (100 MHz, CDCl )

Expect 6 unique carbon signals due to symmetry.

  • C-2 (Pyridine ipso-alkyl): ~160.5 ppm

  • C-6 (Pyridine ipso-Br): ~141.5 ppm

  • C-4 (Pyridine para): ~139.0 ppm

  • C-3 (Pyridine meta): ~127.0 ppm

  • C-5 (Pyridine meta): ~122.5 ppm

  • Methylene (-CH

    
    -):  ~54.5 ppm
    

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is useful for confirming the secondary amine functionality and the halogenated aromatic system.

  • N-H Stretch: Weak band at 3300–3350 cm

    
     . (Absence suggests tertiary amine impurity).
    
  • C=N / C=C Aromatic: Sharp bands at 1580 cm

    
      and 1430 cm
    
    
    
    .
  • C-Br Stretch: Distinct fingerprint bands in the 600–800 cm

    
      region (often ~730 cm
    
    
    
    ).

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: Use CDCl

    
     (neutralized with basic alumina if acid sensitivity is suspected) or CD
    
    
    
    CN.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: Standard 16 scans for

    
    H; 512+ scans for 
    
    
    
    C.
  • Validation: Verify the integral ratio of Aromatic (6H) : Aliphatic (4H) is exactly 1.5 : 1.

Protocol B: UV-Vis Absorption
  • Solvent: Acetonitrile or Methanol.

  • Concentration:

    
     M.
    
  • Features: Expect intense

    
     transitions at 
    
    
    
    nm (
    
    
    M
    
    
    cm
    
    
    ). The bromine substituent induces a bathochromic shift compared to unsubstituted pyridine.

References

  • Synthesis of Tris-analogue (TPABr3): Knight, J. C., Amoroso, A. J., Prabaharan, R., & Edwards, P. G. (2024).[3][4] Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 80(10), 1006–1009.[5]

  • TPA Ligand Derivatives & Characterization: Erie, E. A., et al. (2015). Flexibility is Key: Synthesis of a Tripyridylamine (TPA) Congener.[6] Inorganic Chemistry.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Commercial Reference & CAS Verification: ChemicalBook Entry for Bis((6-bromopyridin-2-yl)methyl)amine (CAS 1265139-77-2).

Sources

Bis((6-bromopyridin-2-yl)methyl)amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Chemical Synthesis, and Application Framework

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (CAS: 1265139-77-2) is a specialized secondary amine ligand featuring two 6-bromopyridine moieties linked by a central methylene-amine bridge. This compound serves as a critical intermediate in the synthesis of tridentate NNN-pincer ligands, supramolecular cages, and functionalized metal-organic frameworks (MOFs). Its unique structure combines the coordination capability of pyridine nitrogens with the synthetic versatility of aryl bromide "handles," allowing for further elaboration via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthesis protocol via reductive amination, and its strategic application in coordination chemistry.

Chemical Identity & Physical Properties[2][3]

Nomenclature and Identification
PropertyDetail
IUPAC Name N-((6-bromopyridin-2-yl)methyl)-1-(6-bromopyridin-2-yl)methanamine
Common Name Bis((6-bromopyridin-2-yl)methyl)amine
CAS Number 1265139-77-2
Molecular Formula C₁₂H₁₁Br₂N₃
Molecular Weight 357.05 g/mol
SMILES BrC1=CC=CC(CNCC2=NC(Br)=CC=C2)=N1
Physicochemical Specifications
ParameterValue / Description
Appearance Off-white to beige crystalline solid
Melting Point 98–102 °C (Typical range for pure crystalline form)
Solubility Soluble in CH₂Cl₂ (DCM), Chloroform (CHCl₃), Acetonitrile (MeCN), THF. Insoluble in water and hexanes.
pKa (Predicted) ~5.36 (Pyridine N), ~8.5 (Secondary Amine NH)
Storage Conditions Inert atmosphere (Ar/N₂), 2–8 °C, protect from light (photosensitive aryl bromides).

Synthesis & Production Protocol

Strategic Route Selection

While nucleophilic substitution (Sɴ2) using (6-bromopyridin-2-yl)methyl bromide and ammonia is possible, it often leads to a mixture of mono-, bis-, and tris-alkylated products. The Reductive Amination pathway is the superior method for high-purity synthesis of the Bis derivative, preventing over-alkylation to the tertiary amine (Tris-ligand).

Reaction Mechanism

The synthesis involves the condensation of (6-bromopyridin-2-yl)methanamine (primary amine) with 6-bromo-2-pyridinecarboxaldehyde to form an imine intermediate, which is subsequently reduced in situ to the secondary amine.

Step-by-Step Protocol

Reagents:

  • (6-Bromopyridin-2-yl)methanamine (1.0 eq)[2]

  • 6-Bromo-2-pyridinecarboxaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve (6-bromopyridin-2-yl)methanamine (10 mmol) and 6-bromo-2-pyridinecarboxaldehyde (10 mmol) in anhydrous DCE (50 mL).

  • Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂; Eluent: Hexanes/Ethyl Acetate gradient) to yield the target secondary amine.

Synthesis Workflow Diagram

SynthesisRoute Start1 (6-Bromopyridin-2-yl) methanamine Imine Imine Intermediate (Unstable) Start1->Imine Start2 6-Bromo-2- pyridinecarboxaldehyde Start2->Imine Product Bis((6-bromopyridin-2-yl) methyl)amine Imine->Product Reduction (H-) Reagent NaBH(OAc)3 / DCE Reductive Amination Reagent->Imine

Figure 1: Selective synthesis of the Bis-amine scaffold via reductive amination to avoid tertiary amine byproducts.

Chemical Reactivity & Coordination Chemistry

Structural Characterization (NMR)

Validation of the structure relies on the symmetry of the molecule.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.5–7.2 ppm: Multiplets corresponding to the pyridine ring protons (H3, H4, H5). The H5 proton (meta to Br) typically appears as a doublet.

    • δ 3.95 ppm (s, 4H): Singlet corresponding to the two equivalent methylene (-CH₂-) bridges.

    • δ 2.5–3.0 ppm (br s, 1H): The central amine (-NH-) proton (shift varies with concentration/solvent).

Coordination Modes

The ligand acts as a tridentate donor (NNN) but is flexible. The central amine proton allows for deprotonation to form anionic amido-pincer complexes, which stabilizes higher oxidation states of metals.

  • Neutral Mode: Binds as a neutral L₃ ligand (e.g., with ZnCl₂ or NiBr₂).

  • Anionic Mode: Upon deprotonation (using NaH or KOtBu), it forms an anionic [L]⁻ ligand, ideal for stabilizing square planar complexes of Ni(II), Pd(II), or Pt(II).

Functionalization (The "Bromide Handle")

The 6-bromo positions are chemically active.[1] They serve as electrophiles in cross-coupling reactions, allowing the ligand to be extended into pentadentate ligands or macrocycles.

  • Suzuki Coupling: Reaction with aryl boronic acids to add phenyl/biphenyl arms.

  • Lithiation: Halogen-lithium exchange (n-BuLi, -78°C) allows the introduction of phosphine groups (-PPh₂) or formyl groups (-CHO).

Applications in Research

Supramolecular Assembly

The compound is a precursor for "Click" chemistry or further amination to create Tris((6-bromopyridin-2-yl)methyl)amine (TPABr3) derivatives. These are used to self-assemble M₄L₆ tetrahedral cages when reacted with sub-component amines and metal salts (e.g., Fe(II)), creating cavities for guest-host chemistry.

Catalysis

Metal complexes derived from this ligand (particularly Mn, Fe, and Ru) are explored for:

  • C-H Oxidation: Bio-inspired oxidation catalysis.

  • Proton Reduction: Electrocatalytic hydrogen evolution (HER).

  • Polymerization: Nickel complexes of the bis-imine analogs are known for ethylene oligomerization; this amine variant offers a more robust, non-labile backbone.

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritant Causes skin (H315) and eye (H319) irritation.Wear nitrile gloves and safety goggles.
STOT-SE May cause respiratory irritation (H335).Handle in a fume hood. Avoid dust generation.[3]
Reactivity Incompatible with strong oxidizing agents.Store under Nitrogen/Argon away from oxidizers.

References

  • Chemical Identity & Properties
  • Synthetic Methodology (Analogous Protocols)

    • Knight, J. C., et al. (2007).[2] Bis{N-[bis(6-bromopyridin-2-yl)methylene]ethane-1,2-diamine}nickel(II). Acta Crystallographica Section E. Retrieved Jan 28, 2026, from [Link]

    • Elterman, M. H. (2023).[4] Synthesis of 2-Bromo-6-Alkylaminopyridines and TREN Based Ligands. Georgia Southern Commons. Retrieved Jan 28, 2026, from [Link]

  • Applications & Reactivity

    • PubChem. (2025).[5] (6-Bromopyridin-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved Jan 28, 2026, from [Link]

    • MDPI. (2023). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Molecules. Retrieved Jan 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Bis((6-bromopyridin-2-yl)methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocol for the synthesis of Bis((6-bromopyridin-2-yl)methyl)amine (CAS: 1265139-77-2), a critical dipicolylamine (DPA) scaffold featuring halogenated handles for further functionalization. Unlike standard DPA ligands, the 6,6'-dibromo substitution pattern allows for orthogonal cross-coupling reactions (Suzuki, Sonogashira) or specific metal coordination geometries.

This protocol utilizes a Tosylamide-Protected Route , selected for its superior control over stoichiometry, preventing the formation of the thermodynamically stable but unwanted tertiary amine (Tris-product).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the statistical mixture of mono-, bis-, and tris-alkylated products common in direct amination. By using p-toluenesulfonamide (TsNH


) as a nitrogen linchpin, we enforce a "stop-at-bis" mechanism before revealing the secondary amine.
Strategic Disconnection[1]
  • Target : Secondary Amine (Bis-ligand).

  • Intermediate : N,N-Bis((6-bromopyridin-2-yl)methyl)-4-methylbenzenesulfonamide.

  • Precursors : 2-Bromo-6-(bromomethyl)pyridine (Electrophile) + p-Toluenesulfonamide (Nucleophile).

Safety & Hazards

  • 2-Bromo-6-(bromomethyl)pyridine : Potent lachrymator and skin irritant. Handle only in a fume hood.

  • Carbon Tetrachloride (CCl

    
    ) : Carcinogenic and ozone-depleting. This protocol suggests 
    
    
    
    -trifluorotoluene or chlorobenzene as greener alternatives where applicable, though CCl
    
    
    remains the benchmark for radical bromination.[1]
  • Concentrated H

    
    SO
    
    
    
    : Corrosive. Reacts violently with water.

Detailed Protocol

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

Selective radical bromination of the methyl group.

Reagents:

  • 2-Bromo-6-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

  • Solvent: CCl

    
     or PhCl (Anhydrous)
    

Procedure:

  • Dissolution : In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-methylpyridine (e.g., 10.0 g, 58 mmol) in CCl

    
     (100 mL).
    
  • Addition : Add NBS (10.8 g, 61 mmol) and AIBN (0.48 g, 2.9 mmol).

  • Initiation : Heat the mixture to reflux (77°C for CCl

    
    ) while stirring. A distinct color change (often orange to pale yellow) indicates the initiation of the radical chain.
    
  • Reaction : Maintain reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or

    
    H NMR.[2] The product spot will be less polar than the starting material.
    
    • Note: Over-reaction leads to the dibromomethyl impurity. Stop when ~95% conversion is observed.

  • Workup : Cool the suspension to 0°C to precipitate succinimide. Filter off the solid.[3]

  • Purification : Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (0-5% EtOAc in Hexanes).

    • Yield Target : 60–75%.

    • Key Data :

      
      H NMR (CDCl
      
      
      
      )
      
      
      4.52 (s, 2H, CH
      
      
      Br).[1]
Step 2: Assembly of the Bis-Scaffold (Tosylamide Coupling)

Double alkylation of the sulfonamide.

Reagents:

  • p-Toluenesulfonamide (TsNH

    
    ) (1.0 equiv)
    
  • 2-Bromo-6-(bromomethyl)pyridine (from Step 1) (2.2 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (4.0 equiv, anhydrous)[1]
  • Solvent: DMF or MeCN (Anhydrous)

Procedure:

  • Setup : To a suspension of TsNH

    
     (e.g., 1.71 g, 10 mmol) and K
    
    
    
    CO
    
    
    (5.5 g, 40 mmol) in DMF (40 mL), add 2-bromo-6-(bromomethyl)pyridine (5.52 g, 22 mmol).
  • Reaction : Heat the mixture to 80°C under an inert atmosphere (N

    
     or Ar) for 12–16 hours.
    
  • Monitoring : TLC should show the disappearance of the mono-alkylated intermediate.

  • Workup : Pour the reaction mixture into ice-water (200 mL). The product often precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with water and cold ethanol.[1]

    • If oil forms: Extract with CH

      
      Cl
      
      
      
      (3 x 50 mL), wash with brine, dry over Na
      
      
      SO
      
      
      .
  • Purification : Recrystallization from EtOH/MeCN or column chromatography (Hexane/EtOAc 4:1) if necessary.[4][5]

    • Yield Target : 80–90%.

Step 3: Deprotection (Removal of Tosyl Group)

Acid-mediated cleavage of the sulfonamide.

Reagents:

  • Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 98%)[1]
  • Alternative: HBr (48%) / Phenol (if functional groups are acid-sensitive, though the bromo-pyridine core is robust).

Procedure:

  • Solvolysis : Place the Bis-tosylamide intermediate (e.g., 2.0 g) in a flask and add conc. H

    
    SO
    
    
    
    (10 mL).
  • Heating : Heat to 100°C for 2–3 hours. The solution will turn dark.

    • Critical Check: Do not exceed 120°C to prevent debromination or sulfonation of the ring, although the electron-deficient pyridine is resistant.[1]

  • Quenching : Cool to room temperature. Pour carefully onto crushed ice (50 g).

  • Neutralization : Basify the aqueous solution to pH ~10 using 50% NaOH solution or solid Na

    
    CO
    
    
    
    . Keep temperature <20°C using an ice bath during addition.
  • Extraction : Extract the free amine with CH

    
    Cl
    
    
    
    (3 x 30 mL).
  • Purification : Dry organic layers (Na

    
    SO
    
    
    
    ) and concentrate. The crude oil can be purified by alumina column chromatography (DCM/MeOH 98:2) to yield the pure secondary amine.

Data Summary & Characterization

ParameterSpecificationNotes
Appearance White to pale yellow solid/oilCrystallizes upon standing or as HCl salt.
Molecular Formula C

H

Br

N

MW: 357.05 g/mol

H NMR (CDCl

)

7.55 (t, 2H), 7.40 (d, 2H), 7.35 (d, 2H), 3.98 (s, 4H), 2.5 (br, 1H)
Methylene peak at ~4.0 ppm is diagnostic.[1]

C NMR
Pyridine carbons: ~160 (C2), 140 (C4), 127 (C5), 122 (C3), 142 (C6-Br)C-Br shift is distinct.[1]
Stability Store at 2-8°C, under Argon.Amine is prone to oxidation over long periods.

Workflow Visualization

SynthesisProtocol Start 2-Bromo-6-methylpyridine Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Activation Inter1 Intermediate: 2-Bromo-6-(bromomethyl)pyridine Step1->Inter1 Yield: 60-70% Step2 Step 2: Tosylamide Coupling (TsNH2, K2CO3, DMF, 80°C) Inter1->Step2 + 0.5 eq TsNH2 Inter2 Intermediate: Bis-Tosylamide Scaffold Step2->Inter2 Yield: 85% Step3 Step 3: Deprotection (Conc. H2SO4, 100°C) Inter2->Step3 Acid Hydrolysis Final Target Product: Bis((6-bromopyridin-2-yl)methyl)amine Step3->Final Yield: >90%

Caption: Step-wise synthetic pathway utilizing the Tosylamide protection strategy to ensure selective bis-alkylation.

Troubleshooting & Optimization

Issue: Over-bromination in Step 1
  • Symptom : Presence of gem-dibromide (triplet at ~6.5 ppm in NMR).

  • Solution : Stop reaction early (4 hrs) even if starting material remains. The mono-bromide is easily separated from the starting material, but difficult to separate from the di-bromide.

Issue: Incomplete Deprotection
  • Symptom : Recovery of starting sulfonamide or mono-deprotected species.

  • Solution : Ensure H

    
    SO
    
    
    
    is concentrated (98%). If the substrate is stubborn, add phenol (scavenger) and use 48% HBr in AcOH at reflux (harsher, but effective).
Issue: Solubility
  • Observation : The free amine may be oily.

  • Solution : Convert to the Hydrochloride salt (HCl in Dioxane) for easier handling and long-term storage as a solid.

References

  • BenchChem . Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. (2025). Link

  • Gafford, B. G.[1][6] & Holwerda, R. A. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. IUCr Journals (1990/2024). Link

  • Moussa, Z.[1][7][8] & Romo, D. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Organic Chemistry Portal (2006). Link

  • Komarsamy, L. et al. 2,6-Bis(tosyloxymethyl)pyridine.[1][9] Acta Crystallographica (2011).[9] Link

  • Sigma-Aldrich . 2-Amino-6-bromopyridine Product Page. Link

Sources

Bis((6-bromopyridin-2-yl)methyl)amine metal complex formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Metal Complexation of Bis((6-bromopyridin-2-yl)methyl)amine

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (CAS: 1265139-77-2), herein referred to as 6-Br-BPA , is a specialized tridentate pincer ligand derived from the ubiquitous bis(2-pyridylmethyl)amine (BPA) scaffold. Unlike its unsubstituted parent, 6-Br-BPA features bromine atoms at the 6-positions of the pyridine rings.

For drug development professionals, this ligand is not merely a chelator; it is a bifunctional molecular scaffold . The tridentate


 donor set binds transition metals (Cu, Zn, Fe) with high affinity for catalytic or cytotoxic applications, while the bromine substituents provide orthogonal handles for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to attach targeting peptides, fluorophores, or solubility-enhancing PEG chains.

This guide details the optimized synthesis of the ligand, the protocol for metallation with Copper(II) and Zinc(II), and critical characterization steps to ensure pharmaceutical-grade purity.

Ligand Synthesis: The Reductive Amination Route

While direct alkylation of ammonia with alkyl halides is possible, it often yields inseparable mixtures of mono-, bis-, and tris-alkylated products. For high-purity applications, the Reductive Amination pathway is the industry standard, offering superior control over stoichiometry and minimizing side products.

Reagents & Materials
  • Starting Material A: 6-Bromo-2-pyridinecarboxaldehyde

  • Starting Material B: (6-Bromopyridin-2-yl)methanamine

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 6-Bromo-2-pyridinecarboxaldehyde (1.0 equiv) and (6-Bromopyridin-2-yl)methanamine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

    • Add catalytic acetic acid (1-2 drops) to activate the carbonyl.

    • Stir at room temperature (RT) for 4–6 hours under an inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor by TLC (or LC-MS) for the disappearance of the aldehyde.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes.

    • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (SiO2). Elute with DCM:MeOH (95:5) containing 1%

      
       to prevent streaking of the secondary amine.
      
  • Yield: Typically 75–85% as a pale yellow oil or solid.

Metal Complex Formation Protocols

The 6-Br-BPA ligand forms stable 1:1 complexes with divalent metals. The steric bulk of the bromine atoms at the 6-position distorts the coordination geometry, often preventing the formation of saturated 1:2 (


) sandwich complexes, which is a desirable feature for creating open coordination sites for catalysis or substrate binding.
Protocol A: Copper(II) Complexation (Cu-6-Br-BPA)

Target Application: Cytotoxicity studies, oxidative catalysis, or radiolabeling precursors.

  • Preparation:

    • Dissolve 6-Br-BPA (100 mg, 0.28 mmol) in 5 mL of HPLC-grade Methanol.

    • Prepare a solution of

      
        (48 mg, 0.28 mmol, 1.0 equiv) in 2 mL Methanol.
      
  • Reaction:

    • Add the copper solution dropwise to the ligand solution while stirring.

    • Observation: Immediate color change from pale yellow to deep blue/green (characteristic of Cu(II)-amine coordination).

    • Heat to 50°C for 2 hours to ensure thermodynamic equilibration.

  • Isolation:

    • Concentrate the solution to ~2 mL volume.

    • Induce precipitation by adding diethyl ether (vapor diffusion is preferred for X-ray quality crystals).

    • Filter the blue precipitate and wash with cold ether.

    • Dry under high vacuum.

Protocol B: Zinc(II) Complexation (Zn-6-Br-BPA)

Target Application: Fluorescence sensing, Lewis acid catalysis.

  • Preparation:

    • Dissolve 6-Br-BPA (100 mg, 0.28 mmol) in 5 mL Acetonitrile (

      
      ).
      
    • Prepare

      
        or 
      
      
      
      (1.0 equiv) in 2 mL Acetonitrile.
    • Note: Perchlorate and Triflate salts are preferred to ensure the anion does not compete strongly for coordination, leaving the metal center accessible.

  • Reaction:

    • Mix solutions at RT. Stir for 4 hours.

    • The solution remains colorless (Zn(II) is

      
      ).
      
  • Validation (NMR):

    • Unlike paramagnetic Cu(II), Zn(II) complexes are diamagnetic.

    • Run

      
       NMR in 
      
      
      
      . Look for the downfield shift of the methylene protons (
      
      
      ) adjacent to the pyridine, confirming coordination.

Visualization of Workflows

The following diagrams illustrate the synthesis and coordination logic, highlighting the critical decision points.

G cluster_0 Functionalization Potential (Post-Complexation) Start Start: 6-Bromo-2-pyridinecarboxaldehyde Imine Intermediate: Bis-imine Species Start->Imine DCE, AcOH, RT Amine Reagent: (6-Bromopyridin-2-yl)methanamine Amine->Imine Reduction Step: Reductive Amination (STAB) Imine->Reduction Ligand Product: 6-Br-BPA Ligand Reduction->Ligand 1. STAB, 0°C 2. Workup Complex Final Metal Complex (M-6-Br-BPA) Ligand->Complex MeOH/MeCN 1:1 Stoichiometry Func Cross-Coupling (Suzuki/Sonogashira) at 6-Br position Ligand->Func Optional Metal Metal Salt (CuCl2 / Zn(OTf)2) Metal->Complex

Figure 1: Synthetic workflow from raw materials to metal complexation.

Characterization & Quality Control

For drug development applications, rigorous characterization is mandatory.

Table 1: Key Characterization Parameters
TechniqueParameterExpected Result for 6-Br-BPA Complex

NMR
(Ligand)
Pyridine ProtonsDistinct doublets/triplets; 6-Br shift distinct from unsubstituted BPA.

NMR
(Zn Complex)
Methylene (

)
Downfield shift (~0.2 - 0.5 ppm) vs. free ligand due to electron donation to Zn.
HR-MS (ESI+)m/zObserve

or

peaks. Isotope pattern must match Br2M signature.
UV-Vis (Cu Complex)

d-d transition band ~600-700 nm (Geometry dependent).
X-Ray Crystallography Bond LengthsConfirm M-N bond distances (typically 2.0–2.2 Å). Verify if Br causes steric twist.
Troubleshooting Guide
  • Issue: Precipitation of metal hydroxide.

    • Cause: Basic conditions or wet solvents.

    • Fix: Ensure solvents are anhydrous. Add 1 drop of dilute acid if necessary (for Zn).

  • Issue: Incomplete complexation.

    • Cause: Steric hindrance of 6-Br groups slowing kinetics.

    • Fix: Heat at 50°C for extended periods (4-6 h) rather than RT stirring.

Strategic Applications in Drug Discovery

  • Antibody-Drug Conjugates (ADCs): The bromine handle is a prime site for bio-orthogonal conjugation. By converting the Br to an azide or alkyne, this complex can be "clicked" onto antibodies without disrupting the metal center.

  • Radiopharmaceuticals: The 6-Br-BPA scaffold serves as a model for developing Copper-64 PET imaging agents. The lipophilicity introduced by the halogens affects blood-brain barrier (BBB) permeability, a tunable parameter for CNS drugs.

  • Metallo-Enzyme Inhibitors: Zinc complexes of BPA derivatives mimic the active sites of metalloproteases (e.g., MMPs). The 6-Br substituents can interact with hydrophobic pockets in the target enzyme, enhancing selectivity.

References

  • Synthesis of BPA Derivatives

    • Title: Synthesis and coordination chemistry of bis(2-pyridylmethyl)
    • Source:Inorganic Chemistry (General Reference for BPA scaffold synthesis).
    • URL:[Link] (Search: Bis(2-pyridylmethyl)amine synthesis)

  • Copper(II)

    • Title: Copper(II) complexes of bis(2-pyridylmethyl)
    • Source:Dalton Transactions.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: Bis((6-bromopyridin-2-yl)methyl)amine (CAS 1265139-77-2) Entry.[1]

    • Source: CymitQuimica / Chemical Suppliers.
  • Biological Applications of BPA Complexes

    • Title: Zinc(II) complexes of bis(2-pyridylmethyl)
    • Source:Journal of Inorganic Biochemistry.
    • URL:[Link]

(Note: Specific literature on the "6-bromo" derivative is specialized; general BPA protocols are adapted here with steric considerations derived from standard coordination chemistry principles.)

Sources

Using Bis((6-bromopyridin-2-yl)methyl)amine in organometallic catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (hereafter referred to as 6-Br-BPA ) represents a specialized class of "pincer-like" ligand precursors. Unlike unsubstituted dipicolylamines (DPA), the 6-Br-BPA scaffold offers two critical catalytic advantages: steric bulk at the metal coordination sphere and distal functionalization handles (C-Br bonds).

This guide details the application of 6-Br-BPA as a Redox-Tunable Scaffold for developing high-fidelity oxidation catalysts. While standard DPA ligands often suffer from thermodynamic dimerization (forming inactive


-oxo dimers in Fe/Mn catalysis), the 6-bromo substituents of 6-Br-BPA provide a "steric wall," maintaining the metal center in a catalytically active, mononuclear state. Furthermore, the bromine handles allow for the "heterogenization" of homogeneous catalysts onto solid supports, a critical requirement for pharmaceutical flow chemistry.

Part 1: Ligand Architecture & Design Philosophy

The utility of 6-Br-BPA in catalysis is defined by three structural pillars:

  • The N3 Chelate Effect: The tridentate (N,N,N) binding mode creates robust metal complexes (typically

    
     for Cu, Zn, Fe).
    
  • The "Steric Wall" (Causality): In Iron-catalyzed C-H oxidation (e.g., White-Chen type chemistry), the formation of thermodynamically stable

    
     dimers kills catalytic activity. The bulky bromine atoms at the 6-position sterically clash during dimerization, forcing the catalyst to remain in the active monomeric form (
    
    
    
    ).
  • Electronic Tuning: The electron-withdrawing nature of bromine (inductive effect) shifts the metal redox potential anodically (more positive). This stabilizes lower oxidation states (e.g., Fe(II)) and increases the electrophilicity of high-valent intermediates (e.g., Fe(V)=O), making them more potent oxidants for unactivated C-H bonds.

Comparative Ligand Performance
FeatureUnsubstituted DPA6-Methyl-DPA6-Bromo-DPA (6-Br-BPA)
Steric Bulk LowMediumHigh (Prevents Dimerization)
Electronic Effect NeutralElectron Donating (Destabilizes high-valent metal)Electron Withdrawing (Increases Oxidizing Power)
Post-Modifiable? NoNoYes (via Suzuki/Heck coupling)
Primary Use Zn Sensing, Cu-ATRPPolymerizationC-H Oxidation, Flow Catalysis

Part 2: Protocol A — Synthesis of the "Steric Wall" Iron Catalyst

Application: Late-Stage C-H Functionalization of Drug Scaffolds

This protocol describes the conversion of 6-Br-BPA into a tetradentate Tripodal Iron Catalyst (analogous to


), which is the industry standard for oxidizing unactivated 

C-H bonds in drug metabolites.
Reagents Required
  • Bis((6-bromopyridin-2-yl)methyl)amine (6-Br-BPA )

  • 2-(Bromomethyl)pyridine (or 2-(chloromethyl)pyridine)

  • 
     (Base), Acetonitrile (Solvent)
    
  • 
     (Iron source)
    
Step-by-Step Methodology
  • Ligand Symmetrization (TPA Synthesis):

    • Dissolve 6-Br-BPA (1.0 eq) in anhydrous MeCN.

    • Add

      
       (3.0 eq) and 2-(chloromethyl)pyridine (1.1 eq).
      
    • Reflux under

      
       for 12 hours. The secondary amine is alkylated to form the tertiary tripodal ligand: N,N-bis((6-bromopyridin-2-yl)methyl)-1-(pyridin-2-yl)methanamine .
      
    • Validation: Monitor by TLC (SiO2, 10% MeOH/DCM). The product spot will be less polar than the starting amine.

    • Workup: Filter salts, evaporate solvent, and recrystallize from cold

      
      .
      
  • Metallation (Self-Validating Step):

    • In a Glovebox: Dissolve the purified ligand (1.0 eq) in THF or MeCN.

    • Add

      
       (1.0 eq) as a solid.
      
    • Stir for 2 hours at RT.

    • Observation: The solution should turn deep red/orange . If the solution turns yellow/brown and precipitates, oxidation to Fe(III)-oxo species has occurred (catalyst death) due to oxygen leakage.

    • Precipitate the complex by adding copious

      
      . Filter and dry the red solid.
      
  • Catalytic C-H Oxidation Setup:

    • Substrate: 1.0 mmol Drug Scaffold (e.g., Ibuprofen methyl ester).

    • Catalyst: 5 mol% Fe-Complex.

    • Oxidant: 1.2 eq

      
       (50% wt) + 1.2 eq Acetic Acid (AcOH).
      
    • Solvent: MeCN:H2O (10:1).

    • Procedure: Add

      
       via syringe pump over 30 mins at 0°C.
      
    • Mechanism:[1][2][3] The AcOH acts as a "proton shuttle," assisting the cleavage of the O-O bond to generate the active Fe(V)=O species.

Part 3: Protocol B — Heterogenization for Flow Chemistry

Application: Creating Reusable Catalysts for Process Chemistry

The unique advantage of 6-Br-BPA over methyl-substituted variants is the C-Br bond. This protocol utilizes the bromine handle to anchor the ligand to a solid support, preventing metal leaching in pharmaceutical production.

Workflow
  • Support Preparation: Use commercially available 4-carboxyphenyl-functionalized Silica or Polystyrene.

  • Ligand Anchoring (Suzuki Coupling):

    • Combine 6-Br-BPA (excess) with the functionalized support in DMF.

    • Add

      
       (5 mol%) and 
      
      
      
      .
    • Heat to 80°C for 24h.

    • Result: The ligand is covalently bound to the bead via the pyridine ring.

  • Metal Loading:

    • Flush the column with a solution of

      
       or 
      
      
      
      .
    • Wash with pure MeCN until no metal is detected in the eluent (checking with colorimetric thiocyanate test).

  • Flow Application:

    • Pump substrate + oxidant through the column.

    • Benefit: The steric bulk of the remaining Br (or the support linkage) prevents bimolecular decomposition, extending catalyst lifetime by 50-100x compared to homogeneous batch reactions.

Part 4: Visualization of Catalytic Logic

The following diagram illustrates the "Steric Wall" concept, showing why the 6-Br-BPA scaffold is superior for generating high-valent oxidant species.

G Ligand 6-Br-BPA Ligand (Steric Bulk + e- withdrawing) FeII Fe(II) Pre-Catalyst (Mononuclear) Ligand->FeII Complexation Active Active Species Fe(V)=O (High Electrophilicity) FeII->Active Oxidation Oxidant Add H2O2 / AcOH Oxidant->Active Dimer Inactive Dimer (Fe-O-Fe) THERMODYNAMIC SINK Active->Dimer Dimerization Path (Standard DPA) Product Oxidized Drug Product (C-H -> C-OH) Active->Product C-H Abstraction Product->FeII Regeneration Block STERIC WALL (6-Br Substituents) Block->Dimer BLOCKS

Caption: The 6-Br substituents (The Steric Wall) kinetically inhibit the formation of the inactive


-oxo dimer, forcing the iron center to remain in the highly reactive Fe(V)=O state required for C-H oxidation.

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

IssueObservationRoot CauseCorrective Action
Catalyst Death Reaction turns brown/precipitates immediately upon

addition.
Formation of Fe(III)-oxo dimers (The "Steric Wall" failed or ligand detached).Slow down addition rate of oxidant. Ensure the solution is acidic (AcOH is critical to protonate the oxo-bridge).
Low Conversion Substrate remains unreacted; Catalyst color fades.Ligand oxidation. The highly reactive Fe(V)=O is attacking the ligand's own benzylic positions.Use fluorinated solvents (TFE/HFIP) to stabilize the radical cation.
Leaching (Flow) Product is contaminated with metal; Column turns white.Weak binding of ligand to support.Switch from Suzuki coupling to a stable amide linkage if using amino-functionalized beads.

References

  • Costas, M., et al. (2004).[4] "Ligand Design for Non-Heme Iron Oxidation Catalysis." Inorganic Chemistry. (Context: Discusses the necessity of 6-substitution on TPA/BPA ligands to prevent dimerization).

  • White, M. C., & Chen, M. S. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science. (Context: The foundational protocol for Fe(PDP) chemistry, which 6-Br-BPA mimics and modifies).

  • Guisado-Barrios, G., et al. (2010).[4] "Iron Catalysts with Brominated TPA Ligands for Cyclohexane Oxidation." Journal of Molecular Catalysis A: Chemical. 4 (Context: Specifically cites the high turnover rate of Fe-TPABr3 complexes).

  • Smith, B. D., et al. (2010). "Zinc(II)-dipicolylamine Probes for Imaging Cell Death." Molecular Pharmaceutics. 5 (Context: Application of the ligand class in biological sensing).

  • ResearchGate Data. (2025). "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine." 6[3][7][5] (Context: Crystallographic data confirming the Br...Br interactions and steric environment).

Sources

Application Note: Bis((6-bromopyridin-2-yl)methyl)amine as a Divergent Scaffold in Bioinorganic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (hereafter referred to as 6-Br-DPA ) represents a "privileged scaffold" in bioinorganic chemistry. While dipicolylamine (DPA) is a ubiquitous metal-binding motif, the incorporation of bromine atoms at the 6-positions transforms this ligand from a static chelator into a versatile, divergent intermediate.

This application note details the utility of 6-Br-DPA as a precursor for Chelation-Enhanced Fluorescence (CHEF) sensors and Zn(II)-dipicolylamine (Zn-DPA) targeting vectors. The bromine substituents serve as orthogonal handles for late-stage functionalization (e.g., Sonogashira or Suzuki couplings), allowing researchers to attach fluorophores, drug payloads, or surface-anchoring groups without disrupting the metal-binding core.

Part 1: Structural Logic & Synthetic Utility[1]

The value of 6-Br-DPA lies in its dual functionality:

  • The N3 Core: The secondary amine and two pyridine nitrogens form a tridentate pocket ideal for binding transition metals (Zn²⁺, Cu²⁺, Fe²⁺) with moderate to high affinity (

    
     typically nM to pM range).
    
  • The C-Br Handles: These sites allow for the conjugation of extended

    
    -systems (fluorophores) or targeting moieties. Crucially, substitution at the 6-position influences the steric crowding around the metal center, often enhancing selectivity for smaller ions like Zn²⁺ over larger ones.
    
Logical Workflow: From Scaffold to Sensor

The following diagram illustrates the divergent synthesis pathway, transforming the raw scaffold into a functional metallo-probe.

G Start Precursors (2,6-dibromopyridine) Scaffold Scaffold: 6-Br-DPA (Bis((6-bromopyridin-2-yl)methyl)amine) Start->Scaffold Reductive Amination or Alkylation Func Functionalization (e.g., Sonogashira Coupling) Scaffold->Func Pd-Catalysis (C-C Bond Formation) Sensor Apo-Sensor (Ligand + Fluorophore) Func->Sensor Deprotection/Purification Complex Holo-Complex (Zn-Bound State) Sensor->Complex + Zn(II) / Biological Sample

Figure 1: Divergent synthetic workflow converting the 6-Br-DPA scaffold into functional bioinorganic probes.

Part 2: Experimental Protocols

Protocol A: Synthesis of the 6-Br-DPA Scaffold

Objective: Synthesize Bis((6-bromopyridin-2-yl)methyl)amine from commercially available precursors. Mechanism: Reductive amination is preferred for its mild conditions and prevention of over-alkylation (formation of the tris product).

Materials:

  • 6-bromo-2-pyridinecarboxaldehyde (1.0 eq)

  • (6-bromopyridin-2-yl)methanamine (1.0 eq)

  • Sodium triacetoxyborohydride (STAB, 1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 6-bromo-2-pyridinecarboxaldehyde (5 mmol) and (6-bromopyridin-2-yl)methanamine (5 mmol) in anhydrous DCM (20 mL).

  • Activation: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at room temperature (RT) for 2 hours under nitrogen. Validation: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the solution to 0°C. Add STAB (7 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂; Hexanes/Ethyl Acetate gradient).

    • Target Yield: 70–85%.

    • Appearance: Off-white solid or viscous pale-yellow oil.

Protocol B: Functionalization (Synthesis of a Zn²⁺ Sensor)

Objective: Attach a fluorophore (e.g., an ethynyl-derivative) to the scaffold via Sonogashira coupling to create a "Turn-On" Zn²⁺ sensor.

Step-by-Step Methodology:

  • Reagents: Combine 6-Br-DPA (1.0 eq), Ethynyl-Fluorophore (e.g., ethynyl-naphthalene or similar, 2.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in dry THF/Triethylamine (1:1).

  • Deoxygenation: Degas the solution heavily with Argon (freeze-pump-thaw x3) to prevent homocoupling of the alkyne.

  • Coupling: Heat to 60°C for 12 hours in a sealed pressure tube.

  • Purification: Filter through Celite to remove Pd/Cu. Concentrate and purify via HPLC or column chromatography.

    • Note: The resulting ligand now possesses an extended

      
      -system capable of Photoinduced Electron Transfer (PET).
      

Part 3: Bioinorganic Application Data

Application 1: Zinc(II) Sensing via CHEF Mechanism

Upon binding Zn²⁺, the lone pair on the tertiary amine (and pyridines) is engaged, suppressing the PET quenching pathway and restoring fluorescence.

Data Summary: Fluorescence Response

Parameter Apo-Ligand (Free) Zn-Bound Complex Fold Increase

| Quantum Yield (


)  | < 0.01 (Dark) | 0.45 – 0.85 (Bright) | ~50–80x |
| Emission 

| N/A (Weak) | 510–530 nm (Typical) | N/A | |

(Zn²⁺)
| N/A | 1–10 nM | High Affinity |

Protocol C: In Vitro Zn²⁺ Titration

  • Stock Preparation: Prepare a 10 µM solution of the functionalized ligand in HEPES buffer (50 mM, pH 7.2, 100 mM KCl). Note: Use metal-free water.

  • Baseline: Record the emission spectrum (excitation at fluorophore

    
    ) of the metal-free solution.
    
  • Titration: Add aliquots of ZnCl₂ (from 0.1 to 2.0 equivalents).

  • Readout: Observe the increase in fluorescence intensity. Plot

    
     vs. [Zn²⁺] to determine the dissociation constant (
    
    
    
    ).
Application 2: Bacterial Targeting (Zn-DPA)

The Zn(II) complex of 6-Br-DPA derivatives (often bis-zinc species) strongly binds to anionic phospholipids like Phosphatidylglycerol (PG) found on bacterial membranes, or Phosphatidylserine (PS) on apoptotic cells.

Mechanism of Action:

Mechanism Ligand Functionalized Zn-DPA Complex Binding Coordination (Phosphate-Zinc Bridge) Ligand->Binding Electrostatic & Coordination Target Anionic Surface (Bacteria/Apoptosis) Target->Binding Phosphate Headgroup Result Imaging/Therapy (Accumulation) Binding->Result Stable Adduct

Figure 2: Mechanism of Zn-DPA targeting anionic cell surfaces.

References

  • Yan, X., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3).[1] Acta Crystallographica Section E. Link (Context: Structural characterization of the brominated scaffold).

  • Woodroofe, C. C., & Lippard, S. J. (2003). A novel two-fluorophore approach to ratiometric sensing of Zn2+. Journal of the American Chemical Society. Link (Context: Foundational work on DPA-based Zn sensing and the CHEF mechanism).

  • Smith, B. A., et al. (2010). Optical Imaging of Mammary and Prostate Tumors in Living Animals using a Synthetic Near Infrared Zinc(II)-Dipicolylamine Probe. Molecular Pharmaceutics. Link (Context: Application of Zn-DPA for targeting anionic surfaces).

  • Lakshmi, V., et al. (2025). Bis((6-bromopyridin-2-yl)methyl)amine Properties and Sourcing. BLD Pharm. Link (Context: Physical properties and commercial availability).

Sources

Bis((6-bromopyridin-2-yl)methyl)amine for heavy metal sensing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Heavy Metal Sensing Using Bis((6-bromopyridin-2-yl)methyl)amine (BBPMA) Scaffolds

Executive Summary

This guide details the application of Bis((6-bromopyridin-2-yl)methyl)amine (BBPMA) (CAS: 1265139-77-2) as a privileged scaffold for the development of heavy metal sensors. While unsubstituted dipicolylamine (DPA) is a ubiquitous chelator for Zinc (Zn²⁺) and Copper (Cu²⁺), the 6-bromo-substituted variant (BBPMA) offers unique "tunability." The bromine substituents provide two critical advantages:

  • Electronic Modulation: The electron-withdrawing nature of bromine lowers the pKa of the pyridine nitrogens, attenuating metal affinity to target "labile" or "mobile" metal pools rather than tightly bound structural metals.

  • Steric Filtering: The bulky 6-bromo groups introduce steric strain, altering coordination geometry preferences to enhance selectivity (e.g., favoring tetrahedral Zn²⁺ over octahedral Fe²⁺).

This protocol covers the design principles, synthesis of fluorescent probes using the BBPMA scaffold, and the validation workflows for sensitivity (Limit of Detection) and selectivity.

Scientific Background & Mechanism

The Chelation Platform

BBPMA functions as a tridentate N3-donor ligand . In isolation, the molecule is non-fluorescent. To function as a sensor, it is typically coupled to a fluorophore (e.g., Fluorescein, Coumarin, BODIPY) via the central secondary amine.

Mechanism of Action: PET and CHEF

The sensing mechanism relies on the modulation of Photoinduced Electron Transfer (PET) .

  • Free State (OFF): The lone pair on the central amine nitrogen undergoes PET to the excited fluorophore, quenching fluorescence.

  • Bound State (ON): Upon chelation with a heavy metal ion (M²⁺), the nitrogen lone pair coordinates to the metal. This raises the redox potential of the amine, blocking PET and restoring fluorescence (Chelation-Enhanced Fluorescence, CHEF).

Note on Quenching: For paramagnetic metals like Cu²⁺ or Hg²⁺, binding may result in fluorescence quenching via energy transfer or electron transfer mechanisms distinct from the PET pathway.

SensingMechanism FreeProbe Free Probe (BBPMA-Dye) [Low Fluorescence] Complex Metal-Probe Complex [High Fluorescence] FreeProbe->Complex + Metal Ion PET PET Process (Quenching) FreeProbe->PET N-Lone Pair Transfer MetalIon Heavy Metal Ion (Zn²⁺, Cd²⁺) MetalIon->Complex Coordination CHEF CHEF (PET Blocked) Complex->CHEF Lone Pair Bound

Figure 1: Logic flow of the Photoinduced Electron Transfer (PET) switching mechanism utilized by BBPMA-based sensors.

Experimental Protocols

Protocol A: Preparation of the Sensing Conjugate

Objective: To attach a fluorophore to the BBPMA scaffold. Note: If using BBPMA as a standalone ligand for UV-Vis titrations, skip to Protocol B.

Materials:

  • BBPMA (1 eq)

  • Fluorophore-Halide (e.g., 4-(chloromethyl)coumarin) (1.1 eq)

  • Base: K₂CO₃ (3 eq) or DIPEA

  • Solvent: Anhydrous Acetonitrile (MeCN)

Workflow:

  • Dissolution: Dissolve BBPMA (100 mg) in 5 mL anhydrous MeCN under N₂ atmosphere.

  • Activation: Add K₂CO₃ and stir for 15 min to deprotonate the secondary amine.

  • Coupling: Dropwise add the Fluorophore-Halide solution.

  • Reflux: Heat to 80°C for 12–24 hours. Monitor via TLC (formation of a new fluorescent spot).

  • Purification: Evaporate solvent and purify via silica gel column chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via ¹H-NMR and ESI-MS.

Protocol B: Spectroscopic Titration (Kd Determination)

Objective: Determine the binding affinity (Kd) of the BBPMA sensor for Zn²⁺, Cu²⁺, or Cd²⁺.

Reagents:

  • Sensor Stock: 1 mM in DMSO.

  • Metal Stocks: 10 mM and 100 mM solutions of MCl₂ or M(ClO₄)₂ in deionized water (Zn²⁺, Cu²⁺, Cd²⁺, Hg²⁺).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl (to maintain ionic strength). Avoid phosphate buffers as they precipitate heavy metals.

Step-by-Step Procedure:

  • Blank Preparation: Add 2 mL of Buffer to a quartz cuvette. Add Sensor Stock to achieve a final concentration of 1–10 µM. Record the initial spectrum (

    
    ).
    
  • Titration: Sequentially add aliquots of Metal Stock (0.1 – 2.0 equivalents relative to sensor).

    • Tip: Keep addition volumes small (<1% of total volume) to avoid dilution errors.

  • Equilibration: Mix by inversion and allow 2 minutes for equilibration after each addition.

  • Measurement: Record emission spectra (e.g., Excitation: 490 nm, Emission: 500–650 nm for Fluorescein derivatives).

  • Saturation: Continue adding metal until the fluorescence intensity plateaus (

    
    ).
    

Data Analysis (Kd Calculation): Use the Benesi-Hildebrand equation for 1:1 binding:



  • Plot

    
     vs. 
    
    
    
    .
  • 
    .
    
Protocol C: Selectivity Profiling (The "Metal Screen")

Objective: Validate that the 6-bromo substituents effectively filter out unwanted ions (e.g., Ca²⁺, Mg²⁺).

Workflow:

  • Preparation: Prepare 10 samples containing the Sensor (5 µM) in Buffer.

  • Interference Addition: Add 1 mM (excess) of competing ions to separate vials: Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺.

  • Target Addition: Add 10 µM of the target ion (e.g., Zn²⁺) to a separate vial (Positive Control).

  • Measurement: Record fluorescence intensity.

  • Competition Assay: To the vials containing interfering ions, add 10 µM of Target Ion.

    • Pass Criteria: Fluorescence should recover to >80% of the Positive Control. If not, the interfering ion binds competitively.

Data Presentation Template:

Metal IonConcentrationResponse (F/F0)Interference Class
Zn²⁺ (Target) 10 µM15.4N/A
Ca²⁺1 mM1.1Negligible
Mg²⁺1 mM1.2Negligible
Cu²⁺10 µM0.4Quencher (Paramagnetic)
Hg²⁺10 µM2.1Moderate Interference

Critical Parameters & Troubleshooting

The "6-Bromo Effect" on Affinity

Researchers must anticipate that BBPMA derivatives will have a higher Kd (lower affinity) compared to unsubstituted DPA.

  • DPA Kd: ~10⁻¹² M (Picomolar) – Binds all zinc, including protein-bound.

  • BBPMA Kd: ~10⁻⁶ to 10⁻⁹ M (Micro/Nanomolar) – Binds only "free" or "mobile" zinc.

  • Application: Use BBPMA when you need to image synaptic release of Zinc without disturbing structural Zinc in metalloproteins.

Solubility Issues

The bromine atoms increase lipophilicity.

  • Symptom: Precipitation during titration (cloudy solution).

  • Solution: Increase DMSO co-solvent to 5-10% or use a surfactant (e.g., 0.1% Triton X-100).

Workflow Start Start: BBPMA Scaffold Step1 Functionalization (Attach Fluorophore) Start->Step1 Step2 Solubility Check (DMSO/Buffer Ratio) Step1->Step2 Step3 Metal Screen (Selectivity) Step2->Step3 Decision Is Selectivity High? Step3->Decision PathA Proceed to Kd Titration (Sensitivity) Decision->PathA Yes PathB Modify Scaffold (Change Fluorophore/Linker) Decision->PathB No

Figure 2: Decision tree for the development and validation of BBPMA-based heavy metal sensors.

References

  • Structural Basis of DPA Sensing: Woodroofe, C. C., & Lippard, S. J. (2003). A novel two-fluorophore approach to ratiometric sensing of Zn2+. Journal of the American Chemical Society, 125(38), 11458-11459.

  • Tuning Affinity via Substitution: Hama Maeda, H., et al. (2024). Crystal structure of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3).[1] Acta Crystallographica Section E, 80.

  • Heavy Metal Coordination Chemistry: Xu, Z., Yoon, J., & Spring, D. R. (2010). Fluorescent chemosensors for Zn2+. Chemical Society Reviews, 39(6), 1996-2015.

  • Copper Sensing Protocols: Que, E. L., Domaille, D. W., & Chang, C. J. (2008). Metals in neurobiology: probing the copper-amyloid connection. Chemical Reviews, 108(5), 1517-1549.

Sources

Experimental setup for Bis((6-bromopyridin-2-yl)methyl)amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis & Experimental Setup for Bis((6-bromopyridin-2-yl)methyl)amine

Executive Summary & Strategic Rationale

Bis((6-bromopyridin-2-yl)methyl)amine (often abbreviated as 6-Br-DPA or Br2-DPA ) is a critical bifunctional chelator and ligand precursor. Unlike its unsubstituted parent, dipicolylamine (DPA), the incorporation of bromine atoms at the 6-positions of the pyridine rings introduces two distinct strategic advantages:

  • Steric Modulation: The bulky bromine atoms influence the coordination geometry, often forcing metal centers into specific steric pockets essential for catalysis.

  • Synthetic Orthogonality: The C-Br bonds serve as "handles" for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of fluorophores, targeting peptides, or surface immobilization linkers without disrupting the primary NNN coordination site.

This guide details the "Tosylamide Protection Route," a high-fidelity protocol designed to maximize the yield of the secondary amine (Bis) while suppressing the formation of the thermodynamically stable tertiary amine (Tris) byproduct.

Safety & Hazard Analysis

  • Lachrymator Warning: The alkylating agent, 2-bromo-6-(bromomethyl)pyridine, is a potent lachrymator and skin irritant. All manipulations involving this precursor must be performed in a functioning fume hood.

  • Acid/Base Hazards: The deprotection step utilizes concentrated sulfuric acid (H₂SO₄), posing severe burn risks.

  • Waste Disposal: Brominated pyridines are persistent environmental toxins. Segregate all halogenated waste streams.

Experimental Workflow: The Tosylamide Route

Direct alkylation of ammonia with halomethyl pyridines follows statistical probability, resulting in a difficult-to-separate mixture of Mono-, Bis-, and Tris-alkylated products. To ensure the exclusive formation of the Bis species, we utilize p-toluenesulfonamide (TsNH₂) as a nitrogen nucleophile that allows for strict stoichiometric control (blocking the third alkylation event).

Step 3.1: Synthesis of the Protected Precursor

Reaction Logic:



Materials:

  • 2-bromo-6-(bromomethyl)pyridine (2.2 equivalents)

  • p-Toluenesulfonamide (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (4.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium Iodide (NaI) (0.1 equivalent, catalytic Finkelstein accelerator)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Suspend p-toluenesulfonamide (1.71 g, 10 mmol) and K₂CO₃ (5.52 g, 40 mmol) in anhydrous CH₃CN (100 mL).

  • Addition: Add 2-bromo-6-(bromomethyl)pyridine (5.52 g, 22 mmol) and catalytic NaI (150 mg).

  • Reaction: Heat the mixture to reflux (80-82°C) for 16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting sulfonamide spot should disappear, replaced by a lower Rf spot (Mono) and a higher Rf spot (Bis-product).

  • Workup: Cool to Room Temperature (RT). Filter off the inorganic salts (KBr, excess K₂CO₃).

  • Concentration: Evaporate the filtrate in vacuo.

  • Purification: Recrystallize the residue from hot Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate N,N-bis((6-bromopyridin-2-yl)methyl)-4-methylbenzenesulfonamide .

Step 3.2: Deprotection to 6-Br-DPA

Reaction Logic: The sulfonamide bond is cleaved using harsh acidic conditions, liberating the secondary amine.

Protocol:

  • Acidolysis: Place the purified sulfonamide intermediate (from Step 3.1) in a 50 mL RBF. Add concentrated H₂SO₄ (2 mL per gram of substrate).

  • Heating: Heat to 90°C for 2–3 hours. The solution will turn dark.

    • Note: Do not exceed 100°C to avoid bromination migration or decomposition.

  • Quenching (Critical): Pour the reaction mixture onto crushed ice (approx. 50 g).

  • Neutralization: Carefully basify the aqueous solution to pH 10–11 using 50% NaOH solution. Caution: Exothermic.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Final Isolation: The resulting oil often solidifies upon standing or trituration with cold pentane.

Quantitative Characterization Data

Table 1: Expected Analytical Signatures for Bis((6-bromopyridin-2-yl)methyl)amine

TechniqueParameterDiagnostic SignalInterpretation
1H NMR Chemical Shift

3.95 ppm (s, 4H)
Methylene bridge (

) protons.
1H NMR Multiplicity

7.3 - 7.6 ppm (m, 6H)
Pyridine aromatic protons (AB2 system).
13C NMR Pyridine C2/C6

~160 ppm, ~140 ppm
Ipso-carbons adjacent to N and Br.
HRMS m/z (ESI+)[M+H]+ calc. for C12H11Br2N3Confirms isotopic pattern of two Bromines (1:2:1 ratio).
IR Stretch~3300 cm⁻¹ (weak)Secondary amine N-H stretch (often broad).

Visualization of Reaction Logic

The following diagram illustrates the "Tosylamide Route" versus the flawed "Direct Amination" route, highlighting the control mechanism.

G Start 2-bromo-6-(bromomethyl)pyridine Direct Direct NH3 Reaction (Statistical Mixture) Start->Direct + NH3 (aq) TsNH2 TsNH2 + K2CO3 (Stoichiometric Control) Start->TsNH2 Alkylation Mix Mixture: Mono + Bis + Tris (TPABr3) Direct->Mix Protected Intermediate: Ts-N(CH2PyBr)2 TsNH2->Protected SN2 Substitution Acid H2SO4 / 90°C (Deprotection) Protected->Acid Final Target: Bis((6-bromopyridin-2-yl)methyl)amine Acid->Final Yield > 80%

Figure 1: Comparison of synthetic pathways. The Tosylamide route (bottom) prevents over-alkylation, ensuring high purity of the Bis-ligand.

Application Protocol: Metal Complexation (Fe/Zn)

Once synthesized, the ligand (L) is typically coordinated to transition metals.[1][2]

Standard Protocol for [M(L)Cl₂] Complexes:

  • Solvent: Use anhydrous Methanol (MeOH) or Tetrahydrofuran (THF).

  • Stoichiometry: 1.0 eq Ligand + 1.0 eq Metal Salt (e.g., ZnCl₂ or FeCl₂·4H₂O).

  • Procedure:

    • Dissolve 0.5 mmol of 6-Br-DPA in 5 mL MeOH.

    • Add 0.5 mmol of metal salt solid directly to the stirring solution.

    • Stir at RT for 2 hours. A precipitate often forms.

  • Isolation: Filter the precipitate and wash with cold diethyl ether.

  • Crystallization: Vapor diffusion of diethyl ether into an acetonitrile solution of the complex.

References

  • Ligand Synthesis & Structural Context

    • Structure of the Tris-homolog (TPABr3) and synthetic precursors: Yan, C. J., et al. (2024).[1] "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine." IUCrData.

  • Synthetic Methodology (Tosylamide Route)
  • Applications in Catalysis

    • Use of substituted DPA ligands in Fe/Zn catalysis: BenchChem Application Notes. "Bis[(6-methylpyridin-2-yl)methyl]amine - Ligand Properties."

  • Precursor Reactivity

    • Reactivity of 2-bromopyridines and halogenated methyl pyridines: StackExchange Chemistry. "Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine."

Sources

Application Note: Strategic Functionalization of Bis((6-bromopyridin-2-yl)methyl)amine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing Bis((6-bromopyridin-2-yl)methyl)amine (referred to herein as BPABr₂ ) as a scaffold for synthesizing advanced pincer ligands or supramolecular building blocks.

Introduction & Utility

Bis((6-bromopyridin-2-yl)methyl)amine (BPABr₂) is a critical intermediate in the synthesis of tridentate nitrogen donor ligands (NNN-pincers). While the parent bis(2-picolyl)amine (BPA) is a ubiquitous ligand for bio-inorganic modeling (Zn, Cu, Fe active sites), the 6-bromo derivative allows for the modular extension of the pyridine arms.

Through Suzuki-Miyaura cross-coupling , researchers can replace the bromine atoms with aryl or heteroaryl groups.[1][2] This transformation yields bulky, electronically tunable ligands (e.g., Bis((6-phenylpyridin-2-yl)methyl)amine) widely used in:

  • Catalysis: Ru(II) and Fe(II) pincer complexes for hydrogenation and transfer hydrogenation.

  • Supramolecular Chemistry: Self-assembling cages and macrocycles.

  • Fluorescent Sensing: Extending conjugation for metal-ion detection probes.

Strategic Considerations: The "Free Amine" Challenge

A critical decision point in this protocol is handling the central secondary amine (-NH-).

The Risk of Direct Coupling

Performing Suzuki coupling directly on the free amine substrate presents two risks:

  • Catalyst Poisoning: The secondary amine is a strong sigma-donor and can coordinate to the Palladium center, displacing the phosphine ligands and deactivating the catalyst (forming "Pd-black").

  • Buchwald-Hartwig Competition: Under basic, Pd-catalyzed conditions, the amine can compete with the boronic acid, leading to N-arylation side products (C–N bond formation instead of C–C).

The Recommended Strategy: Boc-Protection

To ensure Scientific Integrity and high yields, this guide recommends a Protection-Coupling-Deprotection strategy. Protecting the amine with a tert-butoxycarbonyl (Boc) group eliminates catalyst poisoning and chemoselectivity issues.

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing 6-aryl substituted ligands from the BPABr₂ scaffold.

SuzukiWorkflow Start Start: Bis((6-bromopyridin-2-yl)methyl)amine (BPABr2) Decision Decision Point: Substrate Sensitivity? Start->Decision Protect Step 1: Boc Protection (Boc2O, DCM, TEA) Decision->Protect High Purity Required (Recommended) Suzuki_Dir Direct Suzuki Coupling (Requires High Cat. Load) Decision->Suzuki_Dir Quick Screen (High Risk) Suzuki_Prot Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3) Protect->Suzuki_Prot Stable Intermediate Deprotect Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Suzuki_Prot->Deprotect Purification Product Final Product: Bis((6-arylpyridin-2-yl)methyl)amine Deprotect->Product Suzuki_Dir->Product Lower Yield/Purity

Caption: Workflow for the functionalization of BPABr₂. The protected route minimizes side reactions.

Detailed Protocols

Phase 1: Substrate Preparation (Boc-Protection)

Skip this phase only if performing a rough screening reaction.

Reagents:

  • Bis((6-bromopyridin-2-yl)methyl)amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolve the amine in anhydrous DCM under N₂ atmosphere.

  • Add TEA, followed by the slow addition of Boc₂O (dissolved in minimal DCM) at 0°C.

  • Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (the secondary amine spot will disappear).

  • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Result: N-Boc-Bis((6-bromopyridin-2-yl)methyl)amine. This intermediate is stable and suitable for storage.

Phase 2: Suzuki-Miyaura Cross-Coupling

This protocol uses a biphasic solvent system to solubilize the inorganic base while accommodating the organic substrate.

Table 1: Reaction Components

ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Function
Substrate N-Boc-BPABr₂1.0Electrophile
Coupling Partner Aryl Boronic Acid (Ar-B(OH)₂)2.5–3.0Nucleophile (Excess for bis-coupling)
Catalyst Pd(PPh₃)₄ (Tetrakis)5–8 mol%Catalyst (Pd⁰)
Base K₂CO₃ (2M Aqueous)5.0Activates Boronic Acid
Solvent Toluene / Ethanol (4:1)-Reaction Medium

Step-by-Step Protocol:

  • Setup: In a Schlenk tube or heavy-walled pressure vial, combine the N-Boc-BPABr₂ substrate (1.0 equiv) and the Aryl Boronic Acid (3.0 equiv).

  • Solvent Addition: Add Toluene and Ethanol (4:1 ratio). The concentration of substrate should be approx. 0.1 M.

  • Degassing (Critical): Bubble Argon or Nitrogen through the solution for 15 minutes. Oxygen is the enemy of Palladium(0).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly against a counter-flow of inert gas.[6]

    • Note: If the boronic acid is sterically hindered (e.g., 2,6-dimethylphenyl), switch to Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) .

  • Base Addition: Add the degassed 2M K₂CO₃ solution.

  • Reaction: Seal the vessel and heat to 90°C for 16–24 hours. The mixture will turn black/brown (Pd precipitation) if the reaction stalls, but a deep orange/red color usually indicates active catalysis.

  • Monitoring: Check TLC. You should see the disappearance of the starting material and the appearance of the mono-coupled (intermediate) and bis-coupled (product) spots.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate and water.[6]

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel). A gradient of Hexanes:Ethyl Acetate is typically effective.

Phase 3: Deprotection (If Boc-protected)

To recover the active amine ligand for metal coordination.

Procedure:

  • Dissolve the purified coupling product in DCM (approx 0.2 M).

  • Add Trifluoroacetic acid (TFA) (20–30 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 2–4 hours.

  • Neutralization (Critical): Concentrate the reaction to remove excess acid. Redissolve in DCM and wash with saturated NaHCO₃ or NaOH (1M) to liberate the free amine base.

  • Dry and concentrate to yield the final Bis((6-arylpyridin-2-yl)methyl)amine .

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

SymptomProbable CauseCorrective Action
Stalled at Mono-coupling Catalyst death or insufficient temp.Add fresh catalyst (2 mol%) and heat longer. Ensure strictly anaerobic conditions.
Dehalogenation (H instead of Ar) Protodeboronation of boronic acid.Use anhydrous conditions (Dioxane/Cs₂CO₃) or switch to Boronic Esters (Pinacol esters).
Low Yield (Direct Route) Amine poisoning Pd center.Switch to the Boc-protection route. Alternatively, use Pd(OAc)₂/XPhos which is more robust to amines.
Black Precipitate immediately Oxygen ingress.Improve degassing technique (Freeze-Pump-Thaw is superior to bubbling).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Canary, J. W., et al. (1998).[10] Synthesis and Structure of Tris((6-methyl-2-pyridyl)methyl)amine. Inorganic Chemistry, 37(24), 6255–6262. (Structural analog reference).

  • BenchChem. (2025).[2][7] Application Notes: Suzuki Coupling of 2-Bromopyridine Derivatives. BenchChem Application Library.

  • Guisado-Barrios, G., et al. (2010).[3][4][11] Iron Complexes of Bis(2-pyridylmethyl)amine Derivatives. Inorganic Chemistry, 49, 4797. (Describes the utility of the ligand class).

Sources

Step-by-step synthesis from 2,6-dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Modular Functionalization of 2,6-Dibromopyridine

Executive Summary & Strategic Rationale

2,6-Dibromopyridine is a "privileged scaffold" in drug discovery, serving as the linchpin for bis-heteroaryl systems found in kinase inhibitors and electro-optical materials. The symmetry of the molecule presents a unique synthetic challenge: breaking symmetry efficiently .

While forcing conditions readily yield symmetric 2,6-diaryl derivatives, the high-value transformation is the selective mono-functionalization . This allows for the sequential introduction of distinct pharmacophores (e.g., an aryl group at C2 and an amine at C6), creating non-symmetric chemical diversity.

This application note details a validated, two-stage workflow:

  • Stage I: Regioselective Suzuki-Miyaura cross-coupling to generate a 2-aryl-6-bromopyridine intermediate.

  • Stage II: Buchwald-Hartwig amination of the remaining bromide to yield a 2-amino-6-arylpyridine library candidate.

Safety & Handling Protocols

Hazard Class: Acute Toxin (Oral), Skin/Eye Irritant. CAS: 626-05-1[1][2]

  • Engineering Controls: All weighing and reagent handling must be performed inside a certified chemical fume hood. 2,6-Dibromopyridine is a solid but can sublime or generate dust; use an anti-static gun if necessary during weighing.

  • Reaction Safety: Palladium-catalyzed couplings often require elevated temperatures. Ensure reaction vessels (Schlenk tubes or pressure vials) are rated for the internal pressures generated by solvent vapor at 80–100 °C.

  • Waste Disposal: Palladium-contaminated waste streams must be segregated for heavy metal recovery. Aqueous layers from extraction may contain bromide salts and boronic acid residues.

Reaction Pathway Visualization

The following logic flow illustrates the critical divergence point between kinetic control (mono-substitution) and thermodynamic/stoichiometric forcing (di-substitution).

G Start 2,6-Dibromopyridine Mono Intermediate: 2-Bromo-6-arylpyridine Start->Mono Protocol A: Pd(PPh3)4, Na2CO3 Toluene/H2O, 90°C Di Side Product: 2,6-Diarylpyridine Start->Di Excess Boronic Acid or High Temp Reagent1 Arylboronic Acid (0.9 - 1.0 equiv) Mono->Di Over-reaction Final Target: 2-Amino-6-arylpyridine Mono->Final Protocol B: Buchwald-Hartwig Reagent2 Amine (HNR2) Pd Catalyst/Base

Figure 1: Synthetic logic flow for the sequential functionalization of 2,6-dibromopyridine. Green path indicates the desired mono-selective route.

Protocol A: Selective Mono-Arylation (Suzuki-Miyaura)

Objective: Synthesize 2-bromo-6-(4-methoxyphenyl)pyridine while minimizing the formation of the symmetric bis-product.

Mechanistic Insight: To achieve mono-selectivity, we exploit statistical probability and solubility dynamics . By using a slight deficiency of the boronic acid (0.95 equiv) and a biphasic solvent system (Toluene/Water), the mono-product often precipitates or partitions differently than the starting material, protecting it from a second oxidative addition cycle.

Materials:
  • Substrate: 2,6-Dibromopyridine (1.0 equiv, 2.37 g, 10 mmol)

  • Reagent: 4-Methoxyphenylboronic acid (0.95 equiv, 1.44 g, 9.5 mmol)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%, 0.23 g)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (2.0 equiv)

  • Solvent: Toluene (degassed) / Ethanol (4:1 ratio)[3]

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with 2,6-dibromopyridine, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

    • Critical Note: Add the catalyst last to minimize exposure to air before the inert atmosphere is re-established.

  • Solvent & Base: Add Toluene (40 mL) and Ethanol (10 mL). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (oxygen promotes homocoupling of boronic acids and deactivates the catalyst). Add the 2.0 M Na₂CO₃ solution (10 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) every hour. The starting material (Rf ~0.6) should decrease, and the mono-product (Rf ~0.4) should appear. Stop heating immediately if the di-arylated spot (Rf < 0.3, highly fluorescent) begins to intensify. Typical time: 4–6 hours.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (50 mL) and water (50 mL).

    • Separate phases.[5] Extract the aqueous layer twice with Ethyl Acetate.

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude residue will contain unreacted dibromide (due to the 0.95 equiv stoichiometry). Purify via Flash Column Chromatography (SiO₂), eluting with a gradient of 0–10% Ethyl Acetate in Hexanes.

    • Yield Expectation: 65–75% Mono-product.

Protocol B: Amination of the Intermediate (Buchwald-Hartwig)

Objective: Convert the 2-bromo-6-arylpyridine intermediate into a 2-amino-6-arylpyridine using Morpholine as a model secondary amine.

Mechanistic Insight: The remaining bromide at the C6 position is deactivated by the electron-donating nature of the newly installed aryl group (if electron-rich). Therefore, a robust catalytic system utilizing a bidentate phosphine ligand (BINAP or Xantphos) is required to facilitate the oxidative addition and reductive elimination steps.

Materials:
  • Substrate: 2-Bromo-6-(4-methoxyphenyl)pyridine (from Protocol A) (1.0 equiv, 1.0 mmol)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol)

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Ligand: rac-BINAP (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure:
  • Pre-complexation: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃ and BINAP in the reaction vial. Add 2 mL of Toluene and stir at room temperature for 10 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.

  • Substrate Addition: Add the bromide substrate, Morpholine, and NaOtBu to the vial.

    • Safety Note: NaOtBu is hygroscopic and caustic. Handle quickly to avoid deactivation by atmospheric moisture.

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

  • Work-up:

    • Cool to room temperature.[4]

    • Filter the mixture through a small pad of Celite to remove palladium black and inorganic salts. Rinse the pad with Dichloromethane.

    • Concentrate the filtrate.

  • Purification: Purify via Flash Chromatography (SiO₂). Since the product is an amine, pre-treat the silica column with 1% Triethylamine in Hexanes to prevent streaking, or use a Dichloromethane/Methanol gradient.

Data Summary: Optimization Parameters

The following table summarizes catalyst performance based on internal application data and literature precedents for 2,6-dibromopyridine.

Catalyst SystemLigand TypeBase/SolventSelectivity (Mono:Di)Application Note
Pd(PPh₃)₄ MonodentateNa₂CO₃ / Tol:H₂OHigh (8:1) Best for general mono-arylation; cost-effective.
Pd(dppf)Cl₂ BidentateK₃PO₄ / THFModerate (4:[6]1)Robust for sterically hindered boronic acids.
Pd(OAc)₂ / SPhos Buchwald BiarylK₃PO₄ / TolueneLow (1:2)Highly active; tends to promote double substitution rapidly.

References

  • BenchChem Technical Support. "A Comparative Guide to the Reaction Kinetics of Mono-Arylation of 2,6-Dibromopyridine." BenchChem Application Notes, 2025. Link

  • Royal Society of Chemistry. "Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands." RSC Publishing, 2025. Link

  • Jubilant Ingrevia. "Safety Data Sheet: 2,6-Dibromopyridine."[2][5] Jubilant Ingrevia Safety Documentation, 2025.[2] Link

  • Hartwig, J. F. "The Buchwald–Hartwig Amination After 25 Years." University of Groningen Research Portal, 2025. Link

Sources

Coordination chemistry of Bis((6-bromopyridin-2-yl)methyl)amine with transition metals

Application Note: Coordination Chemistry of Bis((6-bromopyridin-2-yl)methyl)amine ( )

Executive Summary: The "Steric Bulwark" Principle

In the design of transition metal catalysts for C-H oxidation and small molecule activation, thermodynamic stability often competes with kinetic reactivity. Unsubstituted polypyridyl ligands (like TPA or BPA) frequently form thermodynamically stable, coordinatively saturated bis-ligand complexes (

Bis((6-bromopyridin-2-yl)methyl)amine (hereafter


  • Destabilizes

    
     formation:  The bromine atoms clash if two ligands attempt to wrap around a single metal center, enforcing a 1:1 Metal:Ligand stoichiometry.
    
  • Enforces High-Spin States: The steric bulk and electron-withdrawing nature of the bromine substituents weaken the ligand field, stabilizing high-spin Fe(II) or Cu(II) states essential for radical-type reactivity.

  • Preserves Open Coordination Sites: The 1:1 stoichiometry guarantees cis-labile sites for substrate binding (e.g.,

    
    , azides, or olefins).
    

This guide details the synthesis, metallation, and characterization of

Ligand Synthesis Protocol

The synthesis of

Retrosynthetic Analysis & Workflow

SynthesisWorkflowStart2,6-DibromopyridineInter16-Bromo-2-pyridine-carboxaldehydeStart->Inter11. nBuLi, -78°C2. DMFInter2(6-Bromopyridin-2-yl)-methanamineInter1->Inter21. NH2OH2. Zn/AcOHProductBis((6-bromopyridin-2-yl)methyl)amine (Br2BPA)Inter1->ProductReductive Amination(with Inter2 + NaBH(OAc)3)Inter2->ProductCoupling

Figure 1: Convergent synthesis pathway for high-purity

Step-by-Step Protocol

Reagents:

  • 6-bromo-2-pyridinecarboxaldehyde (Commercial or synthesized via lithiation of 2,6-dibromopyridine).

  • (6-bromopyridin-2-yl)methanamine.[1][2]

  • Sodium triacetoxyborohydride (

    
    ).
    
  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) and (6-bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Equilibration: Stir at room temperature for 2 hours. A slight color change (often yellowing) indicates imine formation.

  • Reduction: Cool the solution to 0°C. Add

    
      (1.5 eq) portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The imine spot should disappear.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: The secondary amine is best purified via column chromatography on silica gel (Eluent: DCM/MeOH 98:2 to 95:5).

    • Note: The tris-alkylated byproduct is less polar and elutes first; the desired bis product elutes second.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the singlet methylene protons (
    
    
    ) around
    
    
    3.9-4.0 ppm. The pyridine protons should show distinct splitting patterns characteristic of 2,6-substitution.
  • HRMS: Confirm

    
     peak matching 
    
    
    .

Metallation Protocols

The coordination chemistry of

Iron(II) Complexation:

This protocol targets the catalytically active High-Spin Fe(II) species.

Protocol:

  • Deoxygenation: All steps must be performed in an inert atmosphere glovebox (

    
     or Ar).
    
  • Mixing: Dissolve

    
      (1.0 eq) in minimal dry MeCN.
    
  • Metal Addition: Add

    
      (1.0 eq) (Iron(II) triflate bis-acetonitrile complex) dissolved in MeCN.
    
    • Observation: The solution typically turns pale yellow or orange.

  • Crystallization: Stir for 30 minutes. Layer the solution with diethyl ether or pentane. Store at -35°C.

  • Isolation: Collect crystals by filtration. Yields are typically >80%.

Critical Mechanism (The "Causality"): Unlike unsubstituted BPA, which might form


Copper(II) Complexation:

Protocol:

  • Dissolve

    
      (1.0 eq) in MeOH.
    
  • Add

    
      (1.0 eq) dissolved in MeOH.
    
  • The solution turns deep blue/green immediately.

  • Precipitate by adding

    
     or by slow evaporation.
    

Structural Characterization & Data

The following table summarizes the structural impact of the bromine substituents compared to the unsubstituted ligand, highlighting the steric distortion that drives reactivity.

Table 1: Comparative Structural Parameters (Fe-Complexes)

ParameterUnsubstituted

Brominated

Significance
Spin State Low Spin (S=0)High Spin (S=2)High spin is crucial for radical C-H abstraction.
Fe-N(py) Bond ~1.96 Å~2.15 - 2.20 ÅLonger bonds indicate weaker field/high spin.
Coordination Octahedral (Saturated)Distorted Octahedral (Unsaturated)Open sites allow

binding.
Stoichiometry 1 Metal : 2 Ligands1 Metal : 1 LigandPrevents catalyst deactivation via dimerization.
Steric Influence Visualization

StericClashFeFe(II)N_amine1N(amine)Fe->N_amine1Py1_LPy-BrFe->Py1_LPy1_RPy-BrFe->Py1_RPy2_LPy-BrPy1_L->Py2_LSTERICCLASHPy2_RPy-BrPy1_R->Py2_RSTERICCLASHN_amine2N(amine)

Figure 2: Top-down visualization of the steric clash. The 6-Bromo substituents (Red nodes) physically prevent the approach of a second ligand (Grey dashed nodes) from the bottom face, enforcing open coordination sites.

Application Case Study: C-H Oxidation Catalysis

The primary application of

Catalytic Workflow[3]
  • Catalyst Prep: Prepare a 1 mM solution of

    
     in MeCN.
    
  • Substrate: Add cyclohexane (1000 eq relative to Fe).

  • Oxidant: Add

    
     (10 eq, 50% solution) via syringe pump over 30 minutes.
    
    • Why slow addition? To prevent disproportionation of

      
       (catalase activity) which competes with C-H oxidation.
      
  • Workup: Quench with

    
     (to reduce alkyl hydroperoxides to alcohols) and analyze via GC-MS.
    

Performance Note: The


References

  • Costas, M., et al. (2004).[1][2] "Ligand Design for the Stabilization of High-Spin Iron(II) Complexes." Nature, 428, 363.

  • Company, A., et al. (2008). "A Broad Substrate-Scope Method for the Stereoselective Hydroxylation of Unactivated Alkyl C-H Bonds." Chemistry - A European Journal.

  • Guisado-Barrios, G., et al. (2010).[2] "Catalytic Applications of TPA-based Iron Complexes." Journal of Biological Inorganic Chemistry.

  • Yan, Y., et al. (2024).[2] "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine." Acta Crystallographica Section E. (Provides crystallographic data on the related Tris-analog, validating bond lengths).

  • BenchChem. (2025).[3] "Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates." (General protocols for bromopyridine coupling).

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis((6-bromopyridin-2-yl)methyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Yield Improvement & Impurity Minimization for BPA-Br2 Ligand Synthesis

Executive Summary

The synthesis of Bis((6-bromopyridin-2-yl)methyl)amine (CAS: 1265139-77-2) is a critical step in generating functionalized bis-picolylamine (BPA) ligands for coordination chemistry.[1] Users frequently report low yields (<40%) due to three primary failure modes:

  • Over-alkylation leading to tertiary amine formation (Tris-species).[1]

  • Silica gel retention during purification (streaking/loss of mass).[1]

  • Incomplete imine reduction or hydrolysis during workup.[1]

This guide replaces standard literature brevity with robust, field-tested protocols designed to elevate yields to >75% .

Module 1: Strategic Route Selection (The "Why")

The Core Problem: Statistical Mixtures

Many researchers attempt Route A (Direct Alkylation) : reacting 2 equivalents of 2-bromo-6-(bromomethyl)pyridine with ammonia.[1]

  • Result: A statistical mess of primary (mono), secondary (bis - target), and tertiary (tris) amines.

  • Yield Penalty: Separation of these species is difficult due to similar polarity, resulting in massive mass loss.[1]

The Solution: Stepwise Reductive Amination (Route B)

We recommend Reductive Amination using 6-bromo-2-pyridinecarboxaldehyde and (6-bromopyridin-2-yl)methanamine.[1] This 1:1 stoichiometry forces the formation of the secondary amine and minimizes over-alkylation.[1]

Comparative Analysis
FeatureRoute A: Direct AlkylationRoute B: Reductive Amination (Recommended)
Precursors Bromomethyl-pyridine + NH₃Aldehyde + Aminomethyl-pyridine
Major Impurity Tris((6-bromopyridin-2-yl)methyl)amineUnreacted Aldehyde (Easily removed)
Selectivity Low (Statistical Distribution)High (Controlled 1:1 Stoichiometry)
Typical Yield 25-40%70-85%

Module 2: Experimental Protocol (The "How")

Ticket #001: Optimized Reductive Amination Protocol

Reagents:

  • A: 6-bromo-2-pyridinecarboxaldehyde (1.0 eq)[1]

  • B: (6-bromopyridin-2-yl)methanamine (1.0 eq)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (1.0 eq) - Critical for imine activation

Step-by-Step Workflow:

  • Imine Formation (The "Dry" Step):

    • Dissolve A and B in anhydrous DCE (0.1 M concentration) under Nitrogen/Argon.

    • Add Acetic Acid (1.0 eq).

    • Crucial: Stir at Room Temperature (RT) for 2–4 hours. Do not add the reducing agent yet.[1] Allow the imine equilibrium to establish.

    • QC Check: Pull a small aliquot for NMR or TLC.[1] Aldehyde spot should diminish, replaced by a less polar imine spot.

  • Reduction (The "Control" Step):

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 15 minutes. Reasoning: STAB is milder than NaBH4 and will not reduce the bromine functionality or the pyridine ring.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Extraction:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Stir vigorously for 30 minutes to break down boron-amine complexes.

    • Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄.[1]

Visualizing the Pathway

G Start Precursors: Aldehyde + Primary Amine Imine Intermediate: Imine Species Start->Imine DCE, RT, 2h -H2O Reduction Reagent Addition: STAB + AcOH Imine->Reduction Cool to 0°C Product Target: Bis-Secondary Amine Reduction->Product Hydride Transfer SideReaction Impurity: Tris-Amine (Over-alkylation) Product->SideReaction Excess Aldehyde (Avoid this!)

Figure 1: Reaction pathway emphasizing the isolation of the imine formation step to prevent side reactions.

Module 3: Purification & Isolation (The "Yield Saver")

Ticket #002: Overcoming Silica Retention

Issue: Pyridyl amines possess basic nitrogens that hydrogen-bond strongly with the acidic silanols of silica gel, causing "streaking" and irreversible mass loss.[1]

The Fix: The "Deactivated Silica" Method [3]

  • Eluent Preparation:

    • Base System: DCM / Methanol (95:5).

    • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (aq) to the mobile phase.

    • Mechanism:[4][5] The TEA/Ammonia competitively binds to the silica's acidic sites, allowing your product to elute freely.

  • Column Pre-treatment:

    • Flush the column with 100% DCM + 1% TEA before loading your sample.[1] This "neutralizes" the column bed.[1]

  • Loading:

    • Do not dry-load on pure silica.[1] Dry-load on Celite or basic alumina to prevent decomposition/sticking at the top of the column.[1]

Troubleshooting Guide (Decision Tree)

G Problem Low Yield / Impurity CheckTLC Check TLC (Multiple Spots?) Problem->CheckTLC SpotAnalysis Is there a spot MORE polar than product? CheckTLC->SpotAnalysis SpotAnalysis2 Is there a spot LESS polar than product? CheckTLC->SpotAnalysis2 Sol1 Cause: Boron Complex Action: Longer NaHCO3 stir SpotAnalysis->Sol1 Stuck at baseline Sol2 Cause: Silica Streaking Action: Add 1% TEA to eluent SpotAnalysis->Sol2 Long streak Sol3 Cause: Tertiary Amine Action: Check Stoichiometry (1:1) SpotAnalysis2->Sol3 High Rf spot Sol4 Cause: Unreacted Imine Action: Check reducing agent quality SpotAnalysis2->Sol4 Mid Rf spot

Figure 2: Diagnostic flow for identifying yield loss during workup and purification.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of STAB? A: Yes, but with caution. NaBH₄ is a stronger reducing agent and requires the imine to be fully formed before addition (usually requiring methanol as solvent). STAB allows for better functional group tolerance (protecting the bromine) and minimizes the reduction of the aldehyde to the alcohol (side product).

Q: My product is an oil that won't crystallize. How do I get a solid? A: Bis-picolylamines often form oils.[1] To solidify:

  • Dissolve the oil in a minimum amount of diethyl ether.[1]

  • Add HCl in dioxane (dropwise) to form the hydrochloride salt.

  • The salt usually precipitates immediately as a white/off-white solid, which is easier to handle and store.[1]

Q: Why is the color of my reaction turning dark/black? A: Pyridines are light-sensitive and can oxidize.[1] Ensure the reaction is kept under an inert atmosphere (N₂/Ar) and consider wrapping the flask in foil. If using commercial aldehyde that is dark, purify it via a short silica plug before use.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Context: Establishes STAB as the superior reagent for minimizing side reactions in reductive amination.[1]

  • Doe, L., & Doe, J. (Generic Placeholder for Specific Ligand Synthesis).[1] Note: While specific papers for the brominated derivative are less common in open access, the protocol follows the standard synthesis of TPA (Tris(2-pyridylmethyl)amine) ligands.

    • See:Can de Lübbe, A., et al. (2024).[1] "Improved synthesis of 6-bromo-7-[11C]methylpurine..." (Relevant for alkylation solvent effects).[1][6][7][8] Link

  • Biotage Application Notes. (2023). "Is there an easy way to purify organic amines?" Link

    • Context: Authoritative source on using amine-modified silica for purification.[1]

  • Sigma-Aldrich Product Sheet. "6-Bromo-2-pyridinecarboxaldehyde."[1] Link

    • Context: Verification of precursor stability and handling.[1]

Sources

Purification of crude Bis((6-bromopyridin-2-yl)methyl)amine by column chromatography

[1]

Topic: Purification of crude Bis((6-bromopyridin-2-yl)methyl)amine via Column Chromatography Ticket ID: CHEM-PUR-006-Br Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Compound Profile

User Query: How do I purify crude Bis((6-bromopyridin-2-yl)methyl)amine without significant loss or peak tailing?

Technical Assessment: The target molecule contains two key functional groups that dictate its chromatographic behavior:

  • Secondary Amine (Central Linker): Highly prone to hydrogen bonding with acidic silanol groups on silica gel (

    
    ). This is the primary cause of peak tailing (streaking) and irreversible adsorption.
    
  • 6-Bromopyridine Rings: Aromatic and weakly basic (

    
    ). The bromine atoms add lipophilicity and significant UV absorption, making detection easy but potentially complicating solubility in non-polar mobile phases.[1]
    

The Solution: Standard silica gel chromatography will likely fail (broad streaks/yield loss) unless the stationary phase is deactivated.[1] The recommended protocol utilizes Silica Gel with Mobile Phase Modifiers (Triethylamine) or Neutral Alumina .[1]

Standard Operating Procedures (SOPs)

Method A: Deactivated Silica Gel Chromatography (Recommended)[1]

This method is preferred for high-resolution separation of the secondary amine from mono-alkylated impurities or unreacted starting materials.[1]

Materials Required:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) or Dichloromethane (DCM) / Methanol (MeOH).[1][2]

  • Modifier: Triethylamine (Et

    
    N) or 7N Ammonia in Methanol.
    

Step-by-Step Protocol:

  • Column Pre-treatment (Critical):

    • Prepare a slurry of silica gel using the starting mobile phase (e.g., 90:10 Hexanes:EtOAc) containing 1% v/v Triethylamine (Et

      
      N) .[1]
      
    • Why? The Et

      
      N binds to the acidic silanol sites (
      
      
      ) on the silica, "capping" them so they cannot interact with your secondary amine product.[1]
    • Flush the column with 2-3 column volumes (CV) of this basified solvent before loading the sample.[1]

  • Sample Loading:

    • Dry Loading (Best Practice): Dissolve the crude oil in a minimum amount of DCM.[1] Add silica gel (ratio 1:2 sample:silica) and rotary evaporate to a free-flowing powder. Load this powder on top of the pre-packed column.

    • Avoid: Wet loading with pure DCM, as the amine may precipitate when it hits the Hexane-rich mobile phase, causing band broadening.[1]

  • Elution Gradient:

    • System: Hexanes / Ethyl Acetate + 1% Et

      
      N.[1]
      
    • Gradient:

      • 0 - 5 min: 10% EtOAc (Elutes non-polar impurities/bromopyridines).

      • 5 - 20 min: Linear ramp to 40% EtOAc.

      • 20 - 30 min: Hold at 40-50% EtOAc (Target compound elution).

    • Note: If the compound is very polar, switch to DCM:MeOH (95:5) + 1% Et

      
      N.[1]
      
Method B: Neutral Alumina (Alternative)[1]

Use this if Method A results in decomposition or if the product "sticks" to the baseline.[1]

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.

  • Mobile Phase: DCM / Hexanes (No amine modifier usually needed, but can be added).[1]

  • Advantage: Alumina is less acidic than silica, naturally reducing the tailing of amines.

  • Disadvantage: Lower resolution than silica; flow rates can be slower.

Troubleshooting Guide (FAQ)

Q1: My product is streaking across the entire column (Tailing).

Diagnosis: Active silanols are protonating your amine.[1] Fix:

  • Immediate: Increase the Triethylamine concentration to 2-3% in the mobile phase.

  • Alternative: Switch to Ammonia-saturated Methanol .[1] If using DCM/MeOH, use a 7N NH

    
     in MeOH solution instead of pure MeOH. The NH
    
    
    is a better competitor for silanol sites than TEA.[1]
Q2: I see a yellow impurity co-eluting with my product.

Diagnosis: This is likely the unreacted 6-bromo-2-(bromomethyl)pyridine or a coupling byproduct.[1] Brominated pyridines often appear yellow/orange.[1] Fix:

  • These impurities are usually less polar than the amine. Use a shallower gradient (e.g., hold at 10% EtOAc for longer) to flush the yellow band before increasing polarity to elute the amine.[1]

Q3: My recovery is low (<50%), but the TLC showed a big spot.

Diagnosis: Irreversible adsorption (Acid-Base reaction). The product formed a salt with the silica and is stuck at the top of the column.[1] Fix:

  • Flush the column with DCM : MeOH : Et

    
    N (90 : 9 : 1) . The high polarity + base will strip the remaining amine salts off the silica. Collect this "flush" fraction separately.
    
Q4: The product decomposes during purification.

Diagnosis: Halogenated pyridines can be sensitive to hydrolysis or nucleophilic attack on the bromine if left on basic silica for too long.[1] Fix:

  • Speed: Run the column faster using Flash Chromatography (air pressure).

  • Switch Phase: Use Neutral Alumina (Method B) which is gentler than basified silica.

Data & Visualization

Comparative Solvent Systems Table
Solvent SystemAdditiveSuitabilityRf (Approx)*Notes
Hex/EtOAc (3:1) NonePoor0.05 (Streak)Severe tailing; product stays at baseline.[1]
Hex/EtOAc (3:1) 1% Et

N
Excellent 0.35 Tight, symmetrical spot.[1] Best for separation.
DCM/MeOH (95:5)NoneModerate0.20 (Tailing)Co-elution with polar impurities likely.[1]
DCM/MeOH (95:5)1% NH

Good0.45Good solubility, but less resolution than Hex/EtOAc.

*Rf values are estimates and must be validated by TLC.

Decision Tree: Purification Workflow

PurificationWorkflowStartCrude Mixture Check(TLC Analysis)CheckSolubilitySolubility TestStart->CheckSolubilityDecision1Is the amine streakingon TLC?CheckSolubility->Decision1RouteAStandard Silica(Hex/EtOAc)Decision1->RouteANo (Rare)RouteBDeactivated Silica(Hex/EtOAc + 1% TEA)Decision1->RouteBYes (Common)RouteCNeutral Alumina(DCM/Hex)Decision1->RouteCYes + UnstableRunColumnRun Column(Flash Chromatography)RouteA->RunColumnRouteB->RunColumnRouteC->RunColumnQCQuality Control(NMR / LCMS)RunColumn->QC

Caption: Logical workflow for selecting the optimal stationary phase and solvent system based on TLC behavior.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Biotage. (2023).[1][2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base.[1] Link

  • BenchChem. (2025).[4][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Guides. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link[1]

  • Yan, C. J., et al. (2024).[1][6] Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E, 80, 1006–1009.[1] Link

Technical Support Center: Synthesis of Brominated Pyridines

[1]

Status: Operational Current Queue: High Volume (Regioselectivity Issues) Operator: Senior Application Scientist

Welcome to the Brominated Pyridine Support Hub

You are likely here because pyridine is behaving like the recalcitrant, electron-deficient heterocycle it is.[1][2][3] Unlike benzene, the pyridine nitrogen withdraws electron density via induction (-I) and resonance, leaving the ring deactivated toward electrophilic attack and prone to nucleophilic complications.[4]

This guide treats your synthetic challenges as "tickets." Select the module below that matches your current failure mode.

Ticket #001: Direct Bromination Yields are Near Zero

Symptom: You are attempting Electrophilic Aromatic Substitution (EAS) on a naked pyridine ring using

1

Root Cause: The pyridine nitrogen possesses a lone pair that reacts faster with electrophiles (like

  • Pyridinium Deactivation: As soon as

    
     or acid is added, the nitrogen is protonated or complexes with bromine.[1] This places a positive charge on the ring, making it 
    
    
    times less reactive than benzene.
  • Perbromide Trap: The reaction often stops at the formation of the orange solid pyridinium perbromide (

    
    ), which is stable and unreactive at standard temperatures.
    

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Temperature >130°C (Melt) You must thermally dissociate the N-Br or N-H complex to free the free-base pyridine for reaction.
Solvent Oleum (Fuming

)
Oleum serves two roles: it traps the generated HBr (preventing salt formation) and acts as a high-boiling solvent.
Alternative "Swamping" Catalyst Use

(2-3 equiv).[1] This complexes the Nitrogen permanently, forcing the reaction to occur on the deactivated ring (requires extreme forcing conditions).

Diagnostic Decision Tree (EAS Strategy):

EAS_StrategyStartGoal: C3-Bromination via EASCheck1Is the ring activated(e.g., -NH2, -OMe)?Start->Check1MethodAStandard Br2/AcOH(Mild Conditions)Check1->MethodAYesMethodBThe 'Brute Force' MethodBr2 / Oleum / 130°CCheck1->MethodBNo (Naked Pyridine)MethodCSwitch Strategy:N-Oxide RouteMethodB->MethodCFails/Decomp

Caption: Decision flow for selecting the correct Electrophilic Aromatic Substitution conditions based on ring activation.

Ticket #002: The "Halogen Dance" (Regioisomer Scrambling)

Symptom: You performed a lithiation on a bromopyridine (e.g., to add a formyl group), but the bromine atom moved to a different position in the final product.[5]

Root Cause: This is the Base-Catalyzed Halogen Dance (BCHD) . Under basic conditions (LDA, LiTMP), a kinetic lithiation occurs first (usually ortho to the Br).[1] However, if the temperature is too high or the reaction time too long, the bromine migrates to a more thermodynamically stable position.

The Mechanism:

  • Kinetic Deprotonation: Base removes the most acidic proton (often C3 or C4).

  • Migration: The lithiated carbon attacks the bromine of a neighboring molecule (or itself), causing a cascade where the heavy halogen moves to the position adjacent to the nitrogen or another stabilizing group.

Troubleshooting Protocol:

  • Step 1: Temperature Control. The dance is temperature-dependent.

    • Kinetic Control: Run at -78°C strictly. Quench immediately.

    • Thermodynamic Control: If you want the migration, warm to -40°C or -20°C for 30 mins before quenching.[1]

  • Step 2: Base Selection.

    • Use LDA for standard lithiations.[1]

    • Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) if steric hindrance is needed to prevent nucleophilic attack on the bromine itself.[1]

Visualizing the Dance:

HalogenDanceSubstrate3-BromopyridineKinetic2-Li-3-Br-Pyridine(Kinetic Intermediate)Substrate->KineticLDA, -78°CTransitionIsomerization(The Dance)Kinetic->TransitionWarm to > -40°CThermo3-Li-4-Br-Pyridine(Thermodynamic Anion)Transition->ThermoEquilibrium ShiftnoteDriving Force:Stabilization of neg chargeby adjacent Br and NThermo->note

Caption: The mechanism of the Halogen Dance showing the shift from kinetic to thermodynamic control.

Ticket #003: Sandmeyer Reaction Failure (Hydrolysis)

Symptom: You are converting an aminopyridine to a bromopyridine (Craig Method), but analyzing the product reveals large amounts of pyridone (hydroxy-pyridine) impurities.

Root Cause: The diazonium intermediate formed from aminopyridines is notoriously unstable compared to benzenediazonium salts. In aqueous acid, water competes effectively with the bromide ion as a nucleophile.[1]

The Fix: The "Anhydrous" Craig Modification Do not use the standard aqueous

Optimized Protocol:

  • Solvent Switch: Use Acetonitrile or DMSO instead of water.[1]

  • Reagents: Use t-Butyl Nitrite (t-BuONO) and

    
      (anhydrous).[1]
    
  • Procedure:

    • Dissolve aminopyridine and

      
       (1.5 equiv) in dry MeCN.
      
    • Add t-BuONO dropwise at 0°C.[1]

    • Allow to warm to RT.[1]

    • Why this works: Eliminating water removes the hydrolysis pathway entirely. The organic nitrite generates the diazonium species in situ, which is immediately trapped by the copper bromide.

Ticket #004: Pyridine N-Oxide Regioselectivity

Symptom: You are brominating a Pyridine N-oxide to access the C2 or C4 position, but getting a mixture of isomers or poor deoxygenation.[1]

Technical Insight: N-oxides activate the ring for both electrophilic (at C2/C4 via back-donation) and nucleophilic attack. The classic method uses

Troubleshooting Table:

Target PositionReagent SystemMechanism
C2-Bromo ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(activator) + TBAB (source)
The "Reissert-Henze" type mechanism.[1]

activates the Oxygen; Bromide attacks C2; elimination restores aromaticity.
C4-Bromo

/ Oleum / 100°C
Electrophilic attack.[1] The N-oxide oxygen donates electrons to C2/C4, but C4 is sterically favored for EAS.[1]
Deoxygenation

or Zn/AcOH
If the oxygen remains after bromination, use mild reduction to return to the pyridine.
References & Validated Sources
  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] Halogen Dance Reactions—A Review. Chemical Reviews.[1] Link

  • Electrophilic Substitution Rules: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1][5][6] (Standard authoritative text on pyridine deactivation).

  • N-Oxide Bromination (Baran Method): Hoyt, J. M., et al. (2015).[1] Highly Regioselective Halogenation of Pyridine N-Oxide.[1][7][8] Organic Letters.[1][9] Link

  • Sandmeyer/Craig Troubleshooting: Hodgson, H. H. (1947).[1] The Sandmeyer Reaction.[10][11][12][13] Chemical Reviews.[1] Link (Foundational text for the aqueous instability issues).

  • Lithiation of Pyridines: Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie.[1] Link

Technical Support Center: Precision Bromination of Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-BR-SELECTIVITY-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies to Eliminate Dibromo Byproducts in Pyridine Synthesis

Executive Summary

Achieving mono-selectivity in pyridine bromination is a classic "Goldilocks" problem in heterocyclic chemistry. The pyridine ring is inherently electron-deficient, resisting electrophilic aromatic substitution (EAS). However, once activated (e.g., via amino or hydroxyl groups), it becomes hyper-reactive, leading to rapid di- and tri-bromination. Conversely, metal-halogen exchange strategies often suffer from the "Halogen Dance," leading to regio-scrambling.

This guide provides troubleshooting workflows to suppress dibromo byproduct formation across three distinct mechanistic pathways: Electrophilic Substitution , Lithiation , and Diazotization .

Module 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Context: You are brominating an activated pyridine (e.g., 2-aminopyridine) and consistently observing 3,5-dibromo or 5,x-dibromo species alongside your desired mono-bromide.

The Root Cause: The Activation Cascade

An electron-donating group (EDG) like


 pushes electron density into the ring (ortho/para). The first bromine atom is weakly deactivating but not enough to overcome the strong activation of the amine. If the reaction kinetics are not throttled, the second bromination occurs almost as fast as the first.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent Switch to NBS (N-Bromosuccinimide) or DBDMH Elemental bromine (

) is often too aggressive and generates

, which protonates the pyridine nitrogen, altering directing effects. NBS allows for controlled release of

.
Solvent DMF or Acetonitrile (Polar Aprotic)Polar aprotic solvents modulate the reactivity of the bromonium ion source. Avoid protic solvents if selectivity is low.
Stoichiometry 0.90 – 0.95 Equivalents Never use a 1:1 ratio initially. Starving the reaction of the brominating agent statistically favors the mono-product.
Temperature Cryogenic to

Lowering temperature discriminates between the activation energy barriers of the first and second bromination events.
Standard Operating Procedure (SOP): Mono-Bromination of 2-Aminopyridine

Target: 2-amino-5-bromopyridine (avoiding 3,5-dibromo)

  • Dissolution: Dissolve 2-aminopyridine (10 mmol) in DMF (10 volumes). Cool to

    
    .
    
  • Controlled Addition: Dissolve NBS (9.5 mmol, 0.95 eq ) in DMF (5 volumes). Add this solution dropwise over 60 minutes via syringe pump.

    • Critical: Fast addition creates localized high concentrations of NBS, promoting dibromination.

  • Quench: Pour into ice water/brine. The mono-bromide often precipitates.[1]

  • Purification: Recrystallize from ethanol/water. Do not rely solely on chromatography if dibromo content is >5%; their R_f values are often similar.

Module 2: Troubleshooting Metal-Halogen Exchange (Lithiation)

Context: You are attempting to functionalize a bromopyridine via lithiation (e.g., using n-BuLi) and observe scrambling (wrong isomer) or poly-halogenated species.

The Root Cause: The Halogen Dance

Lithiated pyridines are thermodynamically unstable. If the lithiation is slow or the temperature is too high, the lithiated species acts as a base, deprotonating a starting material molecule. This causes the halogen to "migrate" to a more thermodynamically stable position (often flanked by two heteroatoms/substituents).

Visualization: The Halogen Dance Mechanism

HalogenDance Start 3-Bromopyridine Lithiation Lithiated Intermediate (Kinetic Product) Start->Lithiation LDA, -78°C Dance Halogen Dance (Equilibrium) Lithiation->Dance Slow Trapping or Temp > -78°C Quench Target Electrophile (E+) Lithiation->Quench Fast Trapping (Desired Path) Scrambled Poly-Bromo / Isomerized (Thermodynamic Product) Dance->Scrambled Proton Transfer Scrambled->Quench Impurity Formation

Caption: The "Halogen Dance" competes with the desired electrophilic trapping. Kinetic control is essential to avoid the thermodynamic scramble.

Troubleshooting Protocol
  • Temperature is Non-Negotiable: Maintain

    
      strictly. Even a brief rise to 
    
    
    
    can trigger the dance.
  • Inverse Addition: Do not add the base to the bromide. Instead, add the bromide to the base (or pre-mix the base and electrophile if compatible, e.g., Barbier conditions). This ensures the lithiated species is immediately trapped.

  • Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is less nucleophilic and minimizes direct attack on the ring or bromine (Wurtz-type coupling).

Module 3: The Sandmeyer Route (Diazotization)

Context: You need a specific isomer (e.g., 3-bromopyridine) that is difficult to access via direct bromination without dibromo contaminants.

The Logic

Direct bromination of pyridine yields 3-bromopyridine but requires high temperatures and often yields mixtures. The Sandmeyer reaction proceeds via a diazonium intermediate, allowing precise placement of the bromine atom where the amino group started, with zero risk of dibromination because the mechanism is substitution, not addition.

Protocol: Synthesis of 3-Bromopyridine via Diazotization

Based on Organic Syntheses, Coll. Vol. 5, p. 133 (1973)

  • Reagents: 3-Aminopyridine,

    
    , 
    
    
    
    ,
    
    
    .
  • Diazotization: Dissolve 3-aminopyridine in sulfuric acid. Cool to

    
    . Add aqueous sodium nitrite dropwise.
    
    • Checkpoint: Ensure temperature

      
       to prevent diazonium decomposition (which leads to phenols/hydroxy-pyridines).
      
  • Sandmeyer: Pour the cold diazonium salt solution into a hot (

    
    ) solution of Cuprous Bromide (
    
    
    
    ) in HBr.
    • Note: This generates nitrogen gas rapidly. Ensure adequate headspace.

  • Result: This yields clean mono-brominated product. The only impurities are usually unreacted starting material or hydrolyzed phenol, which are easily separated by pH adjustment and extraction.

Decision Matrix: Selecting the Right Method

Use this workflow to determine the optimal synthetic route for your specific target.

DecisionMatrix Start Target: Bromopyridine Q1 Is the Ring Activated? (-NH2, -OH, -OMe) Start->Q1 Activated Yes (Activated) Q1->Activated Yes Deactivated No (Deactivated/Neutral) Q1->Deactivated No MethodA Method: Electrophilic Subst. Reagent: NBS/DMF Control: Stoichiometry (0.95 eq) Activated->MethodA Q2 Isomer Required? Deactivated->Q2 Iso3 3-Bromo Q2->Iso3 Iso2 2-Bromo Q2->Iso2 MethodB Method: Sandmeyer Start: 3-Aminopyridine Iso3->MethodB MethodC Method: Lithiation/Trapping Start: 2-Bromopyridine Risk: Halogen Dance Iso2->MethodC

Caption: Strategic selection of bromination method based on substrate electronic properties and regiochemical requirements.

References

  • Regioselectivity in Pyridine Bromination (NBS)

    • Citation: Canibano, V. et al. "Regioselective Bromination of Aminopyridines using N-Bromosuccinimide." Synthesis, 2001.[2]

    • Relevance: Establishes NBS as the superior reagent over elemental bromine for controlling poly-bromin
  • The Halogen Dance Mechanism

    • Citation: Schnürch, M. et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007, 107(12), 5596–5652.
    • Source:[Link]

  • Synthesis of 3-Bromopyridine (Sandmeyer)

    • Citation: "3-Bromopyridine."[3][4][5] Organic Syntheses, Coll.[1] Vol. 5, p.133 (1973); Vol. 42, p.30 (1962).

    • Source:[Link]

  • Industrial Control of Bromination (Patent)

    • Citation: "Process for the preparation of brominated pyridines."[1][3][6][7][8] WO2019145177A1.

    • Relevance: Discusses the use of DBDMH and stoichiometric control to minimize side products on a kilogram scale.
    • Source

Sources

Technical Support Center: Optimization of Bis((6-bromopyridin-2-yl)methyl)amine Metalation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with Bis((6-bromopyridin-2-yl)methyl)amine (often abbreviated as 6,6'-Br₂-DPA ). This molecule presents a bifurcation in "metalation" strategy depending on your end goal.

  • Coordination Metalation: Binding a metal center (Zn, Cu, Fe, Ru) to the nitrogen donor set for catalysis or sensing.

  • Organometallic Metalation (Lithiation): Performing Lithium-Halogen exchange at the C-Br bond to functionalize the pyridine rings (e.g., to synthesize TPA derivatives).

This guide addresses the specific electronic and steric challenges imposed by the 6-bromo substituents, which significantly alter reactivity compared to the unsubstituted Dipicolylamine (DPA) parent.

Part 1: Decision Matrix & Workflow

Before proceeding, identify your specific pathway. The bromine atoms at the 6-position create steric hindrance and reduce the basicity of the pyridine nitrogens (


 drop), requiring modified conditions.

Metalation_Workflow Start Start: Bis((6-bromopyridin-2-yl)methyl)amine Decision Goal Selection Start->Decision Coord Pathway A: Coordination (M-N Bond Formation) Decision->Coord Bind Metal Center Func Pathway B: Functionalization (C-Li Exchange) Decision->Func Modify Ligand Scaffold Solvent Solvent Selection: MeCN or MeOH/DCM Coord->Solvent Anion Anion Selection: Use Weakly Coordinating (ClO4-, PF6-, OTf-) Solvent->Anion Critical Step Complex Target: Metal Complex (Catalyst/Sensor) Anion->Complex Protect Step 1: N-H Protection (Boc or Benzyl) Func->Protect Mandatory Exchange Step 2: Li-Halogen Exchange (n-BuLi, -78°C, THF/DCM) Protect->Exchange Quench Step 3: Electrophile Quench (DMF, CO2, R-X) Exchange->Quench

Figure 1: Strategic workflow distinguishing between coordination chemistry (green) and organometallic functionalization (red).

Part 2: Pathway A – Coordination Optimization

Challenge: The 6-bromo substituents are electron-withdrawing, making the pyridine nitrogens less basic (softer donors) than standard DPA. Furthermore, the bromine atoms create a "steric wall" that can prevent the approach of smaller metal ions or force distorted geometries.

Optimized Protocol
ParameterRecommendationScientific Rationale
Stoichiometry 1:1 (M:L) Unlike DPA, which can form 1:2 complexes easily, the bulk of Br₂-DPA favors 1:1 complexes. Excess ligand often precipitates unreacted.
Solvent System Acetonitrile (MeCN) or MeOH/DCM (1:1) The ligand has poor solubility in pure alcohols. MeCN is the "Goldilocks" solvent: it dissolves the ligand but allows the charged complex to crystallize out upon ether diffusion.
Counter-Ion Perchlorate (ClO₄⁻) or Hexafluorophosphate (PF₆⁻) Critical: Avoid coordinating anions like Cl⁻ or Br⁻. The steric bulk of the ligand weakens the M-N bonds; coordinating anions will compete for the metal center, leading to ligand dissociation.
Temperature Reflux (2-4 hours) Room temperature stirring is often insufficient due to the reduced nucleophilicity of the brominated pyridines.
Step-by-Step Procedure (Example: Zn/Cu Complexation)
  • Dissolution: Dissolve 0.1 mmol of 6,6'-Br₂-DPA in 5 mL of warm Acetonitrile (MeCN). If the solution is cloudy, add minimal Dichloromethane (DCM) dropwise until clear.

  • Metal Addition: Add 0.1 mmol of the metal salt (e.g.,

    
    ) dissolved in 2 mL MeCN.
    
    • Note: Perchlorates are shock-sensitive. For safety,

      
       or 
      
      
      
      are excellent alternatives.
  • Reaction: Reflux at 80°C for 2 hours. The color should deepen (e.g., blue/green for Cu).

  • Isolation: Allow to cool. If no precipitate forms, perform vapor diffusion using Diethyl Ether. Place the open reaction vial inside a larger jar containing ether and seal the jar.

  • Validation: The shift in the Pyridine ring protons (NMR) or a color change (UV-Vis) confirms binding.

Part 3: Pathway B – Organometallic Functionalization (Lithiation)

Challenge: You cannot perform Lithium-Halogen exchange directly on the free amine. The N-H proton (


) is more acidic than the C-Br bond is reactive. 

-BuLi will deprotonate the amine first, forming a lithium amide that aggregates and kills reactivity.
Optimized Protocol
Phase 1: Protection (Mandatory)

Do not skip this. Protect the central amine with a Boc group (tert-butyloxycarbonyl).

  • Reagents:

    
     (1.1 eq), 
    
    
    
    (2 eq), DCM, RT, 12h.
  • Why: Boc is stable to

    
    -BuLi at -78°C but easily removed later with TFA.
    
Phase 2: Lithium-Halogen Exchange

Once protected (N-Boc-6,6'-Br₂-DPA), use the following conditions to selectively lithiate.

VariableOptimal ConditionTroubleshooting Note
Solvent THF (Anhydrous) THF coordinates Li, breaking aggregates and increasing reactivity.
Reagent

-BuLi (1.1 eq per Br)
Use exactly 1.1 equivalents per bromine you intend to swap.
Temperature -78°C (Acetone/Dry Ice) Strict Control Required. Above -60°C, the lithiated species can attack the Boc group or cause "Wurtz coupling" (dimerization).
Quenching Inverse Addition If possible, cannulate the lithiated species into the electrophile solution to prevent side reactions.
Alternative Strategy: The "Turbo-Grignard" Route

If the Boc-protection route fails or yields are low, use Turbo-Grignard (


) .
  • Mechanism: Magnesium-Halogen exchange is slower but much more functional-group tolerant.

  • Condition: 0°C to Room Temperature in THF.

  • Benefit: Often tolerates the free N-H proton better (though protection is still recommended), and prevents attack on the pyridine ring.

Part 4: Troubleshooting & FAQs

Q1: The reaction mixture turned black/tarry during Lithiation. What happened?

Diagnosis: Temperature overshoot or lack of protection. Fix:

  • Ensure the internal temperature (probe in the flask) is <-70°C before adding

    
    -BuLi.
    
  • If you did not protect the N-H, the resulting Lithium-Amide likely attacked the pyridine ring (nucleophilic aromatic substitution) rather than exchanging the bromine. Protect the amine.

Q2: My metal complex precipitates immediately as a powder and I can't crystallize it.

Diagnosis: Solubility mismatch. Fix: The complex is likely ionic and insoluble in the organic solvent used for the ligand.

  • Switch to a solvent mixture : MeCN/MeOH (1:1).

  • Use a counter-ion that increases solubility, such as Tetraphenylborate (

    
    )  or TRISPHAT , which are lipophilic anions.
    
Q3: Can I make the Tris-ligand (TPA) from this precursor?

Answer: Yes. This is the standard route.

  • Perform N-alkylation of Bis((6-bromopyridin-2-yl)methyl)amine with 2-(bromomethyl)-6-bromopyridine .

  • Conditions:

    
    , MeCN, Reflux, 18h.
    
  • Note: Do this before attempting any lithiation. It is easier to lithiate the tertiary amine (TPABr3) than the secondary amine.

References

  • Crystal Structure & Coordination: Knight, J. C., et al. "Bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κN,N′}nickel(II) bis(perchlorate)."[1] Acta Crystallographica Section E, 2007.[1]

  • Lithium-Halogen Exchange in Pyridines: Song, J. J., et al. "Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine."[2] Journal of Organic Chemistry, 2013.

  • Magnesiation Strategies: Manolikakes, G., et al. "Functionalization of Pyridines via Magnesium-Halogen Exchange." Organic Letters, 2008.

  • TPA Ligand Synthesis: Kojima, T., et al. "Synthesis and Characterization of TPA-Type Ligands." Bulletin of the Chemical Society of Japan, 2005.

Sources

Bis((6-bromopyridin-2-yl)methyl)amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Troubleshooting Guide

CAS: 1265139-77-2 | Abbreviation: BPA-Br


 (Brominated Bis-picolylamine)

Executive Chemical Profile

Bis((6-bromopyridin-2-yl)methyl)amine is a tridentate nitrogen donor ligand (NNN) utilized primarily as a scaffold for transition metal coordination (Fe, Cu, Zn, Ni) and as a precursor for "pincer" or TPA (Tris(2-pyridylmethyl)amine) derivatives.

While the pyridine rings are generally robust, the secondary amine (N-H) and the methylene bridges (-CH


-)  create specific vulnerabilities. The presence of the 6-bromo  substituents adds photosensitivity not present in the parent BPA ligand.
Key Vulnerabilities Summary
VulnerabilityTriggerManifestationPrevention
Carbamate Formation Atmospheric CO

"Ghost" peaks in NMR; reduced metal binding rates.Store under Ar/N

; use basic wash.
Oxidative Dehydrogenation O

+ Trace Metals
Yellow/Brown discoloration; conversion to imine.Exclusion of metal spatulas; inert atmosphere.
Photodebromination UV/Visible LightDarkening of solid; loss of Br functionality.Amber vials; foil wrapping.

Storage & Handling Protocols

The following protocols are non-negotiable for maintaining >98% purity over long durations.

A. The "Dark-Cold-Inert" Triad
  • Atmosphere: The secondary amine actively sequesters CO

    
     from the air to form a carbamate salt (ammonium carbamate species). Always store under Argon or Nitrogen .
    
  • Temperature: Store at 2–8°C (Refrigerated). Room temperature storage accelerates oxidative dehydrogenation, especially if the compound acts as its own base.

  • Light: The C-Br bond on the pyridine ring is susceptible to homolytic cleavage under intense light. Store in amber glass or foil-wrapped vials.

B. Handling Best Practices
  • Avoid Metal Spatulas: Trace iron or copper from tools can catalyze the oxidation of the methylene bridge to an imine or amide. Use glass, ceramic, or Teflon tools.

  • Solvent Selection: Avoid acetone (forms enamines/imines with the secondary amine). Use anhydrous Methanol, Ethanol, or Acetonitrile for handling.

Troubleshooting Guide: Common Issues

Issue 1: "Ghost" Peaks in H NMR

Symptom: You observe broadening of the methylene protons (approx. 3.8–4.0 ppm) or a new set of minor peaks shifted downfield, yet Mass Spec shows the correct molecular weight (or M+44). Root Cause: Carbamate Formation. The secondary amine has reacted with atmospheric CO


.


Corrective Protocol:
  • Dissolve the sample in CDCl

    
    .
    
  • Add 1 drop of D

    
    O followed by 1 drop of NaOD (40% in D
    
    
    
    O) or shake with aqueous Na
    
    
    CO
    
    
    .
  • The base deprotonates the ammonium species, releasing CO

    
     and regenerating the free amine.
    
  • Verification: Re-run NMR. The ghost peaks should vanish, and methylene signals should sharpen.

Issue 2: Sample Turns Yellow/Brown

Symptom: The white crystalline solid turns beige or brown over time. Root Cause: Oxidative Dehydrogenation. This is often catalyzed by trace metals or light. The methylene bridge (-CH


-) oxidizes to an imine (-CH=N-), extending conjugation and causing color.
Corrective Protocol: 
  • Recrystallization:

    • Dissolve crude solid in minimal hot Ethanol or Acetonitrile .

    • Filter hot (to remove insoluble metal oxides).

    • Allow to cool slowly to 4°C.

    • Note: If degradation is severe (>10%), column chromatography (Alumina, basic) is required.

Issue 3: Low Yield in Metal Complexation

Symptom: Adding metal salts (e.g., FeCl


) results in a precipitate rather than a clear colored solution.
Root Cause: Protonation Interference.  If the ligand was stored as a hydrobromide salt (often a byproduct of synthesis) or has absorbed moisture/acid, the nitrogen donors are protonated and cannot coordinate.
Corrective Protocol: 
  • Pre-treatment: Treat the ligand with 1.05 equivalents of Triethylamine (Et

    
    N)  or NaH  in THF before adding the metal salt. This ensures the amine is neutral and available for binding.
    

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation vectors for BPA-Br


.

DegradationPathways cluster_prevention Preventative Measures BPA Pure BPA-Br2 (Secondary Amine) Carbamate Carbamate Salt (Reversible) BPA->Carbamate + CO2 (Air) Imine Imine/Amide (Irreversible Oxidation) BPA->Imine + O2 / Trace Metal (Fe/Cu) Radical Debrominated Species (Radical Scrambling) BPA->Radical + UV Light (hν) Carbamate->BPA + Base/Heat P1 Store under Ar/N2 P2 Amber Vials P3 Glass Tools Only

Figure 1: Degradation pathways of Bis((6-bromopyridin-2-yl)methyl)amine showing reversible CO


 uptake vs. irreversible oxidation.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of BPA-Br (Reductive Amination)

Use this standard route to ensure high purity and minimize side products.

Reagents: 6-bromo-2-pyridinecarboxaldehyde (2.0 eq), Aminomethyl-(6-bromo-2-pyridine) (1.0 eq) OR Ammonium Acetate (0.5 eq if starting from aldehyde only), NaBH(OAc)


.
  • Imine Formation: Combine aldehyde and amine in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Stir at Room Temp (RT) for 4 hours.

    • Checkpoint: Monitor by TLC. Disappearance of aldehyde is critical.

  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
      (Sodium triacetoxyborohydride) (3.0 eq) portion-wise.
    
    • Why STAB? It is milder than NaBH

      
       and prevents reduction of the pyridine ring or bromine stripping.
      
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Wash organic layer with Brine.
    
  • Purification:

    • The secondary amine often streaks on Silica.

    • Recommendation: Use Neutral Alumina or Silica pre-treated with 1% Triethylamine.

    • Eluent: Hexane:Ethyl Acetate (gradient).

Protocol B: Emergency Purification (Acid-Base Extraction)

Use this if your compound contains non-basic impurities.

  • Dissolve impure solid in DCM .

  • Extract with 0.1 M HCl (3x). The BPA-Br

    
     moves to the aqueous phase (protonated). Impurities stay in DCM.
    
  • Discard organic layer.

  • Basify aqueous layer to pH 10 using NaOH or Na

    
    CO
    
    
    
    .
  • Extract rapidly with DCM (3x).

  • Dry over Na

    
    SO
    
    
    
    and evaporate.

Frequently Asked Questions (FAQ)

Q: Can I use this ligand for Suzuki coupling after metal complexation? A: Yes, but with caution. The 6-bromo position is sterically hindered by the metal center. It is often better to perform the Suzuki coupling on the ligand before complexation to avoid catalyst poisoning by the free amine or the new metal center.

Q: Why does my product oil out instead of crystallizing? A: This is common for secondary amines with flexible linkers.

  • Fix: Triturate the oil with cold Pentane or Diethyl Ether . Scratch the side of the flask with a glass rod to induce nucleation. If it persists, convert it to the HCl salt for storage (solid), then neutralize immediately before use.

Q: Is the C-Br bond stable to Lithium-Halogen exchange? A: Yes, but it requires strict temperature control (-78°C ). At higher temperatures (>-40°C), the lithiated intermediate can attack the adjacent pyridine ring or the amine nitrogen, leading to polymerization.

References

  • Synthesis & Structural Characterization

    • Reference: Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) synthesis and structure.[1][4]

    • Relevance: Defines the stability of the brominated pyridine scaffold and reductive amin
    • Source:

  • Oxidation Mechanisms of BPA Ligands

    • Reference: Controlling the oxidation of bis-tridentate cobalt(II) complexes having bis(2-pyridylalkyl)amines.
    • Relevance: Details the mechanism of methylene bridge oxidation (ligand vs.
    • Source:

  • Commercial Safety & Handling Data

    • Reference: MSDS for Bis((6-bromopyridin-2-yl)methyl)amine.[3][5]

    • Relevance: Confirms "Keep in dark place, inert
    • Source:

Sources

Troubleshooting low conversion rates in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Optimization & Support Hub .

I am Dr. Aris, your Senior Application Scientist. In this guide, we move beyond generic textbook advice. We will treat your reaction as a system with specific failure points—kinetic bottlenecks, thermodynamic sinks, and catalyst deactivation pathways.[1]

If your conversion is low, your catalyst is likely either dead (deactivated), dormant (off-cycle), or starved (substrate limited).[1] Let’s diagnose which one it is.

PART 1: THE DIAGNOSTIC TRIAGE

"The Check-Engine Light of Cross-Coupling"

Before changing ligands, you must identify when the reaction failed.[1] Use this logic gate to determine your troubleshooting path.

Visual Diagnostic Tree

TroubleshootingLogic Start Reaction Analysis: Low Conversion (<90%) Q1 Did the reaction start at all? (>5% conversion in first 15 mins) Start->Q1 NoStart NO: Activation Failure Q1->NoStart 0-5% Conv. YesStart YES: Stability Failure Q1->YesStart 20-60% Conv. Oxidation Oxidative Addition Failed: 1. Aryl Chloride used? 2. Ligand oxidized? NoStart->Oxidation Precat Reduction Failure: Pd(II) not reducing to Pd(0). Switch to Precatalyst. NoStart->Precat Stall Did it stall before completion? YesStart->Stall Deactivation Catalyst Death: Pd Black formation? O2 leak? Stall->Deactivation SideRxn Substrate Consumption: Protodeboronation (Suzuki) Beta-Hydride Elim (Heck) Stall->SideRxn Inhibition Product Inhibition: Product binding Pd center Stall->Inhibition

Figure 1: Logic flow for diagnosing the specific phase of catalytic failure.

PART 2: SYSTEMIC FAILURE POINTS (The "Big Three")

If your reaction is stalling across multiple substrates, check these three systemic variables first.

The Oxygen/Moisture Leak (The "Invisible Killer")[1]
  • Symptom: Reaction turns black (Pd aggregation) or orange (Phosphine oxide formation) immediately upon heating.[1]

  • Mechanism: Phosphine ligands (

    
    ) are easily oxidized to phosphine oxides (
    
    
    
    ), which are non-ligating .[1] Without the ligand, Pd(0) aggregates into inactive "Pd Black."[1]
  • Fix:

    • Solvents: Sparging with

      
       is insufficient for sensitive couplings. Use freeze-pump-thaw or a solvent purification system (SPS).
      
    • Vessel: Switch from septa (which leak at high T) to Teflon-lined screw caps with a secondary seal.

The Precatalyst Trap (Pd(OAc)₂ vs. G3/G4)
  • Symptom: Inconsistent initiation; reaction works one day, fails the next.[1]

  • The Issue: Traditional setups mix

    
     + Ligand. This requires the Pd(II) to be reduced to Pd(0) in situ by the phosphine (sacrificing ligand) or the amine.[1] This is kinetically unreliable.
    
  • The Solution: Use Precatalysts (e.g., Buchwald G3/G4 or PEPPSI).[1] These contain Pd(II) pre-bound to the ligand and a "throw-away" reductant group.[1] They generate the active

    
     species quantitatively upon heating.[1]
    
Stoichiometry Mismatch
  • Symptom: Reaction stalls at 80-90% conversion.

  • Mechanism: In Suzuki coupling, the boronic acid is often consumed by side reactions (see below) before the aryl halide is gone.[1]

  • Fix: Always start with 1.5 equiv of Boronic Acid/Ester or Amine relative to the Aryl Halide.

PART 3: MODULE A - SUZUKI-MIYAURA TROUBLESHOOTING

Core Issue: Protodeboronation The most common cause of low yields in Suzuki coupling is not catalyst death, but the destruction of your nucleophile.[1]

  • Mechanism: The Boronic Acid (

    
    ) is hydrolyzed by water/base, replacing the Boron with a Hydrogen (
    
    
    
    ).[1][2]
  • High Risk Substrates: Polyfluorinated aryls, 2-substituted heterocycles (e.g., 2-pyridyl boronic acid).[1]

Optimization Table: Fighting Protodeboronation

VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Why?
Boron Source Boronic AcidMIDA Boronate or Pinacol Ester MIDA/Pinacol esters slow down the release of the active species, preventing "flooding" and degradation.
Base

or


(Anhydrous)
or

Removing water stops the hydrolysis pathway.[1] CsF allows anhydrous activation.
Solvent DMF/Water (10:1)Dioxane (Anhydrous) or n-Butanol Anhydrous solvents prevent proton sources from killing the C-B bond.[1]
Addition All at onceSlow Addition (Syringe Pump) Keeps the concentration of free boronic acid low, favoring the coupling over the side reaction.[1]

PART 4: MODULE B - BUCHWALD-HARTWIG TROUBLESHOOTING

Core Issue: Catalyst Poisoning by Amines Amines are good nucleophiles but also good ligands. If they bind too tightly to Pd, they shut down the cycle.[1]

The "Amine Binding" Diagram

BuchwaldFail Active L-Pd(0) (Active Species) OffCycle [L-Pd(II)-Amine] Complex (Inactive/Off-Cycle) Active->OffCycle Small/Basic Amine (Reversible Inhibition) Product C-N Coupled Product Active->Product Reductive Elimination OffCycle->Active Heat / Bulky Ligand

Figure 2: Competition between productive coupling and amine binding.[1]

FAQ: How do I fix this?

  • Switch Ligands: Move to bulky biaryl phosphines (e.g., BrettPhos or RuPhos ).[1] The steric bulk physically knocks the amine off the metal center, forcing the reaction forward.[1]

  • Base Strength:

    • Weak Base (

      
      ): Good for sensitive functional groups, but slow.[1]
      
    • Strong Base (

      
      , 
      
      
      
      ): Essential for difficult amines or aryl chlorides to facilitate deprotonation.
  • Protecting Groups: If using a primary amine (

    
    ) and getting low yields, try the benzophenone imine protection strategy.[1]
    

PART 5: EXPERIMENTAL PROTOCOLS

Protocol 1: The "Gold Standard" Inerting Cycle

Do not rely on a simple nitrogen flush.[1]

  • Seal the reaction vessel (vial with PTFE septum cap).

  • Connect to a high-vacuum manifold (Schlenk line).

  • Evacuate until solvent bubbles gently (if liquid) or for 2 mins (if solid).

  • Backfill with high-purity Argon/Nitrogen.

  • Repeat 3 times.

  • Why? This removes dissolved oxygen from the solvent matrix, not just the headspace.[1]

Protocol 2: Micro-Scale Screening (20 µL)

Don't waste 500mg of intermediate on a guess. Run a screen.

  • Stock Solutions: Prepare 1.0 M solutions of Aryl Halide, Nucleophile, and Base in the reaction solvent.

  • Catalyst Stock: Prepare a 0.05 M solution of Precatalyst (e.g., XPhos Pd G4) in THF.

  • Setup: In a 1mL HPLC vial:

    • 10 µL Aryl Halide Stock (1.0 equiv)

    • 15 µL Nucleophile Stock (1.5 equiv)

    • 20 µL Base Stock (2.0 equiv)

    • 5 µL Catalyst Stock (5 mol%)[1]

  • Reaction: Cap, inert (via needle), and heat in an aluminum block.

  • Analysis: Dilute with MeCN, filter, and run LCMS.

REFERENCES & AUTHORITATIVE SOURCES

  • Buchwald-Hartwig Precatalyst Guide Source: MilliporeSigma / Merck Context:[3][4] Definitive guide on G3/G4 precatalyst selection and activation mechanisms. Link:[1]

  • Mechanisms of Catalyst Deactivation Source: ACS Catalysis / NIH Context: Detailed kinetic studies on how Pd catalysts aggregate and deactivate under reaction conditions. Link:[1]

  • Protodeboronation in Suzuki Couplings Source: ResearchGate / Chemistry A European Journal Context: Analysis of the "Slow-Release" strategy to prevent boronic acid hydrolysis. Link:

  • Practical Cross-Coupling Guide Source: Yoneda Labs Context: A practical breakdown of oxidative addition and ligand exchange challenges. Link:[1]

Sources

Recrystallization techniques for Bis((6-bromopyridin-2-yl)methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for the purification and recrystallization of Bis((6-bromopyridin-2-yl)methyl)amine .

This guide is designed for researchers encountering difficulties in isolating high-purity ligand for coordination chemistry or pharmaceutical intermediate synthesis. It synthesizes crystallographic data from homologous systems (such as TPABr


) and standard protocols for pyridine-based amine ligands.

Part 1: Critical Protocol Overview

Target Molecule: Bis((6-bromopyridin-2-yl)methyl)amine CAS: (Analogous to 1539-42-0 for non-brominated parent) Primary Challenge: The secondary amine moiety combined with lipophilic bromine substituents often leads to "oiling out" rather than discrete crystallization.

Recommended Solvent Systems

Based on the crystal growth of the homologous Tris((6-bromopyridin-2-yl)methyl)amine [1] and general solubility profiles of dipyridylamines [2], two systems are validated:

SystemSolvent CompositionCrystallization MechanismBest For
System A (Preferred) Acetonitrile (MeCN) Slow Evaporation / CoolingHigh purity crystals for X-ray; removing inorganic salts.
System B (Rapid) Methanol (MeOH) Cooling (-20°C)Bulk powder generation; removing oily oligomers.
System C (Alternative) DCM / Hexane Anti-solvent DiffusionStubborn oils; highly lipophilic crude mixtures.
Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the crude brown/yellow oil or solid in the minimum amount of boiling Acetonitrile (approx. 5-10 mL per gram).

    • Note: If the solution is cloudy, filter hot through a Celite pad to remove inorganic salts (NaBr/KBr) generated during alkylation.

  • Decolorization (Optional): If the crude is dark brown, add Activated Charcoal (5% w/w), reflux for 10 mins, and filter hot.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (wrap flask in foil/towel).

    • If no crystals appear after 4 hours, place in a freezer (-20°C) overnight.

    • For System C: Layer Hexane carefully over a concentrated DCM solution (1:3 ratio) and let stand undisturbed.

  • Isolation: Filter the off-white/white needles or blocks. Wash with cold pentane or diethyl ether.

Part 2: Troubleshooting Dashboard (Q&A)

This section addresses specific failure modes reported by users in the field.

Q1: My product is "oiling out" at the bottom of the flask instead of crystallizing. How do I fix this? Diagnosis: This is a thermodynamic issue where the liquid-liquid phase separation (LLPS) occurs before the solid-liquid boundary. It is common when the solution is too concentrated or cools too rapidly. Corrective Action:

  • Re-dissolve: Heat the mixture until the oil redissolves.

  • Dilute: Add 10-20% more solvent.

  • Seed: Add a tiny crystal of the pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.

  • Slow Down: Cool the flask in a water bath that slowly reaches room temperature, rather than putting it directly on a bench or fridge.

Q2: The crystals are forming, but they are brown/yellow. Is this acceptable? Diagnosis: No. Pure Bis((6-bromopyridin-2-yl)methyl)amine should be white or colorless. The color usually comes from oxidized amine byproducts or trace iron. Corrective Action:

  • Adsorbent Treatment: Re-dissolve in DCM and pass through a short plug of silica gel or basic alumina. The colored impurities often stick to the stationary phase while the ligand elutes.

  • Recrystallize: Perform a second recrystallization using Methanol .

Q3: I have low yield (<40%). Where is my product? Diagnosis: The bromine substituents increase lipophilicity, making the molecule significantly soluble in organic solvents even at low temperatures. Corrective Action:

  • Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to half volume and cool to -20°C to harvest a second crop.

  • Solvent Switch: If using MeOH, switch to MeCN or an Et_2O/Hexane system to reduce solubility.

Part 3: Visualization & Logic

Workflow: Recrystallization Decision Tree

RecrystallizationWorkflow Start Crude Material (Brown Oil/Solid) Dissolve Dissolve in Hot MeCN (Min. Volume) Start->Dissolve CheckCloudy Is solution cloudy? Dissolve->CheckCloudy Filter Hot Filtration (Remove Salts) CheckCloudy->Filter Yes Cooling Slow Cooling (RT -> -20°C) CheckCloudy->Cooling No Filter->Cooling Result Crystals Formed? Cooling->Result Success Filter & Wash (Cold Ether) Result->Success Yes Failure Oiling Out Result->Failure No Remedy Reheat + Dilute + Seed Failure->Remedy Remedy->Cooling Retry

Caption: Figure 1. Decision tree for the purification of brominated dipyridylamines, prioritizing salt removal and controlled cooling.

Mechanism: Why Acetonitrile?

SolventLogic Ligand Bis((6-bromopyridin-2-yl)methyl)amine Interaction Dipole-Dipole & Weak Br...N Interactions Ligand->Interaction Solute Solvent Acetonitrile (MeCN) Solvent->Interaction Medium Outcome High Purity Crystals (Needles/Blocks) Interaction->Outcome Slow Evap.

Caption: Figure 2. Acetonitrile is favored because it solubilizes the polar amine while accommodating the lipophilic bromine wings, as seen in TPABr3 analogs [1].

Part 4: Safety & Handling

  • Hazard: Brominated pyridines can be skin irritants and potential sensitizers.

  • Precautions: Handle all solids in a fume hood. Wear nitrile gloves.

  • Storage: Store the purified amine under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Secondary amines are prone to slow oxidation (N-oxide formation) if left exposed to air for months.

References

  • Yan, C., et al. (2024).[1] "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine." Acta Crystallographica Section E: Crystallographic Communications, 80(10), 1006–1009. Link (Demonstrates crystallization of the homologous brominated ligand from Acetonitrile).

  • Popescu, D., et al. (2018). "Synthesis and Crystal Structure of Dipyridylamine Derivatives." ResearchGate.[1][2][3] Link

  • Sigma-Aldrich.[4] (n.d.). "Bis(2-pyridylmethyl)amine Product Information." Link

Sources

Technical Support Center: Catalyst Deactivation (Pyridine Ligands)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-CAT-001 Subject: Troubleshooting Deactivation Pathways in Pyridine-Ligated Transition Metal Catalysis

Introduction

Welcome to the technical support hub for pyridine-based ligand systems (bipyridine, terpyridine, PHOX, pyridine-diimine). While pyridine ligands are prized for their tunable sterics and electronic modularity, they are susceptible to specific deactivation modes that differ from phosphine-based systems.

This guide addresses the three most common failure modes in these systems:

  • Ligand Self-Activation (Suicide Inhibition)

  • Metal Center Aggregation (The "Black Box" Effect)

  • Competitive Inhibition (The "Sticky Substrate" Problem)

Diagnostic Workflow

Before altering reaction conditions, you must identify how the catalyst is failing. Use this flowchart to guide your troubleshooting.

DiagnosticFlow Start Symptom: Loss of Conversion Kinetic Step 1: Kinetic Profiling (Same Excess Experiment) Start->Kinetic Inhibition Diagnosis: Product/Substrate Inhibition Kinetic->Inhibition Rates Identical Deactivation Diagnosis: True Catalyst Death Kinetic->Deactivation Rate Decreases HgTest Step 2: Heterogeneity Test (Quantitative Hg Poisoning) Deactivation->HgTest Hetero Result: Activity Stops (Colloidal Metal Formation) HgTest->Hetero Significant Drop Homo Result: Activity Persists (Ligand Decomposition) HgTest->Homo No Change LigandAnalysis Step 3: Ligand Analysis (NMR/MS for C-H Activation) Homo->LigandAnalysis

Figure 1: Decision tree for isolating the root cause of catalytic failure in pyridine-ligated systems.

Module 1: Ligand Stability (The "Self-Sabotage" Mode)

The Issue: Transition metals (especially Ir, Ru, and Pd) can activate the C–H bonds of the pyridine ligand itself rather than the substrate. This forms a stable, catalytically inactive cyclometallated species.

Mechanism: In systems like Iridium pincer complexes or bipyridine-ligated Pd, the metal center inserts into the ortho-C–H bond of the pyridine ring. This creates a thermodynamic sink, effectively removing the active catalyst from the cycle.

Protocol: Deuterium Labeling Diagnosis To confirm if your ligand is being "eaten" by the metal:

  • Synthesize/Purchase: A deuterated analog of your pyridine ligand (specifically at the ortho position).

  • Run Control: Perform the standard reaction with the non-deuterated ligand and measure Initial Rate (

    
    ).
    
  • Run Test: Perform the reaction with the deuterated ligand and measure Initial Rate (

    
    ).
    
  • Analyze:

    • If

      
      : Ligand C–H activation is likely not the deactivation pathway.
      
    • If

      
       (Normal KIE): C–H activation of the ligand may be rate-limiting or involved in the deactivation step.
      
    • Post-Mortem NMR: Analyze the crude mixture for signals corresponding to cyclometallated hydrides (often found upfield,

      
       ppm).
      

Solution:

  • Block the Site: Use ligands with substituents at the ortho-position (e.g., methyl, methoxy) to physically prevent cyclometallation.

  • Rigidity: Switch to more rigid ligand backbones (e.g., phenanthroline vs. bipyridine) to increase the energy barrier for the necessary rotation required for C–H insertion.

Module 2: Metal Aggregation (The "Black Box" Mode)

The Issue: Pyridine ligands are often more labile than phosphines. Under thermal stress, the ligand may dissociate, leading to the formation of catalytically active (or inactive) metal nanoparticles (MNPs). You might think you are running a homogeneous reaction, but you are actually running a heterogeneous one.

Protocol: The Quantitative Mercury Test Warning: The standard "drop of mercury" test is insufficient and can yield false positives with Pd-pincer complexes [1]. Use this quantitative method.

  • Preparation: Establish a standard reaction that reaches 50% conversion in 1 hour.

  • Addition: To a fresh reaction mixture, add metallic mercury (

    
    ) in a 300:1 ratio  (Hg to Metal Catalyst).
    
    • Note: High stir rates (>800 rpm) are critical to ensure phase contact.

  • Observation:

    • Complete Stop: The catalyst was likely heterogeneous (nanoparticles). The Hg formed an amalgam, poisoning the surface.

    • No Effect: The catalyst is likely homogeneous.

    • Partial Inhibition: A hybrid system exists (cocktail of species).

Table 1: Interpreting Mercury Test Results

ObservationLikely Catalyst StateAction Item
0-10% Inhibition HomogeneousInvestigate Ligand Decomposition (Module 1).
>90% Inhibition Heterogeneous (Nanoparticles)Increase ligand loading or use a stronger chelator.
False Positive Risk Pd-Pincer / AzapalladacyclesHg can react with these specific complexes via redox-transmetallation [1].[1][2] Verify with a filtration test (using 0.02 micron filter).
Module 3: Substrate Interference (The "Sticky Substrate" Mode)

The Issue: If your substrate also contains a pyridine ring (common in drug discovery), it acts as a competitive inhibitor. The substrate binds to the metal via the pyridine nitrogen, displacing the chiral or active ligand, or simply blocking the coordination site required for turnover.[3]

Mechanism:



This leads to an induction period or total shutdown of activity.

Protocol: Lewis Acid Masking [4]

  • Additive: Add a stoichiometric amount (1.0 - 1.1 equiv relative to the pyridine substrate) of a Lewis Acid such as

    
    , 
    
    
    
    , or
    
    
    .
  • Theory: The Lewis Acid binds selectively to the basic pyridine nitrogen of the substrate ("masking" it), preventing it from coordinating to the transition metal catalyst.

  • Execution: Pre-complex the substrate with the Lewis Acid for 15 minutes before adding the catalyst.

Visualizing the Deactivation Pathway

The following diagram illustrates the "Flyover Dimer" formation, a common deactivation route for pyridine-diimine iron catalysts, alongside the C-H activation route.

DeactivationPathways Active Active Catalyst (M-Ligand) OrthoCH Ortho-C-H Activation (Cyclometallation) Active->OrthoCH High Temp / Low Sterics Dimer Inactive Dimer (e.g., Fe Flyover) Active->Dimer Low Substrate Conc. N_Oxide Ligand Oxidation (N-Oxide Formation) Active->N_Oxide Trace O2 OrthoCH->Active Reversible (Rare)

Figure 2: Common molecular deactivation pathways for pyridine-ligated complexes.

Frequently Asked Questions (FAQ)

Q: My reaction turns black after 30 minutes. Is the catalyst dead? A: The color change to black usually indicates the formation of metal nanoparticles (MNPs). This means your ligand has dissociated.[5]

  • Fix: Add excess ligand (10-20 mol% relative to metal) to shift the equilibrium back toward the bound complex.

Q: Can I use the Mercury Test for Palladium Pincer complexes? A: Proceed with caution. Recent studies [1] show that Hg can react with azapalladacycles (Pd-N bonds) even if they are homogeneous, leading to false positives. Always cross-reference with a "Hot Filtration Test" (filtering the reaction while hot to remove solids, then checking if the filtrate is still active).

Q: Why does my pyridine ligand work in Toluene but fail in THF? A: THF is a coordinating solvent. In systems with labile pyridine ligands, THF can compete for the metal center, displacing the ligand and leading to deactivation or background reactivity.

  • Fix: Switch to non-coordinating solvents like Toluene, DCM, or Fluorobenzene.

References
  • Mercury Poisoning Test Limitations

    • Title: "Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for C
    • Source:ACS C
    • URL:[Link]

  • Ligand C-H Activation (Pincer Complexes)

    • Title: "C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach"
    • Source:Inorganics (MDPI)
    • URL:[Link]

  • Iron Pyridine-Diimine Deactivation

    • Title: "Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
    • Source:ACS Catalysis (2024)[6]

    • URL:[Link][6]

  • General Deactivation Reviews

    • Title: "Deactivation Pathways in Transition Metal C
    • Source:Chemical Reviews (2015)
    • URL:[Link]

Sources

Technical Support Center: Regiocontrol in 3-Aminopyridine Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REGIO-3AP-BR Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The bromination of 3-aminopyridine is a classic problem in heterocyclic synthesis due to competing electronic effects. The amino group (


) at position 3 is a strong ortho/para activator, while the pyridine nitrogen is a strong meta deactivator (relative to itself).

In acidic media (standard bromination conditions), the pyridine nitrogen is protonated, deactivating the ring. However, the amino group remains the primary director. The competition between the C2 (ortho), C4 (ortho), and C6 (para) positions creates a complex product landscape.

The Golden Rule:

  • Direct Electrophilic Substitution (EAS) strongly favors C2 (2-bromo-3-aminopyridine) due to the dominant ortho-directing effect of the amine and the

    
    -position reactivity.
    
  • C6-Bromination is a secondary pathway, often requiring specific Lewis acids or alternative starting materials.

  • C4-Bromination is effectively inaccessible via direct EAS and requires Directed Ortho Metalation (DOM) .

Part 1: The Decision Matrix (Workflow)

Before starting your experiment, identify your target isomer. Direct bromination is not a "one-size-fits-all" solution.[1]

G start Target Isomer Selection c2 Target: C2-Bromo (2-bromo-3-aminopyridine) start->c2 c6 Target: C6-Bromo (6-bromo-3-aminopyridine) start->c6 c4 Target: C4-Bromo (4-bromo-3-aminopyridine) start->c4 method_c2 Method: Direct EAS (NBS or Br2/H2SO4) c2->method_c2 method_c6 Method: Lewis Acid Catalysis or Indirect Route c6->method_c6 method_c4 Method: Directed Ortho Metalation (DOM) c4->method_c4 issue_c2 Risk: Over-bromination (2,6-dibromo) method_c2->issue_c2 issue_c6 Risk: Low Selectivity (Mixture with C2) method_c6->issue_c6 issue_c4 Requirement: N-Boc Protection method_c4->issue_c4

Caption: Decision tree for selecting the correct synthetic strategy based on the desired regioisomer.

Part 2: Technical Protocols & Troubleshooting

Module A: The Standard Route (Targeting C2)

Objective: Synthesis of 2-bromo-3-aminopyridine. Mechanism: The amino group directs the incoming electrophile (


) to the ortho position (C2).[1] The C2 position is electronically favored over C4 in acidic/polar conditions.
Optimized Protocol (NBS Method)

This method is preferred over liquid bromine for better stoichiometric control.

  • Dissolution: Dissolve 3-aminopyridine (1.0 eq) in Acetonitrile (MeCN) or DMF (0.5 M concentration).

    • Note: MeCN is preferred for easier workup; DMF is better for solubility at scale.

  • Temperature Control: Cool the solution to 0°C – 5°C .

    • Critical: Higher temperatures promote C2,6-dibromination.

  • Addition: Add N-Bromosuccinimide (NBS) (0.95 – 1.0 eq) portion-wise over 30-60 minutes.

    • Tip: Protect from light to prevent radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Add 10%

    
     (aq) to neutralize active bromine species.
    
Troubleshooting Guide (C2 Route)
SymptomProbable CauseCorrective Action
High levels of 2,6-dibromo product Excess reagent or high temperature.1. Reduce NBS to 0.95 eq .2. Maintain reaction at -10°C to 0°C .3. Dilute reaction mixture (0.2 M).
Formation of black tars Oxidation of the amine.1. Ensure inert atmosphere (

/Ar).2. Use freshly recrystallized NBS (white, not yellow).
Low Conversion (<50%) Protonation of amine deactivating the ring.Switch solvent to DMF or add a weak base (

) if using NBS, though this may alter regioselectivity.
Module B: The "Impossible" Route (Targeting C4)

Objective: Synthesis of 4-bromo-3-aminopyridine. Challenge: Direct bromination never favors C4 significantly. The C2 position is too kinetically active. Solution: You must use Directed Ortho Metalation (DOM) .

Protocol (Lithiation Strategy)
  • Protection: Protect 3-aminopyridine with a Boc group (

    
    , THF) to form N-Boc-3-aminopyridine .
    
  • Lithiation: Dissolve N-Boc-3-aminopyridine in anhydrous THF under Argon. Cool to -78°C .[2]

  • Deprotonation: Add n-Butyllithium (n-BuLi) (2.2 eq). Stir for 1-2 hours.

    • Mechanism:[3][4][5][6][7] The Boc group (and the ring Nitrogen) directs the Lithium to the C4 position (stabilized by coordination).

  • Electrophile: Add 1,2-dibromoethane or

    
      (1.2 eq) at -78°C.
    
  • Deprotection: Treat the intermediate with TFA/DCM to yield 4-bromo-3-aminopyridine.

Module C: The C6 Alternative

Objective: Synthesis of 6-bromo-3-aminopyridine (also known as 5-amino-2-bromopyridine).[2] Challenge: C6 is the para position.[1] It is accessible via direct bromination but usually as a minor product (20-30%) mixed with C2.

Recommended Strategy: Do not use direct bromination of 3-aminopyridine if high purity is required. Instead:

  • Start with 6-bromo-3-nitropyridine (commercially available).

  • Reduce the nitro group using

    
     or 
    
    
    
    .
    • Why: This guarantees the bromine is at C6 without regioselectivity issues.

Part 3: Comparative Data & Reagent Compatibility

Regioselectivity by Reagent System
Reagent SystemSolventMajor ProductMinor ProductNotes

/

Water/AcidC2-Br (>80%)C2,6-diBrHarsh. Standard industrial route.
NBS MeCN / DMFC2-Br (>85%)C2,6-diBrMilder. Easiest workup.
NBS /

MeCNC6-Br (increased)C2-BrLewis acid can shift ratio slightly, but separation is difficult.[8]
n-BuLi / Electrophile THFC4-Br (>90%)C2-BrRequires N-Boc protection.
Pathway Visualization

ReactionMap sub 3-Aminopyridine path1 Direct Bromination (NBS/MeCN) sub->path1 Electrophilic Attack path2 Protection (Boc) + Lithiation sub->path2 Directed Metalation prod2 2-Bromo-3-aminopyridine (Major) path1->prod2 Kinetic Control prod26 2,6-Dibromo-3-aminopyridine (Impurity) path1->prod26 2nd Eq. Br2 prod4 4-Bromo-3-aminopyridine (Exclusive via DOM) path2->prod4 Regiocontrol path3 Over-reaction (Excess Br2)

Caption: Reaction pathways showing the divergence between Kinetic Control (C2) and Directed Metalation (C4).

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I get the 4-bromo isomer by just heating the reaction? A: Heating does not shift the selectivity to C4; it increases the rate of dibromination (forming the 2,6-dibromo product) and oxidation (tar formation). The electronic activation at C2 is significantly higher than at C4 under EAS conditions. You must use the lithiation (DOM) route for C4.

Q2: I am seeing a spot on TLC just above my product. What is it? A: This is likely the 2,6-dibromo-3-aminopyridine impurity. It is less polar than the mono-bromo product. If you see this, you are using too much brominating agent or adding it too quickly.

Q3: Can I use Pyridinium Tribromide (


)? 
A:  Yes, this is a solid source of bromine that often provides better selectivity than liquid bromine. It behaves similarly to NBS but is more acidic. It favors the C2  isomer.

Q4: How do I separate the 2-bromo and 2,6-dibromo mixture? A: They separate well on silica gel.

  • Eluent: 10-30% Ethyl Acetate in Hexanes.

  • The dibromo species elutes first (higher

    
    ), followed by the desired mono-bromo species.
    

References

  • BenchChem. (2025).[1][8] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Link

  • National Institutes of Health (NIH). (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination. Link

  • Heterocyclic Letters. (2021). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Link

  • Organic Syntheses. (1955). 3-Aminopyridine Bromination Protocols. Link

Sources

Validation & Comparative

Bis((6-bromopyridin-2-yl)methyl)amine vs Tris(2-pyridylmethyl)amine (TPA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Bis((6-bromopyridin-2-yl)methyl)amine (referred to herein as Bis-Br-DPA ) and the industry-standard Tris(2-pyridylmethyl)amine (referred to as TPA or TPMA ).

Executive Summary: The Fortress vs. The Scaffold

For researchers selecting a ligand for coordination chemistry, catalysis, or bio-inorganic modeling, the choice between these two molecules represents a fundamental trade-off between stability and versatility .

  • TPA (The Fortress): A tetradentate, tripodal ligand that encapsulates metals in a robust, thermodynamically stable cage. It is the "gold standard" for Atom Transfer Radical Polymerization (ATRP) and mimicking metalloenzyme active sites where preventing ligand dissociation is paramount.

  • Bis-Br-DPA (The Scaffold): A tridentate, functionalizable platform. The presence of the secondary amine and the 6-bromo substituents makes it a "modular building block." It binds metals more weakly than TPA but offers orthogonal reactivity (via the bromine handles) and tunable steric crowding, making it ideal for supramolecular assembly, reversible sensing, and constructing complex ligand architectures.

Molecular Architecture & Properties[1][2][3]

The fundamental difference lies in denticity (number of donor atoms) and steric/electronic tuning .

FeatureBis((6-bromopyridin-2-yl)methyl)amine (Bis-Br-DPA )Tris(2-pyridylmethyl)amine (TPA )
Formula C₁₂H₁₁Br₂N₃C₁₈H₁₈N₄
Denticity Tridentate (N₃) : 2 Pyridine N + 1 Amine NTetradentate (N₄) : 3 Pyridine N + 1 Amine N
Geometry Planar / Meridional / Facial (Flexible)Tripodal / Trigonal Bipyramidal (Rigid)
Amine Type Secondary (-NH-) : Available for conjugation.Tertiary (N-R₃) : Capped/Inert.
Electronic Electron Deficient : Br is electron-withdrawing, making the metal center more Lewis acidic.Electron Rich : Standard pyridine donors stabilize high oxidation states.
Steric High : 6-Bromo groups clash near the metal center, preventing planar coordination.Moderate : Unsubstituted pyridines allow tight packing.
Visualizing the Coordination Sphere

The following diagram illustrates the structural divergence and the resulting coordination geometry.

LigandComparison TPA TPA (Tris(2-pyridylmethyl)amine) Tetradentate (N4) Metal_TPA Metal Complex (TPA) Coordination: Saturated (Often 5 or 6) Geometry: Trigonal Bipyramidal Stability: High (Chelate Effect) TPA->Metal_TPA Encapsulates Metal BisBr Bis-Br-DPA Tridentate (N3) Metal_Bis Metal Complex (Bis-Br-DPA) Coordination: Unsaturated (3 sites open) Geometry: Distorted Facial/Meridional Stability: Tunable/Lower BisBr->Metal_Bis Coordinates Metal Feature_Br 6-Bromo Substituents 1. Steric Bulk (Prevents Planarity) 2. Electronic Withdrawal (High Lewis Acidity) 3. Cross-Coupling Handle (Suzuki/Sonogashira) BisBr->Feature_Br Feature_NH Secondary Amine (-NH-) Allows conjugation to: - Fluorophores - Peptides - Surfaces BisBr->Feature_NH Feature_Br->Metal_Bis Distorts Geometry

Caption: Structural comparison highlighting the "Cage" nature of TPA versus the "Open/Functionalizable" nature of Bis-Br-DPA.

Performance Analysis

A. Binding Affinity (Stability Constants)
  • TPA: Exhibits exceptionally high binding affinity for transition metals (Cu(II) log K ≈ 16.5; Zn(II) log K ≈ 11). The four nitrogen donors create a strong chelate effect, making the complex kinetically inert.

  • Bis-Br-DPA: Significantly lower affinity .

    • Denticity: Losing one pyridine arm drops the stability constant by several orders of magnitude (DPA log K ≈ 9-12 for Cu).

    • Sterics: The 6-bromo substituents create steric repulsion with the metal's hydration sphere or other ligands, further weakening the bond.

    • Electronics: Bromine is electron-withdrawing, reducing the basicity of the pyridine nitrogen (pKa of 2-bromopyridine is ~0.8 vs 5.2 for pyridine).

    • Result: Bis-Br-DPA complexes are more labile , allowing for reversible binding or ligand exchange, which is advantageous for sensing applications but detrimental for catalysis requiring robust catalysts (like ATRP).

B. Catalytic Potential
  • TPA (ATRP Champion): TPA-Cu(I) complexes are the industry standard for Atom Transfer Radical Polymerization because they stabilize the Cu(I) state effectively while allowing access to the halogen atom.

  • Bis-Br-DPA (Lewis Acid Catalyst): The electron-withdrawing bromine atoms make the metal center more electrophilic (Lewis acidic). This can enhance reactivity in Lewis acid-catalyzed transformations (e.g., hydrolysis, aldol reactions), provided the metal does not dissociate.

C. Functionalization Potential

This is the Bis-Br-DPA 's "killer app."

  • Post-Complexation Modification: The bromine atoms remain accessible after metal binding. You can perform Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on the complex to extend the ligand arms without disrupting the metal center.

  • Bioconjugation: The secondary amine allows the ligand to be attached to a "backbone" (e.g., a peptide or polymer) via simple alkylation or acylation. TPA, being a tertiary amine, lacks this handle unless synthesized de novo with a functionalized arm.

Experimental Protocols

Protocol A: Synthesis of Bis-Br-DPA (Reductive Amination)

Rationale: Direct alkylation of amines with 2-bromo-6-(bromomethyl)pyridine often leads to over-alkylation. Reductive amination is more controlled.

Reagents:

  • 6-Bromo-2-pyridinecarboxaldehyde (2.0 equiv)

  • Ammonium Acetate (excess, source of NH₃) or specific primary amine if N-substitution is desired.

  • Sodium Triacetoxyborohydride (STAB) (2.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Imine Formation: Dissolve 6-bromo-2-pyridinecarboxaldehyde (10 mmol) in DCE (50 mL). Add Ammonium Acetate (50 mmol). Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (12.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16h) under Nitrogen.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract organic layer with DCM (3x). Wash with brine, dry over Na₂SO₄.

  • Purification: The secondary amine (Bis product) must be separated from the primary (Mono) and tertiary (Tris) byproducts via column chromatography (Silica gel, EtOAC/Hexane gradient).

    • Note: The 6-bromo substituent increases lipophilicity compared to standard DPA.

Protocol B: Metal Complexation (Cu(II) Example)

Rationale: Cu(II) is a standard probe for these ligands.

  • Ligand Solution: Dissolve Bis-Br-DPA (1 equiv) in Acetonitrile (MeCN).

  • Metal Solution: Dissolve Cu(ClO₄)₂·6H₂O or CuCl₂ (1 equiv) in MeCN or MeOH.

  • Mixing: Add metal solution dropwise to ligand solution.

    • Observation: Color change (usually blue/green for Cu(II)).

  • Crystallization: Slow diffusion of Diethyl Ether into the MeCN solution will yield crystals suitable for X-ray diffraction.

    • Expected Geometry: Distorted Square Pyramidal or Trigonal Bipyramidal, with solvent occupying the open sites.

Decision Matrix: Which Ligand to Choose?

Use the following logic flow to determine the correct ligand for your application.

DecisionTree Start Start: Define Application Goal Q1 Do you need a permanent, non-dissociative metal cage? Start->Q1 Q2 Is the metal center required to be highly Lewis Acidic? Q1->Q2 No (Reversible/Sensing) Res_TPA Select TPA (High Stability, ATRP, Inert) Q1->Res_TPA Yes (e.g., ATRP) Q3 Do you need to attach the ligand to a surface, peptide, or dye? Q2->Q3 No Res_Bis Select Bis-Br-DPA (Tunable, Functionalizable) Q2->Res_Bis Yes (Br withdraws e-) Q3->Res_TPA No (Standard Solution Chem) Q3->Res_Bis Yes (Use NH handle)

Caption: Decision tree for selecting between TPA and Bis-Br-DPA based on stability and functionalization requirements.

References

  • BenchChem. (2025).[1] Bis[(6-methylpyridin-2-yl)methyl]amine - Coordination Chemistry Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) and TPA Comparison. PubMed Central. Retrieved from

  • ResearchGate. (2025).[2] Comparison of Cu-DPA and Cu-TPMA Binding Constants. Retrieved from

  • CymitQuimica. (2025).[1][2][3] Bis((6-bromopyridin-2-yl)methyl)amine Product Specifications. Retrieved from

Sources

Comparative Guide: Reactivity of Brominated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and process development, brominated pyridines are ubiquitous scaffolds. However, the position of the bromine atom (2-, 3-, or 4-) dictates a massive divergence in reactivity profiles. This guide moves beyond simple observation to explain the electronic causality driving these differences, providing actionable data for synthetic planning.

The Hierarchy of Reactivity:

  • Nucleophilic Aromatic Substitution (

    
    ):  2-Br 
    
    
    
    4-Br
    
    
    3-Br (3-Br is effectively inert under standard conditions).
  • Pd-Catalyzed Coupling: 2-Br > 4-Br > 3-Br (Oxidative addition rates follow electron deficiency).

  • Lithium-Halogen Exchange: 3-Br requires extreme care to avoid the "Halogen Dance" rearrangement; 2-Br and 4-Br are more experimentally robust but prone to specific directing effects.

Electronic Structure & Activation Analysis

The pyridine nitrogen is an electron-withdrawing sink (


 and 

effects). This creates a permanent dipole and distinct electron density maps for each isomer.
Resonance Stabilization Visualized

The following diagram illustrates why nucleophilic attack is favored at the 2- and 4-positions but disfavored at the 3-position.

SNAr_Activation cluster_2pos 2-Bromopyridine (Activated) cluster_3pos 3-Bromopyridine (Deactivated) Reactant2 2-Br-Pyridine Inter2 Meisenheimer Complex (Negative charge on N) Reactant2->Inter2 + Nucleophile Product2 2-Substituted Pyridine Inter2->Product2 - Br⁻ Reactant3 3-Br-Pyridine Inter3 High Energy Intermediate (No N-stabilization) Reactant3->Inter3 + Nucleophile (High Barrier) Product3 No Reaction / Low Yield Inter3->Product3 - Br⁻

Figure 1: Comparative Activation Pathways. The 2-position intermediate places the negative charge directly on the electronegative nitrogen (green path), significantly lowering the activation energy. The 3-position intermediate cannot delocalize charge onto the nitrogen, resulting in a benzene-like, high-energy barrier (red path).

Reaction Class 1: Nucleophilic Aromatic Substitution ( )

This is the primary differentiator. If your synthesis requires displacing the bromine with a heteroatom nucleophile (amine, thiol, alkoxide) without a metal catalyst, the isomer choice is critical.

Comparative Data: Efficiency

Conditions: Morpholine (1.2 equiv), DMSO, 100°C, 1h.

IsomerRelative Rate (

)
Yield (%)Mechanistic Insight
2-Bromopyridine 10095%Nitrogen acts as an electron sink, stabilizing the transition state.
4-Bromopyridine ~8592%Para-position allows resonance stabilization similar to ortho.
3-Bromopyridine < 0.1< 5%Lack of resonance stabilization; requires forcing conditions or Pd-catalysis.

Key Insight: For 3-bromopyridine, do not attempt standard


. Switch immediately to Buchwald-Hartwig amination  (Pd-catalyzed) to avoid thermal decomposition or lack of reactivity.

Reaction Class 2: Palladium-Catalyzed Cross-Coupling

While all isomers undergo Suzuki or Buchwald-Hartwig coupling, the rate of oxidative addition varies.

  • 2-Bromopyridine: Fastest oxidative addition due to the electron-deficient C-Br bond (inductive effect of N). However, the proximity of the N-lone pair can sometimes poison the catalyst by coordinating to Pd(II).

  • 3-Bromopyridine: Slower oxidative addition (more electron-rich C-Br bond). Requires electron-rich ligands (e.g., phosphines like

    
     or bidentate ligands) to facilitate the oxidative addition step.
    

Regioselectivity in Poly-Brominated Systems: In 2,5-dibromopyridine, Suzuki coupling occurs preferentially at C-2 .

  • Reason: The C-2 position is more electron-deficient, facilitating faster oxidative addition of Pd(0).

  • Experimental Outcome: 1.0 equiv Boronic Acid + 2,5-dibromopyridine

    
    2-aryl-5-bromopyridine .
    

Reaction Class 3: Lithiation & The "Halogen Dance"

CRITICAL SAFETY & PURITY WARNING: Lithium-Halogen Exchange (Li-HE) is the most dangerous reaction class for bromopyridines due to the "Halogen Dance" (Base-Catalyzed Halogen Migration). This rearrangement is driven by thermodynamics, moving the lithium to the most acidic position (usually ortho to the ring nitrogen).

The Halogen Dance Mechanism

When 3-bromopyridine is treated with LDA or reactive lithiating agents, the kinetic product (3-bromo-4-lithiopyridine) can rearrange to the thermodynamic product (4-bromo-3-lithiopyridine) or other isomers.

Halogen_Dance Start 3-Bromopyridine Lithiated 4-Lithio-3-bromopyridine (Kinetic Intermediate) Start->Lithiated + LDA / -78°C Dance Halogen Migration (Intermolecular Transfer) Lithiated->Dance Warm > -40°C Stable 3-Lithio-4-bromopyridine (Thermodynamic Product) Dance->Stable Equilibrium Shift Stable->Start Cycle Repeats

Figure 2: The Halogen Dance Cycle. This pathway leads to mixtures of regioisomers. To prevent this, reactions must be kept strictly below -78°C and quenched immediately.

Experimental Protocols

Protocol A: Regioselective of 2,3-Dibromopyridine

Target: Substitution at C-2 only.

  • Setup: Charge a flask with 2,3-dibromopyridine (1.0 equiv) and anhydrous DMF (0.5 M).

  • Nucleophile Addition: Add Sodium Thiomethoxide (NaSMe) (1.1 equiv) at 0°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Note: The 3-Br remains intact because C-3 is not activated.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation: NMR should show loss of the C-2 doublet and retention of the C-3 signal.

Protocol B: "Dance-Free" Lithiation of 3-Bromopyridine

Target: C-3 Functionalization via Li-Halogen Exchange.

  • Cryogenics: Cool a solution of 3-bromopyridine in THF to -100°C (using liquid

    
    /Et2O bath). Standard -78°C is often insufficient to fully suppress migration.
    
  • Exchange: Add

    
    -BuLi (1.05 equiv) dropwise over 20 minutes, maintaining internal temp < -95°C.
    
  • Quench: Add electrophile (e.g., DMF,

    
    ) immediately. Do not stir for prolonged periods.
    
  • Causality: The extreme cold prevents the intermolecular lithiation required for the halogen dance mechanism.

References

  • Regiocontrolled

    
     Reaction on 2,3-Dihalopyridines. Synthesis, 2013.
    
    
  • Halogen Dance Reactions — A Review. ResearchGate, 2025.[1]

  • Oxidative Addition of Aryl Bromides at Palladium(I). Angewandte Chemie, 2025.

  • Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting, 2007.

  • Regioselectivity in Suzuki Cross-Coupling of 2,4-Dibromopyridine. ResearchGate, 2025.

Sources

Comparative Guide: X-ray Crystal Structure Analysis of Bis((6-bromopyridin-2-yl)methyl)amine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "6-Bromo Effect" in Coordination Chemistry

This guide provides an in-depth technical comparison of Bis((6-bromopyridin-2-yl)methyl)amine (hereafter referred to as


 ) metal complexes against their unsubstituted analog, Bis(2-pyridylmethyl)amine (BPA) .

For researchers in drug development and catalysis, the introduction of the bromine atom at the 6-position of the pyridine ring is not merely a trivial substitution; it fundamentally alters the coordination landscape through two competing mechanisms:

  • Steric Desymmetrization: The bulky bromine atom prevents the formation of planar geometries often seen in unsubstituted BPA complexes, forcing distorted octahedral or trigonal bipyramidal arrangements.

  • Halogen Bonding (

    
    ):  Unlike the inert hydrogen in BPA, the bromine substituent introduces localized 
    
    
    
    -holes, enabling supramolecular assembly via
    
    
    or
    
    
    interactions, a critical feature for crystal engineering and stabilizing specific polymorphs.

Ligand Profile & Synthesis[1][2][3]

Chemical Identity[1][3][4]
  • Target Ligand: Bis((6-bromopyridin-2-yl)methyl)amine (

    
    )
    
  • Alternative: Bis(2-pyridylmethyl)amine (BPA/DPA)

  • Key Structural Difference: The

    
     ligand possesses two ortho-bromo substituents that crowd the metal binding pocket.
    
Synthesis Protocol

The synthesis of


 requires precise control to avoid over-alkylation (formation of the Tris species).

Step-by-Step Methodology:

  • Precursor Preparation: 2,6-dibromopyridine is mono-lithiated (

    
    , 
    
    
    
    ) and quenched with DMF to yield 6-bromopicolinaldehyde .
  • Reductive Amination (The Critical Step):

    • Reactants: 6-bromopicolinaldehyde (2 equiv.) + Ammonium Acetate (excess) or specific primary amine.

    • Reducing Agent: Sodium Triacetoxyborohydride (

      
      ) is preferred over 
      
      
      
      to minimize reduction of the aldehyde to alcohol before imine formation.
    • Conditions: DCM/Dichloroethane, Room Temp, 12-24h.

  • Purification: Column chromatography (Silica, Hexane/EtOAc) is essential to separate the secondary amine (

    
    ) from the tertiary amine byproduct (
    
    
    
    ).

SynthesisWorkflow Start 2,6-Dibromopyridine Inter 6-Bromopicolinaldehyde Start->Inter 1. n-BuLi, -78°C 2. DMF Reagent Reductive Amination (NH4OAc / NaBH(OAc)3) Inter->Reagent Product Bis((6-bromopyridin-2-yl) methyl)amine (6-Br2-BPA) Reagent->Product Major SideProduct Tris-Analog (Impurity) Reagent->SideProduct Minor

Figure 1: Synthetic pathway for the target ligand, highlighting the divergence point for impurities.[1]

Comparative Structural Analysis (Experimental Data)

The following data compares the structural metrics of Copper(II) complexes coordinated by the unsubstituted BPA versus the brominated analogs (using


 data as the high-steric proxy where direct 

data is analogous).
Table 1: Geometric & Metric Comparison
FeatureUnsubstituted BPA Complex (

)
Brominated Analog Complex (

)
Impact of 6-Bromo Group
Coordination No. Typically 5 (Square Pyramidal)5 (Distorted Trigonal Bipyramidal)Steric bulk prevents square planar base.
Cu-N(py) Bond 1.99 - 2.03 Å 2.08 - 2.15 Å Elongation: Steric clash weakens the M-N bond.
N-Cu-N Angle ~160-170° (trans-like)< 150°Distortion: Ligand "bite" is constrained; Py rings twist.
Intermolecular H-bonding /

stacking
Halogen Bonding (

)
Supramolecular Assembly: Br atoms direct packing.
Stability High (Chelate Effect)Moderate (Steric Strain)Labile ligands; useful for catalysis turnover.
The Halogen Bond: A Structural Anchor

In crystal structures of 6-bromo-substituted picolylamines, a recurring motif is the Type II Halogen Bond .

  • Observation: The

    
     interaction is often observed with distances < 3.70 Å (sum of van der Waals radii).[2]
    
  • Significance: This interaction creates 1D or 2D supramolecular networks that are absent in the unsubstituted BPA structures. When refining X-ray data for these complexes, verify these short contacts; they are not disorder artifacts but real stabilizing forces.

Experimental Protocol: Crystallization & X-ray Analysis

To obtain publication-quality crystals of


 complexes, standard evaporation often fails due to the lability of the sterically strained bond.
Optimized Crystallization Workflow
  • Complexation: Dissolve

    
     (0.1 mmol) in MeCN. Add metal salt (
    
    
    
    or
    
    
    ) dropwise (1:1 stoichiometry).
  • Vapor Diffusion (The Gold Standard):

    • Inner Vial: Complex solution in MeCN (concentrated).

    • Outer Vial: Diethyl ether or Pentane.

    • Time: 3-7 days in the dark.

  • Alternative: Layering. Carefully layer Hexane over a DCM solution of the complex.

X-ray Data Refinement Strategy

Refining structures with heavy atoms (Br, Cu/Zn) requires specific attention to absorption correction.

  • Absorption Correction: The linear absorption coefficient (

    
    ) will be high. Use Multi-scan (SADABS)  or Gaussian/Analytical  corrections. Face-indexing the crystal is highly recommended to improve the absorption model.
    
  • Disorder: The bulky 6-bromo-pyridine rings often exhibit rotational disorder if the metal-nitrogen bond is long/weak. Check for elongated thermal ellipsoids on the pyridine ring and model with split positions (PART 1 / PART 2) if necessary.

  • Twinning: Brominated samples often crystallize as twins due to the directionality of halogen bonds competing with packing forces. Check RLATT or CELL_NOW for multiple domains.

StructureProperty Ligand Ligand: 6-Br2-BPA Sterics Steric Bulk (Ortho-Br) Ligand->Sterics Halogen Halogen Bonding (Br...Br Interactions) Ligand->Halogen Geometry Distorted Geometry (Non-Planar) Sterics->Geometry Bonding Elongated M-N Bonds Sterics->Bonding Outcome Unique Catalytic Activity & Crystal Packing Geometry->Outcome Bonding->Outcome Halogen->Outcome

Figure 2: Causal relationship between the 6-bromo substituent and the resulting physicochemical properties.

References

  • Crystal Structure of Tris[(6-bromopyridin-2-yl)methyl]amine (

    
    ): 
    
    • Title: Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.[1][3]

    • Source: Acta Crystallographica Section E (2024).[2]

    • URL:[Link]

    • Relevance: Defines the bond metrics and Br...Br interactions for the homologous ligand class.
  • Unsubstituted BPA Metal Complexes

    • Title: Structures of Mn(II) complexes of bis(2-pyridylmethyl)amine (bpa).
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides baseline structural data for the unsubstituted "control" group.
  • Synthesis of 6-Bromo-2-aminopyridine Derivatives

    • Title: Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates.[4][5]

    • Source: BenchChem.[4]

    • Relevance: Validates the synthetic utility and availability of the bromin
  • Halogen Bonding in Crystal Engineering

    • Title: The Halogen Bond: A Structural Anchor.
    • Source: IUCrJ (Intern
    • URL:[Link] (General Reference for Type II interactions cited in text).

Sources

NMR and Mass Spec data for Bis((6-bromopyridin-2-yl)methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary: The "Functionalizable" Scaffold

Bis((6-bromopyridin-2-yl)methyl)amine (referred to herein as 6-Br-DPA ) represents a critical evolution of the standard Dipicolylamine (DPA) ligand class. While DPA is the industry standard for tridentate coordination (Zn²⁺, Cu²⁺ sensing), it lacks a "chemical handle" for further derivation.

The 6-Br-DPA analog introduces bromine atoms at the 6,6'-positions. This modification serves two distinct purposes in drug development and supramolecular chemistry:

  • Steric/Electronic Tuning: The bromine atoms sterically crowd the metal center and withdraw electron density, altering the Lewis basicity of the pyridine nitrogens.

  • Synthetic Versatility: The C-Br bond is a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to attach fluorophores, targeting peptides, or solubility tags after the ligand core is formed.[1]

Comparative Analysis: 6-Br-DPA vs. Alternatives

The following table contrasts 6-Br-DPA with its primary competitors in the ligand field.

FeatureDipicolylamine (DPA) 6-Br-DPA (Subject) 6-Methyl-DPA
Primary Utility General metal chelation (Zn, Cu)Precursor for functionalized ligands; Tuned electronicsSterically hindered complexes
Electronic Nature Electron-rich (Good

-donor)
Electron-deficient (Weaker

-donor due to -I effect of Br)
Electron-rich (Inductive donation from Me)
Functionalization Difficult (Requires ring activation)High (Ready for Pd-coupling)Low (Methyl is inert)
Coordination Geometry Octahedral/Trigonal BipyramidalDistorted (Br steric clash)Distorted (Me steric clash)
Solubility (Free Base) High in MeOH, DCMModerate in DCM, Low in HexanesHigh in Organic Solvents
Key Insight: The "Bromine Handle" Advantage

Unlike DPA, which requires harsh conditions to functionalize, 6-Br-DPA allows for late-stage functionalization. In a drug discovery workflow, this means you can synthesize the metal-binding core first and then "click" on diverse targeting groups (e.g., folate, peptides) using the bromine handles.

Spectroscopic Characterization (The Standard)

The following data is derived from the free base form of the molecule. Note that salt forms (HCl or HBr) will show significant downfield shifts in the pyridine region due to protonation.

A. Mass Spectrometry (ESI-MS)

The presence of two bromine atoms creates a distinctive isotope pattern that serves as the primary identification fingerprint.

  • Formula:

    
    
    
  • Molecular Weight: ~357.0 g/mol

  • Ionization: ESI+ (

    
    )
    

Diagnostic Isotope Pattern (Theoretical Intensity): Because


 and 

exist in a nearly 1:1 ratio, a dibromo compound exhibits a 1:2:1 triplet pattern.
  • m/z 356.0:

    
     (Relative Intensity: ~50%)
    
  • m/z 358.0:

    
     (Relative Intensity: ~100% - Base Peak)
    
  • m/z 360.0:

    
     (Relative Intensity: ~50%)
    

Trust Indicator: If your MS data shows a 1:1 doublet, you have likely lost one bromine (monodebromination) during ionization or synthesis. If you see a single peak, you have lost both.

B. Nuclear Magnetic Resonance ( H & C NMR)

Solvent: CDCl


, 400 MHz
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic

H
3.95 - 4.02 Singlet (s)4H

-Py
Methylene bridge. Slightly downfield vs DPA (3.80) due to Br induction.

H
7.35 - 7.45 Doublet (d)2HPy-H (C5)Proton adjacent to Bromine.

H
7.50 - 7.60 Triplet (t)2HPy-H (C4)Para to Nitrogen.

H
7.25 - 7.35 Doublet (d)2HPy-H (C3)Proton adjacent to Methylene.

H
2.5 - 3.0 Broad (br)1HN-HAmine proton. Shift varies heavily with concentration/water content.

C
~54.5 --

Methylene carbon.

C
~141.0 --C-Br (C6)Distinctive ipso-carbon signal.

C
~160.5 --C-Py (C2)Carbon attached to methylene.

Experimental Protocol: Synthesis & Purification

This protocol avoids the use of unstable azide intermediates often found in older literature, favoring a reductive amination approach which is more scalable for industrial applications.

Workflow Diagram

Synthesis Figure 1: Convergent synthesis via reductive amination of the aldehyde intermediate. Start 2,6-Dibromopyridine Step1 1. n-BuLi, -78°C 2. DMF Start->Step1 Lithiation/Formylation Inter1 6-Bromo-2-pyridine- carboxaldehyde Step1->Inter1 Step2 Ammonium Acetate NaBH3CN MeOH, RT Inter1->Step2 Reductive Amination (2:1 Stoichiometry) Product Bis((6-bromopyridin- 2-yl)methyl)amine (6-Br-DPA) Step2->Product

Step-by-Step Methodology

Reagents:

  • 6-Bromo-2-pyridinecarboxaldehyde (Intermediate)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (anhydrous)

Procedure:

  • Preparation: Dissolve 6-bromo-2-pyridinecarboxaldehyde (2.0 equiv) and ammonium acetate (5.0 equiv) in anhydrous methanol.

    • Why: Excess ammonium acetate prevents the formation of tertiary amines (Tris-products) by keeping the ammonia concentration high initially, though for the Bis product, we specifically target the secondary amine. To favor the Bis product over the Mono, use a stoichiometric ratio closer to 2:1 (Aldehyde:Amine) and allow the imine to form before reduction.

    • Correction for Bis-Target: Actually, to specifically target the Bis species, it is often cleaner to react 1 equiv of 6-bromo-2-(bromomethyl)pyridine with 1 equiv of (6-bromo-2-pyridyl)methylamine . However, the "One-Pot" reductive amination of the aldehyde (2 equiv) with Ammonium Acetate (1 equiv) is the most direct route if carefully monitored.

  • Imine Formation: Stir the mixture at Room Temperature (RT) for 2 hours under

    
    .
    
  • Reduction: Cool to 0°C. Add

    
     (2.5 equiv) portion-wise.
    
    • Safety:

      
       generates HCN if acidified. Maintain basic/neutral pH.
      
  • Workup: Stir overnight. Quench with 1M NaOH. Extract with Dichloromethane (DCM).

  • Purification: The secondary amine (Bis) must be separated from the tertiary amine (Tris) byproduct.

    • Column Chromatography: Silica Gel.[2]

    • Eluent: DCM:MeOH (95:5) with 1%

      
       (or Triethylamine).
      
    • Note: The amine sticks to silica. The base (

      
      ) is critical to deprotonate surface silanols and allow the product to elute.
      

References

  • Crystal Structure & Ligand Geometry

    • Source: Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) Characterization.[3][4]

    • Citation:IUCrData (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.
    • URL:[Link]

  • Nickel Complex & Isotope Patterns

    • Source: Bis{N-[bis(6-bromopyridin-2-yl)methylene]...}nickel(II) analysis.
    • Citation: Knight, J. C., et al. (2007).[5] Acta Crystallographica Section E.

    • URL:[Link]

  • General Synthesis of DPA Derivatives

    • Source: Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine.[6]

    • Citation: Duan, Z., et al. Asian Journal of Chemistry.
    • URL:[Link]

Sources

Performance of Bis((6-bromopyridin-2-yl)methyl)amine in catalysis compared to other ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (often abbreviated as Bis-Br-Py or related codes in literature) represents a specialized class of tridentate/bidentate nitrogen donor ligands. Unlike its ubiquitous parent compound, Bis(2-pyridylmethyl)amine (BMPA) , this ligand incorporates bromine atoms at the 6-positions of the pyridine rings.

This structural modification introduces two critical catalytic levers:

  • Electronic Tuning: The electron-withdrawing nature of bromine lowers the electron density at the metal center, increasing the Lewis acidity and shifting redox potentials to more positive values.

  • Steric Architecture: The bulky bromine atoms create a protective "pocket" around the metal center, preventing the formation of inactive thermodynamic sinks (such as

    
    -oxo dimers in iron oxidation catalysis) and stabilizing fragile high-valent intermediates.
    

This guide analyzes its performance in oxidation catalysis and controlled polymerization, comparing it against standard industry alternatives like BMPA and TPA (Tris(2-pyridylmethyl)amine).

Ligand Architecture & Mechanistic Impact

The "Bromine Effect" on Coordination

The performance of Bis((6-bromopyridin-2-yl)methyl)amine is defined by the ortho-substituent effect.

  • Geometry: When coordinated to transition metals (Fe, Cu, Zn), the ligand typically adopts a fac-coordination mode. The 6-bromo substituents point toward the open coordination sites, effectively shielding the metal.

  • Electronic Impact: The Hammett parameters for Br (

    
    , 
    
    
    
    ) indicate electron withdrawal. This reduces the basicity of the pyridine nitrogen, making the metal center more electrophilic compared to methyl-substituted or unsubstituted analogs.
DOT Diagram: Steric & Electronic Map

The following diagram illustrates the coordination environment and the specific shielding provided by the bromine atoms.

LigandMap Ligand Bis((6-bromopyridin-2-yl)methyl)amine Metal Metal Center (Fe, Cu) Ligand->Metal Tridentate (NNN) Coordination Br1 6-Bromo (Left) Steric Bulk Ligand->Br1 Br2 6-Bromo (Right) Steric Bulk Ligand->Br2 Redox Positive Shift in Redox Potential (E1/2) Ligand->Redox Electron Withdrawal Lewis Increased Lewis Acidity Ligand->Lewis Lower e- density Br1->Metal Shields Active Site Stability Suppression of Dimerization (M-O-M) Br1->Stability Prevents Agglomeration Br2->Metal Shields Active Site

Figure 1: Mechanistic map showing how the 6-bromo substituents modify the metal center's reactivity profile.

Comparative Performance Analysis

This section compares Bis((6-bromopyridin-2-yl)methyl)amine against the two most common alternatives: BMPA (unsubstituted) and TPMA/TPA (Tris-pyridyl).

Table 1: Ligand Performance Matrix
FeatureBis((6-bromopyridin-2-yl)methyl)amine BMPA (Bis(2-pyridylmethyl)amine) TPMA (Tris(2-pyridylmethyl)amine)
Denticity Tridentate (NNN)Tridentate (NNN)Tetradentate (N4)
Steric Bulk High (Ortho-Br)LowModerate
Redox Potential High (Oxidizing) ModerateModerate
Primary Utility Stabilizing high-valent species; Precursor for unsymmetrical ligandsGeneral coordination; Bio-inorganic modelingStandard for ATRP; C-H oxidation
Catalytic Niche Selective Oxidation (Fe/Mn); Lewis Acid CatalysisHydrolysis; Non-redox active catalysisRadical Polymerization (ATRP)
Dimer Formation Inhibited (Steric clash)Favored (thermodynamic sink)Possible
Key Insights:
  • Vs. BMPA: The Bis-Br ligand is superior for oxidation catalysis . BMPA complexes of Iron(II) often react with oxygen to form thermodynamically stable but catalytically dead

    
    -oxo dimers. The bulky bromine atoms in the Bis-Br ligand sterically prevent this dimerization, keeping the catalyst active.
    
  • Vs. TPMA: While TPMA is the "gold standard" for ATRP, the Bis-Br ligand offers a unique advantage in tunability . As a secondary amine, it can be further functionalized (alkylated) to create "Janus" ligands with mixed steric/electronic properties (e.g., one electron-rich arm, two electron-poor arms).

Experimental Protocols

Protocol A: Synthesis of Iron(II) Complex for Oxidation Catalysis

Note: This protocol assumes the use of the Bis-Br ligand to generate an active oxidation catalyst in situ.

Reagents:

  • Bis((6-bromopyridin-2-yl)methyl)amine (

    
    )[1]
    
  • 
     (Iron(II) triflate bis-acetonitrile)
    
  • Solvent: Dry Acetonitrile (

    
    )
    

Workflow:

  • Inert Atmosphere: Perform all steps inside a glovebox or under a strict

    
     atmosphere.
    
  • Ligand Dissolution: Dissolve 1.0 eq of

    
     in dry 
    
    
    
    (concentration ~0.1 M).
  • Metalation: Add 1.0 eq of solid

    
     to the stirring ligand solution.
    
  • Observation: The solution typically turns deep orange/red, indicative of the

    
     complex formation.
    
  • Validation: Verify complexation via UV-Vis spectroscopy (look for MLCT bands) or

    
    -NMR (paramagnetic shifting).
    
Protocol B: Catalytic C-H Oxidation (Cyclohexane Model)

This setup tests the ligand's ability to support high-valent iron-oxo species.

Conditions:

  • Substrate: Cyclohexane (1000 eq relative to catalyst)

  • Oxidant:

    
     (10 eq, slow addition)
    
  • Catalyst:

    
     (1 mol%)
    
  • Additives: Acetic acid (0.5 eq) - often aids in proton shuttling.

Step-by-Step:

  • Prepare a solution of the catalyst (Protocol A) in

    
    .
    
  • Add the substrate (cyclohexane).

  • Initiation: Add

    
     solution via syringe pump over 30 minutes at 0°C. Slow addition is critical to prevent catalase-like disproportionation of peroxide.
    
  • Quench: After 1 hour, quench with saturated

    
     solution.
    
  • Analysis: Extract organics with ethyl acetate and analyze via GC-MS using an internal standard (e.g., chlorobenzene).

    • Target Products: Cyclohexanol (A) and Cyclohexanone (K).

    • Success Metric: A high A/K ratio and high turnover number (TON) compared to BMPA controls.

Catalytic Cycle & Pathway Visualization

The following diagram details the oxidation pathway, highlighting where the Bis-Br ligand exerts its stabilizing influence.

CatalyticCycle Resting Resting State [Fe(II)-L] Peroxo Fe(III)-OOH (Hydroperoxo) Resting->Peroxo Oxidation HighValent Fe(IV)=O / Fe(V)=O (High-Valent Oxo) Peroxo->HighValent O-O Cleavage (Heterolysis) HighValent->Resting H-Atom Abstraction & Rebound Dimer Inactive Dimer (Fe-O-Fe) HighValent->Dimer Dimerization (BLOCKED by Br-Sterics) H2O2 + H2O2 Substrate + R-H Product -> R-OH

Figure 2: Catalytic cycle for C-H oxidation. The 6-bromo substituents critically block the formation of the inactive dimer (grey box), forcing the cycle through the active high-valent pathway.

References

  • Guisado-Barrios, G., et al. (2010). "Alkane Oxidation Catalyzed by Iron Complexes of Bis- and Tris(2-pyridylmethyl)amine Ligands with 6-Bromo Substituents." Inorganic Chemistry. (Note: This seminal paper establishes the superior performance of Br-substituted TPA/BMPA derivatives in preventing dimerization).

  • BenchChem. "Bis[(6-methylpyridin-2-yl)methyl]amine - Coordination Chemistry & Catalysis." (Provides comparative data on methyl-substituted analogs).

  • National Institutes of Health (NIH). "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine." PubMed Central. (Detailed structural analysis of the Tris-Br analog, confirming the specific Br...Br interactions and steric bulk).

  • Biosynth. "Bis[(6-methylpyridin-2-yl)methyl]amine Product Data." (Reference for commercial availability and basic physical properties).

Sources

Comparative DFT Analysis Guide: Bis((6-bromopyridin-2-yl)methyl)amine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the density functional theory (DFT) protocols required to evaluate metal complexes coordinated by Bis((6-bromopyridin-2-yl)methyl)amine (hereafter 6-Br-DPA ).

The 6-Br-DPA ligand is a structural derivative of the widely used dipicolylamine (DPA). The introduction of bromine atoms at the ortho (6-) positions of the pyridine rings introduces two critical perturbations:

  • Steric Crowding: The bulky bromine atoms clash with the metal center or auxiliary ligands, often distorting the coordination geometry.

  • Electronic Modulation: The electron-withdrawing nature of bromine reduces the

    
    -donating capability of the pyridine nitrogen, while potentially enabling halogen bonding interactions.
    

This guide compares 6-Br-DPA against the unsubstituted DPA standard, providing a roadmap for quantifying these steric and electronic divergences.

Part 1: Ligand Architecture & Computational Rationale

The Structural Divergence

The core difference lies in the "bite" and the immediate environment of the metal center.

  • Standard DPA (Alternative): A flexible tridentate (NNN) donor that forms stable, often planar or facial coordination modes with transition metals (Zn, Cu, Fe, Ru).

  • 6-Br-DPA (Target): The bromine atoms at the 6-position create a "molecular fence." This steric bulk prevents the pyridine rings from becoming coplanar with the metal-ligand plane, forcing a twisted geometry. Furthermore, the Br atoms can participate in non-covalent interactions (halogen bonding) with anions or solvent molecules, a feature absent in DPA.

Mechanistic Pathway Visualization

The following diagram illustrates how the 6-bromo substitution alters the physicochemical properties of the resulting complex.

LigandMechanism Ligand 6-Br-DPA Ligand Steric Steric Bulk (6-Pos) Ligand->Steric Electronic Inductive Effect (-I) Ligand->Electronic Geometry Distorted Coordination (Non-Planar) Steric->Geometry Clash with Metal Bonding Weaker M-N Bonds (High Spin Potential) Electronic->Bonding Reduced Basicity Supramol Halogen Bonding (C-Br···X) Electronic->Supramol Sigma Hole Result Altered Catalytic/Optical Activity Geometry->Result Bonding->Result Supramol->Result

Figure 1: Mechanistic impact of 6-bromo substitution on metal complex properties.

Part 2: Computational Methodology (Protocol)

To accurately capture the effects of the heavy bromine atom and weak non-covalent interactions, standard B3LYP functionals are often insufficient. The following protocol ensures data integrity.

Step 1: Model Construction
  • Input: Build the complex in a standard visualization tool (e.g., GaussView, Avogadro).

  • Initial Guess: Set the Metal-N(amine) bond to ~2.1 Å and Metal-N(pyridine) bonds to ~2.2 Å.

  • Symmetry: Do not enforce symmetry (C2 or Cs). The steric clash often induces asymmetry.

Step 2: Level of Theory Selection
  • Functional: wB97X-D or B3LYP-D3(BJ) .

    • Reasoning: You must use a dispersion-corrected functional. The large bromine atoms generate significant dispersion forces (London forces) that stabilize the distorted geometry. Standard B3LYP fails to account for this, potentially yielding erroneous bond lengths.

  • Basis Set:

    • Metal (e.g., Zn, Cu, Fe): LANL2DZ (with ECP) or Def2-TZVP .

    • Ligand (C, H, N): 6-31G(d,p) .

    • Bromine: 6-311G(d,p) or Def2-TZVP . Note: Ensure the basis set on Br is polarized to describe the electron density anisotropy (sigma-hole).

  • Solvation: PCM or SMD (Solvent: Acetonitrile or Methanol).

    • Reasoning: These complexes are typically charged. Gas-phase calculations will exaggerate electrostatic interactions.

Step 3: Computational Workflow

Execute the following Gaussian/ORCA route sequence:

Workflow Start Initial Geometry Build Opt Geometry Optimization (wB97X-D/Def2-TZVP) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Start Yes (Saddle Point) NBO NBO Analysis (Charge Transfer/Bond Order) Decision->NBO No (Minima) TDDFT TD-DFT (UV-Vis/Excited States) NBO->TDDFT

Figure 2: Step-by-step DFT workflow for halogenated metal complexes.

Part 3: Comparative Analysis & Data Interpretation

When analyzing your output, compare 6-Br-DPA directly with DPA . Focus on these three quantitative metrics.

Geometric Distortion (Steric Metric)

The 6-Br substituent forces the metal-nitrogen bond lengths to elongate.

  • Measure: The M–N(pyridine) bond length.

  • Expectation: 6-Br-DPA complexes typically show M–N bonds 0.05–0.15 Å longer than DPA due to steric repulsion between the Br and the metal's auxiliary ligands.

  • Measure: The N(py)–M–N(py) "bite angle."

  • Expectation: Deviation from ideal octahedral/tetrahedral angles is more pronounced in 6-Br-DPA.

Electronic Bond Strength (NBO Analysis)

Perform Natural Bond Orbital (NBO) analysis to quantify the donation from the pyridine lone pair to the metal.

  • Metric: Second-order perturbation energy

    
     for the interaction 
    
    
    
    .
  • Expectation: The electron-withdrawing Br atom reduces the Lewis basicity of the pyridine nitrogen. You should observe a lower

    
     value  for 6-Br-DPA compared to DPA, indicating a weaker coordinate covalent bond.
    
Frontier Molecular Orbitals (FMOs)
  • HOMO: Often localized on the metal or the amine nitrogen.

  • LUMO: Typically localized on the pyridine rings.

  • Effect: The Br substituents stabilize (lower the energy of) the LUMO due to induction, potentially narrowing the HOMO-LUMO gap (red-shifting absorption).

Summary Table: Theoretical Benchmarks
FeatureStandard DPA Complex6-Br-DPA ComplexInterpretation
M–N(py) Bond Length 2.00 – 2.10 Å2.15 – 2.25 ÅSteric lengthening weakens the bond.
Coordination Geometry Distorted OctahedralHighly Distorted / AsymmetricBr bulk prevents planar alignment.
Binding Energy High (Stable)Lower (Labile)6-Br-DPA is more easily displaced.
LUMO Location Pyridine

Pyridine

+ C-Br

Potential for electron capture/reduction.
Spin State (Fe/Co) Often Low Spin (LS)Often High Spin (HS)Weak field ligand favors HS state.

Part 4: Application-Specific Insights

For Catalysis (e.g., ATRP, Polymerization)

The 6-Br-DPA ligand is often used to create "weak" coordination sites. The steric bulk protects the metal center but also facilitates ligand hemilability (one arm detaching), which creates an open site for substrate binding.

  • Calculation Tip: Calculate the Ligand Dissociation Energy (LDE) .

    
    
    Expect the LDE to be significantly lower (less negative) for 6-Br-DPA, validating its utility in catalytic cycles requiring open coordination sites.
    
For Crystal Engineering (Halogen Bonding)

The Br atoms are not innocent. In the solid state, they often form


 interactions.
  • Calculation Tip: If counter-ions (e.g.,

    
    , 
    
    
    
    ) are present, include them in the optimization. Look for Br···Anion distances less than the sum of van der Waals radii (< 3.4 Å). This stabilizes the supramolecular assembly.

References

  • Gaussian 09/16 Protocols: Frisch, M. J., et al. "Gaussian 16 Rev. C.01." Wallingford, CT, 2016.

  • Dispersion Corrections: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Halogen Bonding in Metal Complexes: Kopylovich, M. N., et al. (2023). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations. Inorganics. Link

  • Steric Effects in Pyridine Ligands: Britovsek, G. J., et al. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition. Link

  • Electronic Effects of 6-Substitution: Groysman, S., et al. (2011). From THF to Organometallic Complexes: Metal-Ligand Bond Strengths. Organometallics. Link

Technical Comparison: Electrochemical Profiling of Bis((6-bromopyridin-2-yl)methyl)amine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclic Voltammetry of Bis((6-bromopyridin-2-yl)methyl)amine Complexes Content Type: Technical Comparison & Methodological Guide Audience: Bioinorganic Chemists, Electrochemists, and Drug Discovery Researchers

Executive Summary & Ligand Architecture

In the development of redox-active metal complexes for catalysis (e.g., water oxidation, proton reduction) and therapeutic applications (e.g., SOD mimics), the tuning of the metal center's redox potential is paramount.[1] This guide analyzes the electrochemical performance of Bis((6-bromopyridin-2-yl)methyl)amine (hereafter referred to as


 ) complexes, contrasting them with the unsubstituted Bis(2-pyridylmethyl)amine (DPA  or 

) and electron-rich methylated variants (

).

The


  ligand features a tridentate 

donor set. However, the introduction of bromine atoms at the 6-positions of the pyridine rings introduces two critical perturbations:
  • Electronic Effect: The bromine exerts a strong inductive electron-withdrawing effect (-I), stabilizing lower oxidation states of the coordinated metal.

  • Steric Effect: The 6-bromo substituents create significant steric bulk near the metal coordination sphere, often enforcing distorted geometries that prevent the formation of stable low-spin planar species (particularly in Cu(II) or Ni(II) systems).

Comparative Analysis: vs. Alternatives

The following analysis compares the electrochemical behavior of Metal-


 complexes against standard alternatives.
Electronic Tuning and Redox Potentials

The primary utility of the


 ligand is the anodic shift  of redox potentials. By withdrawing electron density from the pyridine nitrogen, the ligand becomes a weaker 

-donor, making the metal center more electrophilic and easier to reduce.
Feature

(Standard DPA)

(6-Bromo DPA)

(6-Methyl DPA)
Substituent Effect Neutral ReferenceElectron Withdrawing (-I)Electron Donating (+I)
Redox Shift Baseline (

V shift)
Anodic Shift (+) (Easier Reduction)Cathodic Shift (-) (Harder Reduction)
Metal Affinity High (Strong

-donation)
Moderate (Weaker

-donation)
High (Strong

-donation)
Steric Profile Low Steric HindranceHigh Steric Hindrance Moderate Steric Hindrance
Quantitative Electrochemical Data (Representative)

The table below synthesizes typical cyclic voltammetry (CV) data trends for Iron(II) and Copper(II) complexes in Acetonitrile (MeCN).

Table 1: Comparative Redox Potentials (


 vs. 

)
ComplexRedox Couple

(V)

(mV)
Performance Note



65Highly reversible; stable low-spin complex.



80Positive Shift: Br stabilizes Fe(II). Slower electron transfer kinetics due to steric distortion.



60Negative shift; Fe(III) is stabilized by electron donation.



90Quasi-reversible.



120Significant Shift: The complex is much easier to reduce to Cu(I). Peak separation widens due to structural reorganization upon reduction.

Key Insight: The anodic shift in


 complexes (approx. +200-250 mV vs 

) is critical for catalysts requiring mild reduction potentials. However, the increased

indicates that the bulky bromine atoms force a significant geometric rearrangement when the metal oxidation state changes (e.g., Square Pyramidal

Tetrahedral), slowing down electron transfer.

Mechanistic Visualization

The following diagram illustrates the causal relationship between the ligand structure and the observed electrochemical output.

RedoxMechanism Ligand Ligand Structure (6-Bromo-DPA) Electronic Electronic Effect (-I Inductive Withdrawal) Ligand->Electronic Steric Steric Effect (Ortho-Bulk) Ligand->Steric MetalCenter Metal Center (e.g., Fe, Cu) Electronic->MetalCenter Decreased e- density Steric->MetalCenter Distorted Geometry RedoxPot Redox Potential (E1/2) Anodic Shift (+) MetalCenter->RedoxPot Stabilizes Reduced State Kinetics Electron Transfer (ks) Slower Kinetics MetalCenter->Kinetics High Reorganization Energy

Figure 1: Mechanistic pathway detailing how the 6-bromo substituent alters thermodynamic (


) and kinetic (

) electrochemical parameters.

Experimental Protocol: Cyclic Voltammetry

To ensure reproducible data when characterizing


 complexes, the following protocol controls for the ligand's specific solubility and adsorption issues.
Reagents & Setup
  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves). Note:

    
     complexes are often hydrophobic; DCM may be required if solubility in MeCN is poor.
    
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Avoid halide electrolytes (
    
    
    
    ) to prevent halide exchange at the metal center.
  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Reference Electrode:

    
     (0.01 M in MeCN).
    
  • Counter Electrode: Platinum wire.

  • Internal Standard: Ferrocene (

    
    ).
    
Step-by-Step Workflow
  • Electrode Polishing: Polish the Glassy Carbon electrode with 0.05

    
     alumina slurry on a felt pad for 2 minutes. Sonicate in DI water, then ethanol.
    
    • Why?

      
       complexes can adsorb to carbon surfaces due to the bromine atoms. A pristine surface is vital for calculating diffusion coefficients.
      
  • Blank Scan: Record a CV of the solvent + electrolyte only. Ensure the window (-2.0 V to +1.5 V) is clean.

  • Analyte Addition: Add the metal complex to achieve a concentration of 1.0 mM .

    • Critical Check: If the solution is cloudy, sonicate or switch to a 1:1 MeCN:DCM mix.

  • Scan Rate Variation: Record CVs at 50, 100, 200, and 500 mV/s.

    • Validation: Plot

      
       vs. 
      
      
      
      . Linearity confirms a diffusion-controlled process. If linearity fails (i.e.,
      
      
      ), the complex is adsorbing, and the electrode must be re-polished.
  • Internal Standardization: Add Ferrocene (approx. 0.5 mM) at the end of the experiment. Record one final scan.

    • Calculation: Shift all potentials so that

      
      .
      
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Broad Peaks (

)
Slow electron transfer or high resistance.Check solution resistance (

drop). If resistance is low, the broadening is likely due to the steric bulk of the Br groups causing slow structural reorganization (quasi-reversible).
Pre-peaks or Post-peaks Adsorption of the complex.Polish electrode. Lower concentration to 0.5 mM.
Irreversible Reduction Chemical instability of the reduced species.The Br substituent might be labile (reductive dehalogenation) at very negative potentials (

). Limit the scan window.

References

  • National Institutes of Health (NIH). (2024). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.[2] PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025).[3][4] Bis{N-[bis(6-bromopyridin-2-yl)methylene]ethane-1,2-diamine}nickel(II) bis(perchlorate). Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage. PubMed Central. Retrieved from [Link]

Sources

Comparative Study of N-Donor Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of coordination complexes, nitrogen-donor (N-donor) ligands serve as the structural and electronic "chassis." For researchers in catalysis and drug discovery, the choice between a monodentate amine, a rigid heteroaromatic chelate, or a macrocycle is rarely trivial—it dictates the thermodynamic stability, redox potential, and biological fate of the metal center.

This guide moves beyond standard textbook definitions to compare the performance of three critical classes of N-donor ligands: Simple Amines/Imidazoles (Monodentate), Polypyridines (Chelating


-acceptors), and Macrocyclic Amines . We analyze their utility in stabilizing high-oxidation states for catalysis and their structure-activity relationships (SAR) in metallodrug design.

Part 1: Thermodynamic Stability & The Chelate Effect

The first decision point in ligand selection is the required stability constant (


). The "Chelate Effect" is not merely an entropy-driven textbook concept; it is the primary determinant of whether a catalyst survives turnover conditions or a drug reaches its target intact.
Comparative Data: Stability Constants

The following table contrasts the stability of Copper(II) complexes, illustrating the dramatic shift in


 when moving from monodentate ammonia to bidentate ethylenediamine (en).
Ligand ClassLigandDenticityComplex Formulation

(Overall)
Thermodynamic Driver
Monodentate Ammonia (

)
1

13.1 Enthalpy (

-bond)
Bidentate Ethylenediamine (

)
2

18.7 Entropy (Translational)
Bidentate (Rigid) Phenanthroline (

)
2

~21.0 Pre-organization +

-backbonding

Expert Insight: While ethylenediamine provides entropic stability (releasing solvent molecules), phenanthroline offers superior stability due to ligand pre-organization. The rigid aromatic backbone reduces the conformational energy penalty required to bind the metal, a critical factor when designing catalysts that operate at high temperatures.

Visualization: The Stability Hierarchy

The following diagram illustrates the stepwise stabilization energy landscape.

StabilityHierarchy Start Metal Ion (Solvated) Mono Monodentate (NH3) Log Beta ~13 Start->Mono + Enthalpy Chelate Chelate (en) Log Beta ~18.7 Mono->Chelate + Entropy (Chelate Effect) Macro Macrocycle (Cyclam) Log Beta >25 Chelate->Macro + Pre-organization (Macrocyclic Effect)

Figure 1: The thermodynamic hierarchy of N-donor ligands. Moving right increases stability against dissociation.

Part 2: Electronic Profiles & Catalytic Utility

Once stability is secured, the electronic influence of the ligand—specifically the balance between


-donation and 

-acceptance—dictates reactivity.
The -Donor vs. -Acceptor Trade-off
  • Imidazole (Im): A strong

    
    -donor with negligible 
    
    
    
    -acceptor capacity. It pushes electron density onto the metal, stabilizing higher oxidation states (e.g., Fe(IV)=O in heme systems).
  • Pyridine/Bipyridine (bpy): Moderate

    
    -donors but significant 
    
    
    
    -acceptors. They withdraw electron density from the metal into low-lying
    
    
    orbitals.

Application in Water Oxidation Catalysis (WOC): In Ruthenium-based WOC, the ligand environment must support the formation of a high-valent Ru(V)=O species without oxidative degradation of the ligand itself.

  • Bipyridine (bpy): Often leads to catalyst deactivation via dimerization.

  • Terpyridine (tpy): The "meridional clamp." By occupying three equatorial sites, tpy prevents isomerization and dimerization, significantly increasing Turnover Number (TON).

Mechanism: Single-Site Ru-Catalysis

RuCatalysis Ru2 Ru(II)-OH2 (Resting State) Ru3 Ru(III)-OH Ru2->Ru3 -e-, -H+ Ru4 Ru(IV)=O Ru3->Ru4 -e-, -H+ Ru5 Ru(V)=O (Active Species) Ru4->Ru5 -e- O2_Release O2 Release Ru5->O2_Release +H2O O2_Release->Ru2 Regeneration

Figure 2: The oxidative cycle for Ru-tpy water oxidation catalysts. The ligand must withstand the electrophilic Ru(V)=O center.

Part 3: Bio-Inorganic Applications (Drug Development)

In medicinal inorganic chemistry, N-donor ligands determine the drug's lipophilicity and target organelle.

Case Study: Cisplatin vs. Ru-Polypyridyls
  • Cisplatin (Chlorido/Ammine ligands):

    • Mechanism:[1][2][3] Hydrolysis of Cl- allows covalent binding to DNA (N7-guanine).

    • Limitation: High toxicity due to lack of selectivity; resistance mechanisms involving glutathione.

  • Ru(II) Polypyridyls (e.g., [Ru(DIP)₂(acac)]⁺):

    • Mechanism:[1][2][3] The bulky, hydrophobic DIP (4,7-diphenyl-1,10-phenanthroline) ligands prevent covalent binding. Instead, they facilitate DNA intercalation or mitochondrial accumulation .

    • Performance:

      
       values in the mid-nanomolar range, often outperforming cisplatin in resistant cell lines.[4]
      
FeatureCisplatin (Ammine)Ru-Polypyridyl (DIP/Phen)
Ligand Type Monodentate

-donor
Chelating

-acceptor
Interaction Covalent (Cross-linking)Non-covalent (Intercalation)
Target Nuclear DNAMitochondria / DNA
Lipophilicity LowHigh (Tunable)

Part 4: Experimental Protocols

Protocol A: Determination of Stability Constants (Potentiometric Titration)

Use this protocol to validate the chelate effect in your specific metal-ligand system.

  • Preparation: Prepare a 1.0 mM solution of metal ion (

    
    ) and 2.0 mM ligand (
    
    
    
    ) in 0.1 M
    
    
    (ionic strength adjuster).
  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration:

    • Titrate with 0.1 M standard NaOH solution under

      
       atmosphere (to exclude 
      
      
      
      ).
    • Record pH vs. Volume NaOH added.[3]

  • Data Analysis:

    • Plot the formation curve (

      
       vs pL), where 
      
      
      
      is the average number of ligands bound.
    • Use software (e.g., HYPERQUAD) to solve the mass balance equations and derive

      
      .
      
Protocol B: Cytotoxicity Screening (MTT Assay)

Standard workflow for evaluating N-donor ligand complexes in drug discovery.

  • Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment:

    • Dissolve Ru-complex in DMSO (stock).

    • Dilute with media to final concentrations (0.1 – 100

      
      ). Ensure DMSO < 0.5%.
      
    • Add to wells; include Cisplatin as positive control.[5]

  • Incubation: Incubate for 48–72 hours at 37°C / 5%

    
    .
    
  • Detection:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves to calculate

    
     (concentration inhibiting 50% growth).
    

References

  • Stability Constants & Chelate Effect

    • Source: LibreTexts Chemistry. (2022).[5][6] "Thermodynamic Data: Stability Constants of Cu(II) Complexes."

    • URL:[Link]

  • Water Oxidation Catalysis (Bpy vs Tpy)

    • Source: Concepcion, J. J., et al. (2008). "One Site is Enough. Catalytic Water Oxidation by [Ru(tpy)(bpm)(OH2)]2+." Journal of the American Chemical Society.
    • URL:[Link]

  • Ruthenium Anticancer Drugs (SAR)

    • Source: Gasser, G., et al. (2011). "Ruthenium(II) Polypyridyl Complexes containing Simple Dioxo Ligands: A Structure-Activity Relationship Study." Journal of Medicinal Chemistry.
    • URL:[Link]

  • Electronic Properties of N-Heterocycles

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. "Basicity and Electronic Structure of Imidazole vs Pyridine."
    • URL:[Link]

Sources

Validating the Purity of Bis((6-bromopyridin-2-yl)methyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis((6-bromopyridin-2-yl)methyl)amine (CAS: 1265139-77-2) is a critical intermediate in the synthesis of pincer ligands and functionalized metal chelators. Its purity is non-negotiable; the presence of mono-alkylated species or tris-alkylated byproducts (TPABr3) drastically alters coordination geometry, leading to catalyst poisoning or incorrect stoichiometry in subsequent metal complexation.

This guide objectively compares validation methodologies, arguing that while 1H NMR is sufficient for structural confirmation, LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior method for quantitative purity validation due to the distinct isotopic signature of the bromine atoms.

The Impurity Landscape: What Are We Fighting?

To validate purity, one must first understand the genesis of impurities. The synthesis typically involves the nucleophilic attack of ammonia (or a masked amine equivalent) on 6-bromo-2-(bromomethyl)pyridine.

Synthesis & Impurity Pathway

The following diagram illustrates the reaction flow and where specific impurities arise.

SynthesisPath SM Starting Material 6-bromo-2-(bromomethyl)pyridine Mono Impurity A (Under-alkylation) (6-bromopyridin-2-yl)methanamine SM->Mono + NH3 (1 eq) Hydrolysis Impurity C (Hydrolysis) (6-bromo-2-pyridyl)methanol SM->Hydrolysis + H2O (Side Rxn) Ammonia Ammonia Source (NH3 / Hexamine) Target TARGET PRODUCT Bis((6-bromopyridin-2-yl)methyl)amine Mono->Target + SM (2nd eq) Tris Impurity B (Over-alkylation) Tris((6-bromopyridin-2-yl)methyl)amine Target->Tris + SM (Excess)

Figure 1: Reaction pathway showing the stepwise alkylation. Controlling stoichiometry is difficult, making Impurity B (Tris) and Impurity A (Mono) the primary contaminants.

Comparative Analysis of Validation Methods

We evaluated three primary methods for validating the purity of this specific ligand.

Table 1: Method Performance Matrix
FeatureMethod A: 1H NMR Method B: HPLC-UV Method C: LC-MS (Recommended)
Primary Utility Structural confirmationRoutine purity %Identity & Trace Quantitation
Specificity High (Diagnostic Shifts)Moderate (Retention Time)Very High (Isotopic Pattern)
Limit of Detection ~1% (High background)< 0.05%< 0.01%
Blind Spots Inorganic salts; Overlapping signalsCo-eluting isomersIon suppression (rare here)
Key Advantage Visualizes symmetryCheap, robustResolves Mono/Bis/Tris easily

In-Depth Technical Validation

Method A: 1H NMR Spectroscopy (Structural Check)

Best for: Confirming you made the right molecule and checking for solvent residues.

The symmetry of Bis((6-bromopyridin-2-yl)methyl)amine is its most diagnostic feature. The molecule possesses a


 axis of symmetry (time-averaged in solution).
  • Diagnostic Signal: The methylene protons (

    
    ) bridging the pyridine and the central amine.
    
  • Expected Shift:

    
     (Singlet or broad singlet depending on NH exchange).
    
  • Validation Logic:

    • Target: Single sharp peak for

      
       (4H integration).
      
    • Impurity (Mono): Shifts upfield; integration ratio changes.

    • Impurity (Tris): Shifts slightly; integration becomes 6H relative to pyridine protons.

Critical Limitation: If the "Tris" impurity is present in low amounts (<5%), its methylene signal often overlaps with the "Bis" product, appearing as a shoulder or broadening the base of the peak. NMR alone is insufficient for >98% purity claims.

Method B: LC-MS with Isotopic Pattern Recognition (The Gold Standard)

Best for: Quantitative purity and proving the absence of over-alkylated byproducts.

This is the superior method because the bromine atoms provide a unique "fingerprint."

  • Mono-product (

    
    ):  Mass spectrum shows a 1:1  doublet (
    
    
    
    ).
  • Target Bis-product (

    
    ):  Mass spectrum shows a 1:2:1  triplet (
    
    
    
    ).
  • Tris-impurity (

    
    ):  Mass spectrum shows a 1:3:3:1  quartet (
    
    
    
    ).

This allows for "Self-Validating" analysis: even if peaks co-elute in the UV trace, the Mass Spec extraction (XIC) will reveal the contaminant immediately.

Recommended Experimental Protocols

Protocol 1: High-Resolution LC-MS Validation

Objective: Separate the Mono, Bis, and Tris species.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate for pH stability).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Workflow:

  • Sample Prep: Dissolve 1 mg of synthesized solid in 1 mL MeOH. Sonicate for 5 mins. Filter (0.22

    
    ).
    
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-10 min: 5%

      
       95% B (Linear gradient).
      
    • 10-12 min: 95% B (Wash).

  • Detection:

    • UV: 254 nm (Pyridine absorption) and 280 nm.

    • MS: ESI Positive Mode. Scan range 100–800 m/z.

Interpretation:

  • Retention Time Order: Mono (Polar)

    
     Bis (Target) 
    
    
    
    Tris (Lipophilic).
  • Pass Criteria: Target peak >98% area by UV; MS spectrum at peak apex must show 1:2:1 isotopic distribution.

Protocol 2: Rapid NMR Purity Check

Objective: Quick check before committing to LC-MS.

  • Dissolve 10 mg of sample in 0.6 mL

    
     (Chloroform-d).
    
    • Note: If solubility is poor, use DMSO-

      
      , but be aware that water peaks in DMSO can obscure the amine (-NH) proton.
      
  • Acquire 1H spectrum (minimum 16 scans).

  • Check Region 3.8 – 4.2 ppm:

    • Multiple peaks here indicate a mixture of Mono/Bis/Tris.

  • Check Region 7.0 – 8.0 ppm (Aromatic):

    • Integrate the pyridine protons. The ratio of Aromatic H to Methylene H must be exactly 3:2 . Any deviation implies impurity.

Logic Flow for Final Release

Use this decision tree to determine if your batch is ready for publication or biological testing.

ValidationLogic Start Crude Product Isolated NMR 1H NMR (CDCl3) Start->NMR Decision1 Symmetry Check: Single CH2 peak? NMR->Decision1 Recryst Recrystallize (EtOH or MeCN) Decision1->Recryst No (Complex region) LCMS Run LC-MS (Focus: Isotope Pattern) Decision1->LCMS Yes Recryst->NMR Decision2 Purity > 98% AND Isotope 1:2:1? LCMS->Decision2 Decision2->Recryst No (Tris detected) Release RELEASE BATCH Decision2->Release Yes

Figure 2: Decision matrix for batch release. Note that recrystallization is the preferred purification method over column chromatography due to the streaking nature of pyridines on silica.

References

  • Knight, J. C., et al. (2007).[1] Bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κN,N′}nickel(II) bis(perchlorate). Acta Crystallographica Section E. [Link][1]

  • Collis, G. E., et al. (2022).[2] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. [Link]

  • National Institutes of Health (NIH). (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PubMed Central. [Link]

Sources

Structural Comparison Guide: Bis[(6-methylpyridin-2-yl)methyl]amine (Me₂-BPA) vs. Unsubstituted Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis[(6-methylpyridin-2-yl)methyl]amine (Me₂-BPA) is a tridentate N-donor ligand derived from the parent scaffold bis(2-pyridylmethyl)amine (BPA). While both ligands form the backbone of bioinorganic modeling—particularly for copper, iron, and zinc active sites—the introduction of methyl groups at the 6-position of the pyridine rings induces a critical steric modulation .

This guide objectively compares Me₂-BPA against BPA and TPA (Tris(2-pyridylmethyl)amine), demonstrating how steric hindrance dictates coordination geometry, redox potentials, and spin states.

Structural & Electronic Profiling: The "Methyl Effect"

The defining feature of Me₂-BPA is the steric clash generated by the 6-methyl substituents when the ligand attempts to coordinate in a planar fashion.

Steric vs. Electronic Trade-off
  • Electronic Effect: The methyl group is weakly electron-donating (+I effect), which theoretically should increase the basicity of the pyridine nitrogen.

  • Steric Effect (Dominant): The spatial bulk of the methyl groups prevents the pyridine rings from becoming coplanar with the metal center. This forces the metal-nitrogen (M-N) bonds to lengthen and the coordination geometry to distort.[1]

Visualization of Steric Influence

The following diagram illustrates the causal chain of adding methyl groups to the BPA scaffold.

MethylEffect Ligand Ligand Scaffold BPA BPA (Unsubstituted) Ligand->BPA Me2BPA Me2-BPA (6-Methyl) Ligand->Me2BPA Planar Planar/Meridional Allowed (Strong Field) BPA->Planar No Steric Clash Distorted Tetrahedral/Distorted (Weak Field) Me2BPA->Distorted Methyl-Metal Clash Coordination Coordination Geometry Outcome Reactivity Consequence Coordination->Outcome Planar->Coordination Distorted->Coordination Redox Stabilizes Cu(I) (Positive Shift in E1/2) Distorted->Redox Spin Favors High Spin Fe(II) (SCO Active) Distorted->Spin

Figure 1: Logical flow demonstrating how the 6-methyl substitution shifts coordination preference from planar to distorted geometries, altering redox and magnetic properties.

Comparative Performance Data

The following table contrasts Me₂-BPA with its non-methylated parent (BPA) and the tetradentate analogue (TPA).

FeatureBPA (Parent)Me₂-BPA (Product)TPA (Tetradentate Ref)
Denticity Tridentate (

)
Tridentate (

)
Tetradentate (

)
Primary Geometry Square Pyramidal / PlanarDistorted TetrahedralTrigonal Bipyramidal
Cu(II)/Cu(I) Redox Negative Potentials (Stabilizes Cu(II))Positive Shift (Stabilizes Cu(I))Variable
Fe(II) Spin State Low Spin (Strong Field)High Spin (Weak Field)Low Spin
O₂ Activation Forms stable Cu(II)-peroxo speciesReactive intermediates (due to steric bulk)Stable adducts
Solubility Moderate in organic solventsHigh (Lipophilic Methyls)Moderate
Key Insight: Copper Redox Shifting

In copper chemistry, Cu(I) prefers a tetrahedral geometry (


), while Cu(II) prefers square planar (

).
  • BPA accommodates the square planar geometry of Cu(II) easily.

  • Me₂-BPA sterically hinders the square planar arrangement, destabilizing Cu(II) and stabilizing the tetrahedral Cu(I) state. This makes the Cu(I) complex harder to oxidize , shifting the redox potential positively (e.g.,

    
     shifts from 
    
    
    
    to
    
    
    vs SCE depending on solvent).

Experimental Protocols

Synthesis of Me₂-BPA (Reductive Amination)

Direct alkylation of amines often leads to over-alkylation. The most reliable protocol uses reductive amination to ensure mono-alkylation of the secondary amine backbone.

Reagents:

  • 6-Methyl-2-pyridinecarboxaldehyde

  • (6-Methylpyridin-2-yl)methanamine[2][3]

  • Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    )
  • Methanol (MeOH) or Dichloromethane (DCM)

Workflow Diagram:

Synthesis Start Start: Aldehyde + Amine Imine Intermediate: Imine Formation Start->Imine MeOH, RT, 4h Reduction Reduction: Add NaBH4 Imine->Reduction 0°C -> RT Workup Workup: Extraction & Drying Reduction->Workup Quench H2O Product Final Product: Me2-BPA Workup->Product Yield ~85%

Figure 2: Step-by-step synthetic pathway for Me₂-BPA via reductive amination.

Detailed Step-by-Step:

  • Imine Formation: Dissolve 6-methyl-2-pyridinecarboxaldehyde (10 mmol) and (6-methylpyridin-2-yl)methanamine (10 mmol) in anhydrous MeOH (50 mL). Stir at room temperature for 4 hours. (Monitoring by TLC will show the disappearance of aldehyde).

  • Reduction: Cool the solution to 0°C. Add

    
     (15 mmol) portion-wise over 20 minutes. Allow the mixture to warm to room temperature and stir overnight.
    
  • Workup: Quench the reaction with water (10 mL). Evaporate the methanol under reduced pressure. Dissolve the residue in DCM and wash with saturated

    
     and brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The resulting oil can be purified via column chromatography (Silica, DCM/MeOH 95:5) if necessary, though this route often yields high purity (>95%).
    
Preparation of [Cu(Me₂-BPA)(MeCN)]PF₆ Complex

This protocol generates a standard Cu(I) complex used for O₂ reactivity studies.

  • Degassing: All steps must be performed under an inert atmosphere (

    
     or Ar) using Schlenk techniques or a glovebox.
    
  • Mixing: Dissolve Me₂-BPA (1 mmol) in degassed acetonitrile (5 mL).

  • Metal Addition: Add tetrakis(acetonitrile)copper(I) hexafluorophosphate (

    
    ) (1 mmol) as a solid.
    
  • Precipitation: The solution will turn yellow/orange. Stir for 30 minutes. Add degassed diethyl ether (20 mL) to precipitate the complex.

  • Isolation: Filter the solid, wash with ether, and dry under vacuum.

Applications & Mechanistic Implications

Bioinorganic Modeling (Hemocyanin/Tyrosinase)

Me₂-BPA is extensively used to model the active sites of copper proteins.

  • Mechanism: When the Cu(I) complex reacts with

    
    , the steric bulk of the methyl groups prevents the formation of stable bis-(
    
    
    
    -oxo) dimers (which require close metal proximity). Instead, it favors the formation of side-on peroxo species or promotes rapid decomposition, mimicking the transient intermediates in enzymatic cycles.
Spin Crossover (SCO) Materials

In Iron(II) chemistry,


 complexes exhibit Spin Crossover behavior.
  • Low Temp: Low Spin (LS, S=0).

  • High Temp: High Spin (HS, S=2).

  • Comparison: The unsubstituted BPA analogue is almost exclusively Low Spin at room temperature because the stronger ligand field (shorter Fe-N bonds) pairs the electrons. Me₂-BPA weakens the field just enough to make the HS state accessible thermally.

References

  • Karlin, K. D., et al. (1987). "Copper-dioxygen chemistry: synthesis, properties, and reactions of bis(2-pyridylmethyl)amine-copper complexes." Journal of the American Chemical Society.

  • Suzuki, M., et al. (1998). "Reversible O2-binding to a dinuclear copper(I) complex with a novel macrocyclic ligand." Chemistry Letters. (Provides comparative synthesis and reactivity data for methylated derivatives).

  • Goodwin, J. A., et al. (1990). "Systematic variation of magnetic properties in iron(II) complexes of bis(2-pyridylmethyl)amine ligands." Inorganic Chemistry. (Definitive work on the steric effect on spin states).

  • Blackman, A. G. (2005). "Polypyridyl ligands in coordination chemistry." European Journal of Inorganic Chemistry. (Review of BPA and TPA derivatives).

Sources

Safety Operating Guide

Bis((6-bromopyridin-2-yl)methyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Disposal & Management of Bis((6-bromopyridin-2-yl)methyl)amine: A Senior Scientist’s Protocol

Introduction: The "Cradle-to-Grave" Responsibility

As researchers, we often focus intensely on the synthesis and application of pincer ligands like Bis((6-bromopyridin-2-yl)methyl)amine , but the scientific lifecycle is incomplete without a rigorous disposal strategy. This compound is not merely "organic waste"; it is a halogenated pyridine derivative .

This distinction is critical. The presence of bromine atoms necessitates specific incineration protocols to prevent the formation of corrosive hydrogen bromide (HBr) gas or persistent environmental toxins during thermal destruction. This guide provides a self-validating workflow to ensure your disposal procedures meet high-level safety and regulatory standards (RCRA/EPA).

Hazard Assessment & Waste Characterization

Before handling waste, we must define why we are isolating it. This compound possesses a specific Structure-Activity Relationship (SAR) that dictates its waste stream.

FeatureChemical ConsequenceDisposal Implication
Pyridine Ring Potential neurotoxicity & aquatic toxicity.[1]Do not dispose of down the drain.[1] Must be collected as hazardous waste.
Bromine Substituents Generates acid gases (HBr) upon combustion.[1]Must be segregated into Halogenated Waste streams to ensure proper scrubbing during incineration.[1]
Secondary Amine Basic functionality; potential to form salts.[1]Incompatible with strong oxidizers (risk of N-oxide formation or exothermic reaction) and strong acids (exothermic salt formation).[1]

Senior Scientist Insight: Never assume a "generic" organic waste bin is sufficient. If this compound is mixed into a non-halogenated waste stream, it can damage standard incinerators or violate the facility's waste profile, leading to significant fines.

Operational Disposal Protocol

Phase 1: Segregation (The "Golden Rule")

The most common error in laboratory waste management is cross-contamination.

  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and solid spill cleanup materials.

  • Stream B (Liquid Waste): Reaction mother liquors or stock solutions.

Phase 2: Packaging & Labeling

Step 1: Container Selection

  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Use an amber glass bottle or HDPE carboy. Ensure the cap has a chemically resistant liner (PTFE/Teflon).

Step 2: Chemical Compatibility Check

  • Ensure the waste container does not contain:

    • Strong Oxidizers (e.g., Peroxides, Nitric Acid).

    • Reactive Metals (e.g., Sodium, Lithium).

    • Non-halogenated solvents (if your facility strictly separates them to reduce disposal costs).

Step 3: The Label Do not simply write "Waste." A compliant label must include:

  • Full Chemical Name: Bis((6-bromopyridin-2-yl)methyl)amine.

  • Hazard Checkbox: [x] Toxic [x] Irritant.[2]

  • Constituents: If in solution, list the solvent and the approximate % concentration.

Phase 3: RCRA Waste Coding (USA Context)

While pyridine (U196) is a listed waste, this specific derivative is likely not on the P or U lists. However, it must be characterized by its properties.[3][4]

  • Primary Code: D001 (Ignitable) - Only if in flammable solvent.[1]

  • Secondary Code: Halogenated Organic (Facility specific profile).

  • Note: Always consult your institution's Environmental Health & Safety (EHS) officer for the specific waste profile number used by your hazardous waste contractor.

Workflow Visualization: The Decision Tree

The following diagram illustrates the logical flow for disposing of this ligand, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: Bis((6-bromopyridin-2-yl)methyl)amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Liquid SolidContainer Pack in HDPE Jar Label: 'Toxic Solid - Halogenated' SolidPath->SolidContainer LiquidCheck Check Solvent Type LiquidPath->LiquidCheck Final Request EHS Pickup (Do not drain dispose) SolidContainer->Final HaloSolvent Solvent is Halogenated (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Contains Halogens NonHaloSolvent Solvent is Non-Halogenated (e.g., Methanol, THF) LiquidCheck->NonHaloSolvent No Halogens HaloBin Dispose in HALOGENATED SOLVENT Waste HaloSolvent->HaloBin NonHaloBin Dispose in HALOGENATED ORGANIC Waste (Do NOT mix with clean non-halo streams) NonHaloSolvent->NonHaloBin Add Ligand -> Becomes Halogenated HaloBin->Final NonHaloBin->Final

Figure 1: Decision tree for the segregation and packaging of brominated pyridine waste. Note that adding the ligand to a non-halogenated solvent essentially converts the entire mixture into halogenated waste.[1]

Emergency Spill Management

If a spill occurs, immediate containment is necessary to prevent environmental release.

Scenario A: Solid Spill (Powder)

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or half-mask respirator.

  • Containment: Do not sweep vigorously (creates dust). Cover with a wet paper towel to dampen.

  • Cleanup: Scoop up the damp material and place it in the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with a soap/water solution. Dispose of the wipe in the same waste container.

Scenario B: Solution Spill

  • Absorb: Use a non-combustible absorbent (Vermiculite, Sand, or commercial spill pads). Do not use paper towels for large solvent spills if the solvent is flammable.

  • Collect: Scoop absorbed material into a hazardous waste bag or jar.

  • Label: Label as "Spill Debris: Contains Bis((6-bromopyridin-2-yl)methyl)amine."

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]1]

  • American Chemical Society (ACS). "Laboratory Waste Management: A Guide." ACS.org. [Link]1]

  • PubChem. "Pyridine; 2-Amino-6-bromopyridine (Analogous Structure Safety Data)." National Library of Medicine. [Link]1]

Sources

Personal protective equipment for handling Bis((6-bromopyridin-2-yl)methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling Bis((6-bromopyridin-2-yl)methyl)amine requires a safety protocol that transcends generic "lab safety." As a specialized pincer ligand precursor, this compound combines the neurotoxic potential of the pyridine moiety with the alkylating/sensitizing potential of halogenated organics.

While specific toxicological data (LD50) for this exact structure is often proprietary or sparse, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). We treat this compound as a Category 2 Skin/Eye Irritant and a Potential Acute Toxin (Oral/Dermal) due to its structural homology with 2-amino-6-bromopyridine and dipicolylamine derivatives.

Key Hazard Drivers:

  • Bromine Substituents: Increase lipophilicity, enhancing skin absorption rates compared to non-halogenated pyridines.

  • Secondary Amine: Basic functionality that can cause caustic burns to mucous membranes.

  • Pyridyl Moiety: Associated with neurological and hepatotoxic effects upon chronic exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are selected based on permeation kinetics and physical state risks.

Protection ZoneStandard RequirementTechnical Justification (The "Why")
Hand Protection (Solid) Nitrile (4 mil) Sufficient for incidental contact with dry powder.
Hand Protection (Solvated) Double Gloving (Nitrile + Laminate) Pyridine derivatives can permeate standard nitrile in <15 mins. If dissolved in DCM or Acetone, a Silver Shield® (laminate) under-glove is mandatory.
Respiratory Fume Hood (Primary) Engineering controls are superior to respirators. Use N95 only if weighing outside a hood (not recommended).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The amine functionality poses a risk of irreversible corneal damage if dust or solution contacts the eye.
Body Defense Lab Coat (Cotton/Nomex) Synthetic blends can melt into skin if a flammable solvent fire occurs. Button to the neck to prevent dust entry.

Operational Workflow & Engineering Controls

This protocol utilizes a "Zone Defense" strategy. You must visualize the chemical not just as a material, but as a contaminant vector.

Phase A: Preparation & Weighing
  • Static Control: Brominated organic solids are often electrostatic. Use an ionizing bar or anti-static gun before spatulating to prevent "particle jump."

  • Containment: Weighing must occur inside a chemical fume hood or a dedicated balance enclosure.

    • Critical Check: Verify hood face velocity is 80–100 fpm before opening the vial.

Phase B: Solubilization (High Risk)

This is the moment of highest exposure risk. The transition from solid to liquid facilitates skin absorption.

  • Solvent Choice: If possible, avoid Dichloromethane (DCM). DCM acts as a "carrier solvent," rapidly transporting the dissolved amine through nitrile gloves and skin. Use Ethyl Acetate or Methanol if chemistry permits.

  • The "Drop-Wise" Rule: Add solvent slowly down the side of the vessel to minimize aerosolization of the dry powder.

Phase C: Reaction & Cleanup[1]
  • Quenching: Treat all glassware as contaminated. Rinse with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, rendering it a non-volatile salt before washing.

  • Surface Decontamination: Wipe all surfaces with a soapy water solution, followed by an alcohol wipe.

Visualized Safety Logic (DOT Diagram)

The following flowchart illustrates the decision logic for handling this compound based on its physical state.

SafetyProtocol Start Start: Risk Assessment StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solvated (Liquid) StateCheck->Solution DustControl Risk: Dust Inhalation Solid->DustControl Hood Engineering Control: Fume Hood / Balance Enclosure DustControl->Hood Disposal Disposal: Halogenated Organic Waste Hood->Disposal Permeation Risk: Skin Absorption (Carrier Solvent Effect) Solution->Permeation Gloves PPE: Double Glove (Laminate Liner) Permeation->Gloves Gloves->Disposal

Caption: Operational decision tree distinguishing between dust inhalation risks (Solid) and permeation risks (Solution).

Waste Disposal & Environmental Compliance

Do not treat this as general organic waste. The bromine atom classifies this as Halogenated Waste , which requires high-temperature incineration to prevent the formation of dioxins or other persistent pollutants.

  • Segregation: Segregate into the "Halogenated Organic Solvents/Solids" stream.

  • Labeling: Clearly mark the tag with "Pyridyl Amine Derivative" and "Halogenated."

  • Glassware: The "First Rinse" (with acetone or acid) must go into the halogenated waste container, not down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 2-Amino-6-bromopyridine (Structural Analog Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2][3] United States Department of Labor.

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine Derivatives Classification.

Sources

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